Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQVPOJHVUMCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693302 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105486-72-4 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive technical overview of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights to empower your research and development endeavors.
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound is a substituted pyrazole derivative that has garnered significant attention in the field of medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. The specific arrangement of substituents on this particular molecule—a bromo group at the 5-position, a methyl group at the 1-position, and an ethyl carboxylate at the 4-position—makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of the bromine atom, in particular, offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of vast chemical space in the pursuit of novel therapeutic agents.
Chemical Properties and Identifiers
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 105486-72-4 | [3][4][5][][7][8][9] |
| Molecular Formula | C₇H₉BrN₂O₂ | [][7] |
| Molecular Weight | 233.06 g/mol | [][7] |
| IUPAC Name | ethyl 5-bromo-1-methylpyrazole-4-carboxylate | [7][9] |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [][7][9] |
| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N | [7][9] |
| Boiling Point | 290.717 °C at 760 mmHg | [7] |
| Flash Point | 129.621 °C | [7] |
| Density | 1.588 g/cm³ | [7] |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the diazotization of the corresponding amine precursor followed by a Sandmeyer-type reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
This protocol is based on a reported synthesis with an 81% yield[3].
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of tert-butyl nitrite (29.5 mL, 221.5 mmol) and copper(II) bromide (39.7 g, 177.5 mmol) in acetonitrile.
-
Addition of Starting Material: Over a period of 30 minutes, slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (25 g, 148 mmol) to the reaction mixture.
-
Reaction Progression: Stir the resulting mixture at room temperature for 2 hours. Following this, increase the temperature to 65 °C and continue stirring for an additional hour[3].
-
Workup: After the reaction is complete, pour the mixture into 400 mL of 6N hydrochloric acid. Extract the aqueous phase with dichloromethane.
-
Isolation and Purification: Concentrate the combined organic phases under reduced pressure. The crude product is then purified by flash chromatography using a gradient of 0-20% ethyl acetate in hexane to yield the final product[3].
Causality Behind Experimental Choices: The use of tert-butyl nitrite serves as an efficient diazotizing agent in a non-aqueous medium. Copper(II) bromide acts as the bromide source in this Sandmeyer-type reaction. The gradual addition of the starting material helps to control the exothermicity of the reaction. The final purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring a high purity of the final compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectra are not detailed here, this information is generally available from commercial suppliers or can be found in the chemical literature[3]. It is standard practice to verify the structure of the synthesized compound by comparing its spectroscopic data with that of a known standard or with predicted values.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities[1]. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the bromo group at the 5-position is particularly advantageous, as it allows for further functionalization through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This enables the introduction of a wide array of substituents, which can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds.
Diagram of the Role as a Versatile Scaffold:
Caption: Versatility of this compound in generating diverse compounds.
The ability to generate a library of diverse compounds from a single, readily accessible starting material is a cornerstone of modern drug discovery. This pyrazole derivative is an excellent example of a versatile building block that can be used to create novel chemical entities for screening against a variety of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on available safety data sheets for similar compounds[10][11][12][13].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood[10].
-
Health Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[10].
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing[10].
-
If on Skin: Wash with plenty of water[10].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[10].
-
If Swallowed: Rinse mouth and call a doctor if you feel unwell[10].
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[10].
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined synthesis, coupled with the reactive nature of the bromo substituent, provides a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in the laboratory. This guide serves as a foundational resource for researchers and scientists looking to incorporate this important intermediate into their drug discovery programs.
References
-
Chemsrc. This compound. [Link]
-
PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]
-
Molbase. This compound. [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 105486-72-4 [chemicalbook.com]
- 4. 105486-72-4|this compound|BLD Pharm [bldpharm.com]
- 5. CAS#:105486-72-4 | this compound | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. jk-sci.com [jk-sci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. echemi.com [echemi.com]
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4)
Introduction
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of biologically active compounds, including selective COX-2 inhibitors and anticancer agents.[1] Within this important class of molecules, this compound stands out as a particularly valuable synthetic building block. The strategic placement of a bromine atom and an ethyl ester group provides orthogonal handles for a diverse range of chemical transformations.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's physicochemical properties, synthesis, characterization, reactivity, and safe handling protocols, grounded in established scientific principles and field-proven insights.
Part 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in research and development. This compound is a solid at room temperature, and its key identifiers and physical properties are summarized below.
Key Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 105486-72-4[2][3][4][5][6] |
| Molecular Formula | C₇H₉BrN₂O₂[2][7][8] |
| Molecular Weight | 233.06 g/mol [2][7][8] |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br[2][3] |
| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N[2][3] |
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 290.7 °C at 760 mmHg | [2] |
| Density | 1.588 g/cm³ | [2] |
| Flash Point | 129.6 °C | [2] |
The structure of this compound features a fully substituted pyrazole ring. The N1-methyl group prevents tautomerism, locking the molecule into a single isomeric form. The electron-withdrawing ethyl carboxylate group at the C4 position and the bromo group at the C5 position are key to its synthetic utility, providing distinct sites for chemical modification.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Purification
The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a β-dicarbonyl compound or a functional equivalent. For this compound, a robust and scalable synthetic protocol can be designed starting from commercially available materials.
Proposed Synthetic Workflow
A logical synthetic approach involves the reaction of methylhydrazine with an appropriately substituted three-carbon electrophile, followed by bromination.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for pyrazole synthesis. Researchers should perform their own risk assessment and optimization.
-
Step 1: Synthesis of Ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate.
-
To a solution of diethyl (ethoxymethylene)malonate (1.0 eq) in absolute ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the initial Michael addition of the hydrazine is followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can often be precipitated by adding cold water or an anti-solvent like hexane.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Bromination to Yield this compound.
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the crude product from Step 1 in phosphorus oxybromide (POBr₃) (approx. 2-3 eq).
-
Heat the mixture to 100-110 °C for 2-4 hours. This step is a well-established method for converting pyrazolones to the corresponding bromo-pyrazoles.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent system of ethyl acetate and hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity) is typically effective for separating the product from impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Part 3: Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for confirming the identity and purity of the synthesized compound.
| Technique | Expected Signatures |
| ¹H NMR | ~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ ~4.4 ppm (quartet, 2H): -O-CH₂ -CH₃~3.9 ppm (singlet, 3H): N-CH₃ ~8.0 ppm (singlet, 1H): Pyrazole C3-H |
| ¹³C NMR | ~14 ppm: Ethyl -CH₃~40 ppm: N-CH₃~61 ppm: Ethyl -OCH₂~108 ppm: C4-pyrazole~125 ppm: C5-pyrazole (C-Br)~142 ppm: C3-pyrazole~162 ppm: C=O (ester) |
| IR (cm⁻¹) | ~2980: C-H stretch (aliphatic)~1720: C=O stretch (ester)~1550, 1480: C=N, C=C stretch (pyrazole ring)~1250: C-O stretch (ester) |
| Mass Spec (EI) | m/z 232/234: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. |
Part 4: Reactivity and Applications in Synthetic Chemistry
This compound is a versatile intermediate primarily due to the reactivity of its bromo and ester functional groups.[]
Key Reaction Pathways
-
Cross-Coupling Reactions: The C5-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery and agrochemical research.[10]
-
Ester Manipulation: The ethyl ester at the C4 position can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many pharmaceuticals. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key synthetic transformations of the title compound.
The utility of such pyrazole building blocks is well-documented. For instance, related bromo-pyrazole carboxylic acids are crucial intermediates in the synthesis of modern insecticides like chlorantraniliprole.[11] Furthermore, a vast body of literature highlights the synthesis of substituted pyrazole carboxylates as potent anti-inflammatory and anticancer agents, underscoring the importance of this scaffold in drug development programs.[1][12]
Part 5: Safety and Handling
General Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[13]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not ingest or inhale. Avoid dust formation. Wash hands thoroughly after handling.
Potential Hazards (based on related compounds)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[14] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[13] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[13] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[13] |
Conclusion
This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. Its well-defined structure features two distinct and synthetically valuable functional groups—a modifiable bromo substituent and a versatile ethyl ester. The clear synthetic pathways and predictable reactivity profile make it an essential tool for chemists aiming to construct complex molecular architectures based on the privileged pyrazole scaffold. Adherence to appropriate safety protocols ensures that its utility can be harnessed effectively and responsibly in a laboratory setting.
References
-
J&K Scientific. This compound | 105486-72-4. [Online] Available at: [Link]
-
PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. [Online] Available at: [Link]
-
PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2. [Online] Available at: [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. [Online] Available at: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
NCBI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Online] Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Online] Available at: [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online] Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 105486-72-4 [chemicalbook.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 105486-72-4|this compound|BLD Pharm [bldpharm.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 105486-72-4 CAS Manufactory [m.chemicalbook.com]
- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. This versatile heterocyclic compound is a valuable building block in the synthesis of complex molecular architectures, particularly for agrochemical and pharmaceutical development.
Core Chemical and Physical Properties
This compound, identified by CAS Number 105486-72-4, is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromo and ethyl carboxylate groups on this core makes it a highly reactive and versatile intermediate for further chemical modification.[1][2]
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 105486-72-4 | [3][4] |
| Molecular Formula | C₇H₉BrN₂O₂ | [5] |
| Molecular Weight | 233.06 g/mol | [5] |
| IUPAC Name | This compound | [4][6] |
| Synonyms | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | [5][6] |
| Boiling Point | 290.7 °C at 760 mmHg | [6] |
| Flash Point | 129.6 °C | [6] |
| Density | 1.588 g/cm³ | [6] |
| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [4][6] |
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of this compound involves a Sandmeyer-type diazotization and bromination of its amino precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This method is reliable and provides a high yield of the desired product.[3]
Causality of Experimental Choices:
-
Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is an ideal precursor as the amino group at the C5 position can be readily converted into a diazonium salt.
-
Diazotizing Agent: Tert-butyl nitrite is used to generate the reactive nitrosonium ion in situ under non-aqueous conditions, which then reacts with the amino group to form the diazonium salt.
-
Bromine Source: Copper(II) bromide serves as both the bromide source and a catalyst to facilitate the displacement of the diazonium group with a bromine atom.
-
Temperature Control: The reaction is initiated at room temperature and then gently heated to 65 °C to ensure the complete decomposition of the diazonium intermediate and the formation of the C-Br bond.[3]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of tert-butyl nitrite (1.5 eq) and copper(II) bromide (1.2 eq) in acetonitrile.[3]
-
Addition of Starting Material: Slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) to the reaction mixture over a period of 30 minutes. Maintain the temperature at room temperature.[3]
-
Reaction: Stir the mixture at room temperature for 2 hours. Following this, heat the reaction to 65 °C and maintain stirring for an additional 1 hour to ensure the reaction goes to completion.[3]
-
Quenching and Extraction: After cooling, pour the reaction mixture into a 6N aqueous HCl solution. Extract the aqueous phase with dichloromethane.[3]
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography using a gradient of 0-20% ethyl acetate in hexanes to yield the pure this compound. A typical reported yield for this procedure is 81%.[3]
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its two primary reactive sites: the C5-bromo substituent and the C4-ethyl ester. This dual functionality allows for sequential or orthogonal chemical modifications.
-
C5-Bromo Group: This is the most versatile handle for synthetic elaboration. It is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl moieties, which is a cornerstone of modern drug discovery for generating molecular diversity.
-
C4-Ethyl Ester Group: The ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical diversification.
Key Synthetic Transformations Diagram
Caption: Key reaction pathways for synthetic diversification.
Spectroscopic Characterization
-
¹H NMR:
-
Pyrazole Proton (C3-H): A sharp singlet is expected, typically downfield (δ 7.5-8.5 ppm), due to the aromatic nature of the pyrazole ring.
-
N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons, typically around δ 3.8-4.2 ppm.
-
Ethyl Ester Protons (O-CH₂-CH₃): A quartet (for the -CH₂-) around δ 4.2-4.5 ppm and a triplet (for the -CH₃) around δ 1.2-1.5 ppm.
-
-
¹³C NMR: Distinct signals would be expected for the five carbons of the pyrazole-ester core, the N-methyl carbon, and the two carbons of the ethyl group. The carbon bearing the bromine (C5) would appear in the aromatic region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch would be prominent, typically in the range of 1700-1730 cm⁻¹.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, hazard information for structurally similar compounds suggests that it should be handled with care.[7]
-
Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Recommended Precautions:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal and agricultural chemistry. Its well-defined structure, reliable synthesis, and dual reactive sites for functionalization make it an essential tool for chemists aiming to construct novel, complex, and biologically active molecules. This guide provides the foundational knowledge required for its effective handling, synthesis, and strategic application in research and development projects.
References
-
J&K Scientific. This compound | 105486-72-4. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available from: [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 105486-72-4 [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 105486-72-4 CAS Manufactory [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2][3][4][5] This significance is underscored by the presence of the pyrazole moiety in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[2][1] The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in both approved drugs and novel compounds under investigation.[5]
This guide focuses on a specific, synthetically valuable derivative: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate . We will delve into its precise chemical identity according to IUPAC nomenclature, explore its synthesis and characterization, and discuss its reactivity and potential applications, providing a comprehensive resource for researchers in the field.
PART 1: Nomenclature and Structural Elucidation
IUPAC Name and Chemical Structure
The correct and unambiguous naming of a chemical entity is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the compound with the CAS number 105486-72-4 is named This compound .[6][7][8]
Let's break down the name to understand the structure:
-
Pyrazole : This indicates the core five-membered heterocyclic ring containing two adjacent nitrogen atoms.[9][10] The "1H" specifies the position of the hydrogen atom on one of the nitrogen atoms in the parent pyrazole, which is a standard convention.[9]
-
-4-carboxylate : This suffix indicates an ester group attached to the 4th position of the pyrazole ring.
-
Ethyl : This specifies that the ester is an ethyl ester.
-
5-bromo : A bromine atom is substituted at the 5th position of the pyrazole ring.
-
1-methyl : A methyl group is attached to the nitrogen atom at the 1st position.
The numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.
Below is a diagram illustrating the chemical structure and the numbering of the pyrazole ring.
Caption: Chemical structure and IUPAC numbering of this compound.
PART 2: Synthesis and Characterization
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.[11]
A general procedure starts with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[11] This precursor is treated with a nitrite source, such as tert-butyl nitrite, in the presence of a copper(II) bromide catalyst.[11] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by the bromide ion to yield the target compound.[11]
Experimental Protocol: Synthesis of this compound [11]
-
Reaction Setup: In a suitable reaction vessel, a mixture of tert-butyl nitrite and copper(II) bromide is prepared in acetonitrile.
-
Addition of Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is added slowly to the reaction mixture over a period of 30 minutes.
-
Reaction Conditions: The mixture is stirred at room temperature for 2 hours, followed by heating to 65°C for 1 hour.
-
Work-up: Upon completion, the reaction mixture is poured into 6N HCl and extracted with dichloromethane.
-
Purification: The combined organic layers are concentrated under vacuum. The crude product is then purified by flash chromatography using a gradient of ethyl acetate in hexane (0-20%) to afford the pure this compound.[11]
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | - Singlet for the pyrazole ring proton (C3-H). - Singlet for the N-methyl protons. - Quartet for the ethyl ester methylene (-CH₂-) protons. - Triplet for the ethyl ester methyl (-CH₃) protons. |
| ¹³C NMR | - Signals for the five pyrazole ring carbons. - Signal for the N-methyl carbon. - Signal for the ester carbonyl carbon. - Signals for the ethyl ester methylene and methyl carbons. |
| IR | - Strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹). - C-H stretching and bending vibrations. - C-N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₉BrN₂O₂ (232.06 g/mol ). - Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |
PART 3: Chemical Reactivity and Applications
Reactivity of the Brominated Pyrazole Ring
The bromine atom at the 5-position of the pyrazole ring is a key functional handle that allows for a variety of subsequent chemical transformations. Brominated pyrazoles are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[12][13]
The reactivity of the C-Br bond allows for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of diverse substituents at this position. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where fine-tuning of molecular properties is essential for optimizing efficacy and selectivity.[13]
Potential Applications in Drug Discovery and Beyond
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][14] Derivatives of bromo-methyl-pyrazole-carboxylates serve as important building blocks in the synthesis of compounds targeting a range of biological pathways.[12]
-
Kinase Inhibitors: The pyrazole ring is a key structural element in many protein kinase inhibitors used in targeted cancer therapies.[3]
-
Agrochemicals: These compounds also serve as intermediates in the synthesis of herbicides and fungicides, contributing to crop protection.[12]
-
Material Science: There is potential for their use in the formulation of specialty polymers and resins.[12]
The ability to functionalize the pyrazole ring at multiple positions, as exemplified by this compound, makes this class of compounds highly valuable for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.
Conclusion
This compound is a synthetically versatile and valuable building block in medicinal and materials chemistry. Its well-defined structure, accessible synthesis, and the reactivity of its bromine substituent make it an important intermediate for the development of novel therapeutic agents and other functional materials. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers seeking to leverage the potential of the pyrazole scaffold in their scientific endeavors.
References
-
Alam, M. J., et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
International Journal of Chemical Concepts. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reactions of some αβ-unsaturated pyrazolyl compounds with bromine and with grignard reagents. [Link]
-
ResearchGate. Reactivity study of bipyrazoles towards the bromination step. [Link]
-
ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Publications. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
ACD/Labs. TABLE D-IV Trivial Names for Heterocyclic systems. [Link]
-
Chemex. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
-
NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]
-
Chemsrc. This compound. [Link]
-
Reddit. Pyrazole Nomenclature. [Link]
-
ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. [Link]
-
Reddit. Pyrazole Nomenclature. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PharmaTutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Britannica. Pyrazole. [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS#:105486-72-4 | this compound | Chemsrc [chemsrc.com]
- 8. jk-sci.com [jk-sci.com]
- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. This compound | 105486-72-4 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[1][2] Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This guide offers a detailed exploration of a reliable synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction and provide a robust, step-by-step protocol.
Primary Synthesis Pathway: A Diazotization-Halogenation Approach
The most direct and commonly employed synthesis of this compound proceeds from its amino precursor, ethyl 5-amino-1-methylpyrazole-4-carboxylate. This transformation is effectively a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide variety of functionalities via a diazonium salt intermediate.
Conceptual Workflow
The synthesis can be visualized as a two-stage process occurring in a single pot:
-
Diazotization: The primary amino group of the starting material is converted into a diazonium salt using a nitrite source in the presence of a copper(I) halide.
-
Halogenation: The diazonium salt is subsequently displaced by a bromide ion, yielding the final product.
Caption: A schematic overview of the synthesis of this compound.
Mechanistic Insights
The reaction is initiated by the in-situ formation of a diazotizing agent from tert-butyl nitrite. This agent reacts with the primary amino group on the pyrazole ring to form a diazonium salt. The copper(II) bromide plays a dual role: it facilitates the decomposition of the diazonium salt and serves as the source of the bromide nucleophile that replaces the dinitrogen gas. This process is highly efficient and regioselective, ensuring the bromine atom is installed specifically at the 5-position of the pyrazole ring.
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of this compound.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | 169.18 | 25 | 148 |
| tert-Butyl nitrite | 103.12 | 22.8 | 221.5 |
| Copper(II) bromide | 223.35 | 39.7 | 177.5 |
| Acetonitrile | 41.05 | - | - |
| 6N Hydrochloric acid | 36.46 | - | - |
| Dichloromethane | 84.93 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Hexane | 86.18 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel, a mixture of tert-butyl nitrite (29.5 mL, 221.5 mmol) and copper(II) bromide (39.7 g, 177.5 mmol) in acetonitrile is prepared.[3]
-
Addition of Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (25 g, 148 mmol) is added slowly to the reaction mixture over a period of 30 minutes.[3] The slow addition is crucial to control the exothermicity of the diazotization reaction.
-
Reaction Progression: The mixture is stirred at room temperature for 2 hours, allowing for the complete formation of the diazonium salt.[3]
-
Heating: The reaction is then heated to 65 °C and stirred for an additional hour to drive the displacement of the diazonium group to completion.[3]
-
Workup: Upon completion, the reaction mixture is poured into 400 mL of 6N hydrochloric acid and extracted with dichloromethane.[3]
-
Purification: The combined organic phases are concentrated under reduced pressure. The resulting crude product is purified by flash chromatography using a gradient of 0-20% ethyl acetate in hexane to yield the final product.[3]
Expected Outcome
This procedure is reported to yield approximately 28 g of this compound, which corresponds to an 81% yield.[3]
Alternative Synthetic Strategies
While the diazotization-halogenation approach is highly effective, other methods for constructing the pyrazole ring or introducing the bromine substituent are worth noting for their potential applicability in different contexts.
-
Vilsmeier Cyclization: The Vilsmeier-Haack reaction can be employed to synthesize pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[2] This method involves the formation of the pyrazole ring through cyclization.
-
Multi-component Reactions: One-pot, three-component reactions involving an aldehyde, a hydrazine derivative, and ethyl acetoacetate can provide a rapid and efficient route to polysubstituted pyrazole-4-carboxylates.
-
Direct Bromination: The direct bromination of ethyl 1-methyl-1H-pyrazole-4-carboxylate is another potential route. However, this may lead to issues with regioselectivity, potentially yielding a mixture of brominated isomers.
Conclusion
The synthesis of this compound via the diazotization and subsequent halogenation of its amino precursor is a robust and high-yielding method. The procedure is straightforward and utilizes readily available reagents, making it an attractive choice for both academic and industrial settings. Understanding the underlying mechanism and experimental nuances is key to achieving optimal results. The alternative pathways mentioned offer additional flexibility for the synthesis of related pyrazole derivatives.
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
- This compound | 105486-72-4 - ChemicalBook. (URL: )
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: )
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL: )
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. (URL: )
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (URL: )
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of spectral interpretation for this specific heterocyclic compound.
Introduction: The Significance of ¹H NMR in Structural Elucidation
In the field of synthetic chemistry and drug discovery, ¹H NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms is fundamental to confirming molecular structures and ensuring the purity of synthesized compounds. For a molecule such as this compound, a substituted pyrazole, ¹H NMR offers a definitive fingerprint, allowing for the unambiguous assignment of its constituent protons.
The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the pyrazole ring is often critical for its pharmacological effect. Therefore, a thorough understanding of its ¹H NMR spectrum is not merely an academic exercise but a crucial step in the quality control and characterization of potential drug candidates.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for interpretation. The structure of this compound presents four distinct proton environments, which are expected to give rise to four unique signals in the ¹H NMR spectrum.
| Assignment | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | Pyrazole-H3 | ~7.5 - 8.0 | Singlet (s) | 1H |
| B | N-CH₃ | ~3.8 - 4.2 | Singlet (s) | 3H |
| C | O-CH₂-CH₃ | ~4.2 - 4.5 | Quartet (q) | 2H |
| D | O-CH₂-CH₃ | ~1.2 - 1.5 | Triplet (t) | 3H |
Rationale for Predicted Chemical Shifts and Multiplicities
The predicted chemical shifts are based on the electronic environment of each proton, influenced by inductive effects and the aromaticity of the pyrazole ring.
The Pyrazole Ring Proton (H3)
The lone proton on the pyrazole ring is at the C3 position. Aromatic protons typically resonate in the region of 7-8 ppm. The electron-withdrawing nature of the adjacent ester group at C4 and the nitrogen atoms within the ring will deshield this proton, shifting its resonance downfield. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.
The N-Methyl Protons (N-CH₃)
The protons of the methyl group attached to the N1 nitrogen of the pyrazole ring are expected to appear as a singlet, as there are no neighboring protons to cause splitting. The proximity to the electronegative nitrogen atom and the aromatic ring system will cause a downfield shift compared to a typical alkyl methyl group, likely in the range of 3.8-4.2 ppm.
The Ethyl Ester Protons (O-CH₂-CH₃)
The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Methylene Protons (-CH₂-) : These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift, predicted to be in the range of 4.2-4.5 ppm.[1][2] According to the n+1 rule, the signal for these two protons will be split into a quartet by the three adjacent protons of the methyl group (n=3, so n+1=4).
-
Methyl Protons (-CH₃) : The terminal methyl protons of the ethyl group are further from the electronegative oxygen and will therefore resonate at a more upfield position, typically around 1.2-1.5 ppm.[1][2] This signal will be split into a triplet by the two adjacent methylene protons (n=2, so n+1=3).
The relationship between these protons can be visualized in the following workflow:
Caption: Spin-spin coupling in the ethyl group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters :
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
A standard proton experiment should be performed with a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0 to 12 ppm).
-
The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum:
Caption: Workflow for ¹H NMR analysis.
Conclusion: Structural Confirmation
The predicted ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for the molecule. The presence of four distinct signals with the predicted chemical shifts, multiplicities, and integration ratios would serve as definitive evidence for the successful synthesis and purity of the compound. The singlet for the pyrazole proton, the singlet for the N-methyl group, and the characteristic quartet and triplet for the ethyl ester group are all consistent with the proposed structure. This detailed spectral analysis is an essential component of the comprehensive characterization required for any novel compound intended for use in research and development.
References
-
Alfa Aesar. (2024). This compound. Retrieved from [Link]
-
J&K Scientific. (2024). This compound. Retrieved from [Link]
-
ChemSrc. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53302113, this compound. Retrieved from [Link]
-
Reich, H. J. (n.d.). Proton Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting Proton NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Biological Activity of Pyrazole Derivatives in Drug Discovery
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold" in drug discovery, leading to the development of numerous clinically successful therapeutic agents.[1][2] From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives have demonstrated a vast spectrum of biological activities.[3][4][5][6] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives. This guide will delve into the core mechanisms of action, provide detailed experimental protocols for activity evaluation, and present quantitative data to facilitate the rational design of novel pyrazole-based therapeutics.
Chapter 1: Anticancer Activity of Pyrazole Derivatives
The development of pyrazole-containing anticancer agents has been a highly fruitful area of research, with numerous derivatives advancing into clinical trials.[7] These compounds exert their effects through various mechanisms, most notably by targeting key regulators of the cell cycle.
Mechanism of Action: Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] Aberrant expression and activity of Aurora kinases are frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6] Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6][7]
The inhibition of Aurora kinases by pyrazole derivatives disrupts the phosphorylation of key downstream substrates involved in centrosome maturation, spindle assembly, and chromosome segregation. This interference with mitotic progression ultimately triggers the apoptotic cascade in rapidly dividing cancer cells.
Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro COX inhibitory activity of representative pyrazole derivatives.
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | >1000 | 19.87 | >50.33 | |
| Compound 3b | 875.6 | 39.43 | 22.21 | |
| Compound 5b | 676.6 | 38.73 | 17.47 | |
| Compound 5f | >100 | 1.50 | >66.67 | |
| Compound 6f | >100 | 1.15 | >86.96 |
Experimental Protocols for Anti-inflammatory Activity Evaluation
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid
-
Pyrazole derivative stock solutions (in DMSO)
-
96-well black microtiter plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.
-
Plate Setup:
-
Blank wells: Assay buffer only.
-
100% Activity wells: Assay buffer, heme, probe, and COX enzyme.
-
Inhibitor wells: Assay buffer, heme, probe, COX enzyme, and serial dilutions of the pyrazole derivative.
-
Positive Control wells: Assay buffer, heme, probe, COX enzyme, and a known COX inhibitor (e.g., Celecoxib).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot a dose-response curve and calculate the IC50 value.
Chapter 3: Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
[1]#### 3.1. Mechanism of Action: Inhibition of DNA Gyrase
A key mechanism of antibacterial action for several pyrazole derivatives is the inhibition of DNA gyrase. D[2]NA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. By inhibiting this enzyme, pyrazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclooxygenase-2 biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. books.rsc.org [books.rsc.org]
The Alchemist's Keystone: A Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Strategic Value of a Well-Placed Bromine
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core motif consistently found in a multitude of FDA-approved therapeutics.[1][] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile template for drug design.[] Within this important class of heterocycles, Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) has emerged as a particularly powerful and strategic building block.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its synthesis and application. For researchers in drug discovery and process development, understanding the nuances of this reagent is key to unlocking its full potential in creating next-generation therapeutics and functional materials. Its true value lies not just in the pyrazole core, but in the strategic placement of three key functional groups: a reactive bromine atom at the 5-position, a stable N-methyl group that blocks tautomerization and directs substitution, and an ethyl ester at the 4-position, ripe for modification. This trifecta of functionality makes it a linchpin in complex synthetic routes.
Physicochemical Properties & Characterization
A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 105486-72-4 | [3] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4] |
| Molecular Weight | 233.06 g/mol | [4] |
| IUPAC Name | ethyl 5-bromo-1-methylpyrazole-4-carboxylate | [5] |
| Boiling Point | ~290.7 °C at 760 mmHg | [4] |
| Density | ~1.588 g/cm³ | [4] |
Spectroscopic Signature (Predicted)
While a publicly available, peer-reviewed spectrum is elusive, the expected ¹H-NMR spectroscopic data, based on its structure and analysis of similar compounds, is crucial for reaction monitoring and quality control.
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.0-8.2 (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. Its downfield shift is characteristic of an aromatic proton on an electron-deficient ring.
-
~4.35 (q, J = 7.1 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.
-
~3.95 (s, 3H): A sharp singlet for the N-methyl (-NCH₃) protons. Its position is a key identifier of this specific isomer.
-
~1.38 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester, split by the adjacent methylene group.
-
Synthesis and Purification: A Validated Protocol
The most reliable and scalable synthesis of this compound involves a Sandmeyer-type diazotization and bromination of its corresponding 5-amino precursor. This method is favored in industrial settings for its high efficiency and use of readily available reagents.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of brominated heterocycles from amino precursors.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend copper(II) bromide (1.5 equivalents) in acetonitrile.
-
Initial Cooling & Addition: Cool the suspension in an ice bath. To the stirred suspension, add tert-butyl nitrite (1.5 equivalents) in one portion.
-
Substrate Addition: Slowly add a solution of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in acetonitrile via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow addition is critical to control the exothermic diazotization reaction and prevent the formation of diazonium salt decomposition byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A color change and gas evolution will be observed.
-
Heating: Gently heat the reaction mixture to 65°C and maintain for 1 hour to ensure the complete substitution of the diazonium group with bromide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing 6N hydrochloric acid. This step quenches the reaction and protonates any basic byproducts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. The organic layers contain the desired product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0-20%) to yield the pure product as a white to off-white solid with an expected yield of around 80%.
The Core of Reactivity: A Platform for Diversification
The synthetic utility of this compound stems from the C5-bromine, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of a wide array of chemical functionalities, a cornerstone of modern library synthesis and lead optimization in drug discovery.
Diagram: Key Reaction Pathways
Caption: Key cross-coupling and hydrolysis reactions.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most important transformation for this building block, enabling the formation of C(sp²)-C(sp²) bonds. This is critical for constructing the biaryl and heteroaryl-aryl motifs prevalent in kinase inhibitors and other targeted therapies.
-
Rationale: This reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and its high tolerance for other functional groups (like the ethyl ester on the pyrazole ring).
-
Generic Protocol:
-
To a flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heat the mixture (e.g., to 90°C) and stir until TLC or LC-MS indicates the consumption of the starting material.
-
The product is isolated via standard aqueous workup and purification by chromatography.
-
Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles
The introduction of nitrogen-containing substituents is fundamental to modulating the physicochemical properties of a drug candidate, such as solubility and receptor affinity. The Buchwald-Hartwig amination provides a direct route to C-N bond formation.[4][5]
-
Rationale: This palladium-catalyzed reaction is exceptionally broad in scope, allowing for the coupling of anilines, alkylamines, and other nitrogen nucleophiles where classical methods like SₙAr would fail.[4] The choice of phosphine ligand is critical and must be optimized to balance catalyst activity and stability.
-
Generic Protocol:
-
In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃), and a bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture (typically 80-110°C) with stirring.
-
Monitor the reaction. Upon completion, the mixture is cooled, filtered, and purified by chromatography.
-
Application in Drug Discovery: The Pyrazole Core in Action
The 1-methyl-pyrazole scaffold, readily accessible from this building block, is a cornerstone of many modern pharmaceuticals. The ability to rapidly diversify the 5-position via cross-coupling allows for the exploration of structure-activity relationships (SAR) essential for drug development.
Numerous commercial fungicides, such as Isopyrazam and Bixafen, contain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, highlighting the biological importance of this substituted pyrazole system. In pharmaceuticals, the pyrazole nucleus is found in blockbuster drugs targeting a range of diseases.[1] For instance, kinase inhibitors like Ruxolitinib and Axitinib feature pyrazole-based cores that are critical for their binding to the ATP pocket of their target enzymes.[1]
The 1-methyl-1H-pyrazole-4-carboxylic acid moiety, which can be easily obtained by hydrolysis of the ethyl ester of our title compound or its derivatives, is a precursor for synthesizing anticancer drugs like Sunitinib. This demonstrates the direct translational value of this building block in creating complex, biologically active molecules.
Safety & Handling
As a professional research tool, proper handling of this compound is mandatory.
-
Hazard Classification: This compound is typically classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just another heterocyclic compound; it is a meticulously designed synthetic tool. Its architecture provides a stable, N-methylated pyrazole core while offering two orthogonal points for chemical modification: a highly reactive C5-bromine for palladium-catalyzed diversification and a C4-ester for amide coupling or hydrolysis. This combination of stability and reactivity makes it an invaluable asset for medicinal chemists aiming to accelerate the discovery and development of novel therapeutics. By understanding the principles behind its synthesis and the vast potential of its subsequent reactions, researchers can leverage this building block to its full strategic advantage.
References
- This cit
- This cit
- This cit
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2032. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
Kaur, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 890-914. Available at: [Link]
-
Vitale, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Beilstein Journal of Organic Chemistry, 17, 108-117. Available at: [Link]
- This cit
- This cit
- This cit
-
Zhang, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1485. Available at: [Link]
- This cit
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
Sources
The Renaissance of a Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have cemented its role as a cornerstone in modern drug discovery.[4] FDA-approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (a phosphodiesterase inhibitor), and a growing number of oncology agents underscore the therapeutic relevance of pyrazole-based molecules.[1][5][6] This guide provides an in-depth exploration of the discovery process for novel pyrazole-containing compounds, from rational design and synthesis to comprehensive biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this remarkable heterocyclic system.
The Pyrazole Core: A Privileged Structure in Drug Design
The significance of the pyrazole moiety stems from its unique physicochemical properties. The two nitrogen atoms—one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2)—allow for multifaceted interactions with biological targets.[6] Furthermore, the pyrazole ring can serve as a bioisostere for a phenyl group, often enhancing physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics.[6]
The pharmacological promiscuity of pyrazole derivatives is extensive, with documented activities including:
-
Anti-inflammatory: Often achieved through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
-
Anticancer: Targeting a range of kinases and other signaling proteins involved in tumorigenesis.[9][10]
-
Antimicrobial: Exhibiting efficacy against various bacterial and fungal strains.[5][11]
-
Antidiabetic: Modulating enzymes such as α-glucosidase and α-amylase.[12]
-
Neuroprotective: Showing potential in the treatment of neurodegenerative disorders.[7][13]
This broad spectrum of activity makes the pyrazole scaffold a fertile ground for the development of new chemical entities (NCEs) targeting a multitude of diseases.[11][14]
Strategic Synthesis of Pyrazole Libraries
The synthesis of pyrazole derivatives has evolved from classical condensation reactions to sophisticated, modern methodologies that allow for greater efficiency and diversity.[11] The choice of synthetic route is a critical decision, directly impacting the accessible chemical space and the feasibility of generating large, diverse libraries for screening.
Classical and Modern Synthetic Methodologies
A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[15][16] While robust, this method can lead to isomeric mixtures when using unsymmetrical dicarbonyls.[15]
Modern synthetic approaches offer improved regioselectivity and milder reaction conditions:
-
Multi-component Reactions (MCRs): One-pot syntheses that combine three or more reactants to form the pyrazole core, offering high atom economy and efficiency.[2][5][15]
-
Catalytic Methods: Transition-metal catalyzed reactions, such as palladium- or copper-catalyzed couplings, provide access to a wider range of substituted pyrazoles.[15][17]
-
Microwave-Assisted Synthesis: Accelerates reaction times and often improves yields compared to conventional heating.[11]
-
Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free conditions is gaining prominence.[11][15]
The following diagram illustrates a generalized workflow for the synthesis and purification of a novel pyrazole library.
Caption: A generalized workflow for the synthesis and characterization of a novel pyrazole library.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a multi-component reaction for the efficient synthesis of a diverse library of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Substituted benzaldehydes
-
Substituted acetophenones
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of the substituted benzaldehyde (1 mmol) and substituted acetophenone (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.
-
Characterize the final compound using NMR and Mass Spectrometry.
Causality behind choices: The use of a one-pot, multi-component approach significantly improves efficiency and reduces waste compared to multi-step syntheses.[9] Ethanol is chosen as a relatively green and effective solvent for this type of condensation reaction. Acetic acid serves as a mild acid catalyst to promote the formation of the pyrazole ring.
Biological Evaluation: From Hit Identification to Lead Optimization
Once a library of novel pyrazole compounds has been synthesized and characterized, the next critical phase is to assess their biological activity. This typically involves a tiered screening approach, starting with broad in vitro assays to identify "hits" and progressing to more specific in vivo studies for "lead" compounds.
In Vitro Screening Assays
The initial screening of a compound library is designed to be high-throughput, allowing for the rapid assessment of many compounds.[18] The choice of assay is dictated by the therapeutic target of interest.
| Therapeutic Area | Primary In Vitro Assay | Endpoint Measured |
| Oncology | MTT or CellTiter-Glo Assay | Cell viability/proliferation[9][18] |
| Inflammation | COX-1/COX-2 Inhibition Assay | Enzyme activity |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) Assay | Bacterial/fungal growth |
| Diabetes | α-Glucosidase/α-Amylase Inhibition Assay | Enzyme activity[12] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer potential of novel pyrazole compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Self-validating system: The inclusion of both positive and negative controls in every assay plate is crucial for validating the results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative (vehicle) control provides a baseline for normal cell growth.
Structure-Activity Relationship (SAR) Studies
The data from the primary screen is used to establish a Structure-Activity Relationship (SAR).[4] SAR studies correlate the chemical structure of the compounds with their biological activity, providing critical insights for the rational design of more potent and selective analogs.[4][19]
For example, SAR studies on pyrazole-based inhibitors might reveal that:
-
Electron-withdrawing groups at the 3-position of the pyrazole ring enhance activity.[4]
-
A bulky hydrophobic substituent at the 5-position is crucial for binding to the target protein.
-
The nature of the substituent on the N-1 nitrogen significantly impacts selectivity.[19]
The following diagram illustrates the iterative nature of SAR-driven lead optimization.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead optimization.
Mechanism of Action (MoA) Elucidation
For promising lead compounds, understanding their Mechanism of Action (MoA) is paramount. This involves a series of more focused in vitro experiments to identify the specific biological target and pathway through which the compound exerts its effect.
For an anticancer pyrazole derivative, MoA studies might include:
-
Kinase Inhibition Profiling: Screening the compound against a panel of kinases to identify specific targets.[10]
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.[20]
-
Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining).
-
Western Blotting: To measure the expression levels of key proteins in a signaling pathway.
In Vivo Evaluation
The most promising lead compounds are advanced to in vivo studies to assess their efficacy and safety in a living organism.[20][21] These studies are critical for determining the therapeutic potential of a new drug candidate.
Common in vivo models:
-
Xenograft models for oncology: Human tumor cells are implanted in immunocompromised mice to evaluate the antitumor efficacy of the compound.[20]
-
Carrageenan-induced paw edema model for inflammation: Used to assess the anti-inflammatory activity of a compound in rodents.[8][21]
Pharmacokinetic (PK) studies are also conducted in vivo to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[20]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents.[22] The ongoing development of innovative synthetic methodologies, coupled with advances in high-throughput screening and computational drug design, promises to further accelerate the identification of new pyrazole-based drug candidates.[11] The versatility of this heterocyclic system ensures its enduring importance in medicinal chemistry for years to come.[23]
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). MDPI.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025, August 10). ResearchGate.
- Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. (n.d.). Taylor & Francis Online.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Nature.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PubMed Central.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. royal-chem.com [royal-chem.com]
The Vanguard of Discovery: A Technical Guide to the Initial Screening of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4] Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate represents a key starting material for the generation of novel derivatives with therapeutic potential. This guide provides a comprehensive, in-depth framework for the initial screening of these derivatives. We will navigate the critical path from derivative synthesis and characterization to a tiered screening cascade designed to identify promising lead compounds. This document emphasizes the causality behind experimental choices, ensuring a robust and efficient screening process grounded in scientific integrity.
Introduction: The Pyrazole Core and its Therapeutic Promise
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The success of drugs like Celecoxib (an anti-inflammatory) and various developmental candidates underscores the therapeutic potential embedded within this chemical architecture.[2]
This compound is a strategic starting point for derivative synthesis. The bromine atom at the 5-position and the ethyl ester at the 4-position offer reactive handles for a variety of chemical modifications, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.
This guide will delineate a structured approach to the initial evaluation of novel derivatives, focusing on a logical progression from broad-based primary screening to more targeted secondary and preliminary safety assessments.
Foundational Knowledge: Synthesis and Characterization of Derivatives
A robust screening campaign begins with a well-characterized compound library. The synthesis of derivatives from this compound typically involves leveraging the reactivity of the bromo and ester functionalities.
General Synthetic Strategy
The synthesis of the parent compound, this compound, can be achieved from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate through a Sandmeyer-type reaction using tert-butyl nitrite and copper bromide.[6] The resulting crude product is then purified via chromatography.[6]
Derivatization can proceed through several established synthetic routes, including but not limited to:
-
Suzuki and Stille Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for pyrazoles, under specific conditions, the bromo group can be displaced by potent nucleophiles.
-
Amidation: The ethyl ester can be readily converted to a variety of amides through reaction with primary or secondary amines. This is a crucial step for introducing diversity and modulating physicochemical properties.
-
Hydrolysis and Subsequent Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines using standard peptide coupling reagents.
Physicochemical Characterization
Before biological screening, it is imperative to confirm the identity, purity, and solubility of each synthesized derivative.
| Parameter | Methodology | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the synthesized derivative. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the desired compound, ensuring that observed biological activity is not due to impurities. A purity of >95% is generally required. |
| Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., Nephelometry) | Determines the solubility of the compound in aqueous buffers, which is critical for interpreting biological data and avoiding false positives due to compound precipitation. |
The Initial Screening Cascade: A Tiered Approach
A tiered screening approach is a cost-effective and efficient strategy to rapidly identify promising compounds while minimizing resource expenditure on non-viable candidates. The initial screening cascade is designed to cast a wide net and then progressively narrow the focus to the most promising derivatives.
Caption: Key parameters for lead compound prioritization.
Conclusion
The initial screening of derivatives of this compound is a critical first step in the journey of drug discovery. By employing a systematic and tiered approach, researchers can efficiently identify and prioritize compounds with the highest potential for further development. The principles of robust assay design, orthogonal validation, and early ADME/Tox profiling are paramount to ensuring the scientific integrity of the screening process and maximizing the chances of success. This guide provides a foundational framework upon which tailored and target-specific screening campaigns can be built.
References
- This compound | 105486-72-4 - ChemicalBook. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 105486-72-4 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Hazards of Pyrazole Compounds
Introduction: The Dichotomy of Pyrazoles in Research and Development
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, forms the structural core of a vast and rapidly expanding class of molecules with profound significance in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] From blockbuster anti-inflammatory drugs like celecoxib to vital herbicides, the pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical scientific and societal needs.[2][5] However, the very chemical properties that make pyrazoles so versatile—their aromaticity, the reactivity endowed by the nitrogen atoms, and their ability to be functionalized—also give rise to a spectrum of physical and chemical hazards that demand rigorous understanding and meticulous management.[1][6]
This technical guide is designed for researchers, scientists, and drug development professionals who work with pyrazole-containing compounds. It moves beyond a mere recitation of safety data sheet (SDS) information, aiming instead to provide a deeper, mechanistic understanding of the hazards inherent to this class of molecules. By elucidating the "why" behind the hazards—linking them to the fundamental physicochemical properties of the pyrazole ring—this document empowers scientists to not only follow safety protocols but to make informed, proactive decisions in the laboratory. We will explore the toxicological profiles, physical risks such as flammability, and the chemical reactivity that can lead to hazardous situations, ensuring that the immense potential of pyrazole chemistry can be harnessed safely and responsibly.
Chapter 1: The Physicochemical Landscape and Associated Physical Hazards
The physical state and properties of a pyrazole derivative are dictated by its substitution pattern, which influences intermolecular forces and thermal stability. While the parent pyrazole is a colorless crystalline solid with a melting point of 67-70 °C, the properties of its derivatives can vary widely.[1][7]
Solid-State Hazards: Dust and Explosivity
Many pyrazole derivatives are solids at room temperature.[8] A primary physical hazard associated with finely divided solid compounds is the potential for dust explosions. While not all pyrazoles are classified as explosive, any combustible solid, when dispersed in the air as a fine powder in sufficient concentration and in the presence of an ignition source, can explode.[9] The risk is particularly pronounced during operations such as milling, grinding, or charging reactors, where dust clouds are likely to form.
Furthermore, the introduction of specific functional groups, particularly nitro groups, can dramatically increase the explosive potential of the pyrazole ring. Nitrated-pyrazole-based compounds are actively researched as energetic materials due to their high heat of formation, high density, and thermal stability, which are desirable properties for explosives and propellants.[10] This underscores the critical need to assess the structure of any novel pyrazole for potentially explosive moieties.
Thermal Stability and Decomposition
The thermal stability of pyrazoles is generally high due to the aromaticity of the ring, but this can be misleading.[2] Decomposition, when it occurs at elevated temperatures, can be hazardous. The combustion of pyrazole compounds generates toxic gases, including carbon oxides (CO, CO₂) and, significantly, nitrogen oxides (NOx).[7] The formation of NOx is a direct consequence of the high nitrogen content of the pyrazole core. In the event of a fire, these decomposition products pose a severe inhalation hazard.[7]
Table 1: Key Physical Properties of Parent Pyrazole
| Property | Value | Source |
| CAS Number | 288-13-1 | [11] |
| Molecular Formula | C₃H₄N₂ | [1] |
| Appearance | Colorless crystalline solid | [7][12] |
| Melting Point | 67 - 70 °C | [7][9] |
| Boiling Point | 186 - 188 °C | [7][9] |
| Flash Point | 186-188°C | [7] |
| Water Solubility | 1,000 g/L (Soluble) | [7] |
| Vapor Pressure | 0.21 hPa at 20 °C | [7] |
Chapter 2: Chemical Reactivity and Associated Hazards
The chemical behavior of the pyrazole ring is complex, characterized by its aromatic nature and the influence of the two nitrogen atoms. This reactivity is the foundation of its synthetic utility but also a source of potential hazards.[1][6]
Reactivity Profile
The pyrazole ring is considered π-excessive, which generally makes it reactive towards electrophiles and poorly reactive towards nucleophiles.[6]
-
Electrophilic Substitution: Electrophilic attack, such as nitration, halogenation, and sulfonation, readily occurs, typically at the C4 position.[1][2][3] These reactions can be highly exothermic and may require careful temperature control to prevent runaways. Nitration, in particular, introduces the risk of creating highly energetic or explosive compounds.[10]
-
N-Substitution: The N1 nitrogen atom is acidic and can be easily deprotonated by a base, while the N2 nitrogen is basic and reacts with electrophiles.[1][3][5] Alkylation and acylation at the nitrogen atoms are common synthetic transformations that can involve hazardous reagents like alkyl halides or acid chlorides.[3][13]
-
Stability to Oxidation and Reduction: The pyrazole ring itself is generally stable against oxidation and reduction due to its aromaticity, which would be lost in such reactions.[1][2] However, side chains attached to the ring can be oxidized or reduced, and the reagents used for these transformations (e.g., strong oxidizing agents like KMnO₄) carry their own significant hazards.[2]
Incompatibilities and Hazardous Reactions
Understanding chemical incompatibilities is crucial for safe storage and handling. Pyrazole compounds should be stored away from:
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[13]
-
Strong Acids and Acid Chlorides: Can cause violent reactions, especially with substituted pyrazoles.[13]
-
Strong Bases: While used in synthesis to deprotonate the N1 position, uncontrolled reactions can occur. In the presence of a strong base, deprotonation at C3 can even lead to ring-opening.[5]
A notable reaction is the formation of "scorpionate" ligands when pyrazole reacts with potassium borohydride.[5] This highlights the need to consider non-obvious reactive pathways when planning experiments.
Hazards in Synthesis
The synthesis of pyrazole derivatives often involves hazardous precursors and reaction conditions.[14][15][16] Common synthetic routes, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, utilize hydrazine and its derivatives.[17][18] Hydrazine itself is highly toxic, corrosive, and a suspected carcinogen. Another route involves the use of diazo compounds, which are notoriously unstable and can be explosive.[17][18] Researchers must therefore consider not only the hazards of the final pyrazole product but also the entire synthetic pathway. The development of greener synthetic methodologies aims to mitigate these risks by using less hazardous reagents and solvents.[14][15][16]
Chapter 3: Toxicological Profile and Health Hazards
The interaction of pyrazole compounds with biological systems is the basis for their pharmacological activity and their toxicity.[2][4] The hazards to human health are significant and require strict adherence to safety protocols.
GHS Classification and Routes of Exposure
Based on available Safety Data Sheets, pyrazole is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating a broad range of toxic effects.
Table 2: GHS Hazard Classification for Pyrazole
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][19] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[8][19] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8][19] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage[8][19] / H319: Causes serious eye irritation[20] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[8][19] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[7][8][19] |
The primary routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7][11][13]
Systemic and Organ-Specific Toxicity
The toxicological properties of pyrazole and its derivatives have not been exhaustively investigated for every compound, but available data point to significant concerns.[7]
-
Hepatotoxicity: Animal studies have shown that pyrazole can cause liver damage. Rats fed pyrazole exhibited increased liver weight, hyperbilirubinemia, and extensive centrolobular necrosis at lethal doses.[7][11] This is often linked to pyrazole's ability to inhibit alcohol dehydrogenase, disrupting liver metabolism.
-
Reproductive and Developmental Toxicity: Pyrazole has been shown to be teratogenic in rats, causing a high incidence of ocular and urinary bladder anomalies.[7][11] This warrants extreme caution for researchers of child-bearing potential.
-
Cytotoxicity: Many pyrazole derivatives are explored for their anti-cancer properties, which stems from their ability to induce cell death (cytotoxicity).[21][22] While this is a desired therapeutic effect, it also highlights the inherent toxicity of these compounds to healthy cells if exposure occurs. Studies have demonstrated the cytotoxic effects of various pyrazole derivatives against numerous cancer cell lines.[23][24]
Dermal and Ocular Hazards
Direct contact with pyrazole compounds can cause significant local effects. It is classified as a skin irritant and can cause serious eye damage.[7][8][9] The basicity of the N2 nitrogen atom can contribute to this irritancy. Prompt and thorough washing is required after any skin contact, and immediate rinsing is critical for eye exposures.[7]
Chapter 4: Environmental Hazards
The release of pyrazole compounds into the environment is a significant concern. They are classified as harmful to aquatic life with long-lasting effects.[7][8] This necessitates stringent waste management protocols to prevent contamination of drains and waterways.[7] The persistence and potential for bioaccumulation of novel derivatives are often unknown, reinforcing the need for responsible disposal of all pyrazole-containing waste streams.
Table 3: Ecotoxicity Data for Pyrazole
| Organism | Test | Result | Duration | Source |
| Fish (Leuciscus idus) | LC50 | ca. 2,200 mg/L | 96 h | [8] |
| Daphnia magna | EC50 | > 100 mg/L | 48 h | [8] |
| Algae (Desmodesmus subspicatus) | EC50 | 70.6 mg/L | 72 h | [8] |
Chapter 5: Risk Management and Safe Handling Protocols
A proactive approach to risk management is essential when working with pyrazole compounds. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary method for controlling exposure is to handle pyrazole compounds in a well-ventilated area.
-
Chemical Fume Hood: All weighing, transferring, and reaction set-ups should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][11]
-
Ventilation: For processes where dust formation is unavoidable, provide appropriate local exhaust ventilation.[7]
Personal Protective Equipment (PPE)
The last line of defense is appropriate PPE, which must be selected based on the specific compound and task.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved face shields are mandatory.[7][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm) and a lab coat.[7][13] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7][9]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA approved respirator should be used.[13]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where pyrazoles are handled.[8][19] Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated place.[7][11] Keep containers tightly closed.[7][11] Store locked up, accessible only to authorized personnel.[8][9]
Spill and Disposal Procedures
-
Spills: For solid spills, avoid creating dust.[7] Carefully sweep or vacuum the material into a suitable, closed container for disposal.[7][13]
-
Disposal: Pyrazole waste is considered hazardous. It must be disposed of in accordance with local, state, and federal regulations. A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not allow the product to enter drains.[7][9]
Visualizations
Diagram 1: General Structure and Hazard Summary of Pyrazole
Caption: General structure of pyrazole and associated GHS hazard pictograms.
Diagram 2: Safe Handling Workflow for Pyrazole Compounds
Caption: Step-by-step workflow for the safe handling of pyrazole compounds.
Conclusion
The pyrazole core is a privileged scaffold in modern chemistry, enabling the development of life-changing medicines and innovative technologies. However, this utility is intrinsically linked to a profile of physical, chemical, and biological hazards. A comprehensive understanding of these risks, grounded in the fundamental chemistry of the pyrazole ring, is not a barrier to innovation but a prerequisite for it. By recognizing the potential for dust explosions, hazardous reactions, severe toxicity, and environmental harm, researchers can implement robust safety protocols. This guide serves as a technical resource to empower scientists to work confidently and safely with pyrazole compounds, ensuring that the pursuit of scientific advancement is conducted with the highest standards of safety and environmental stewardship.
References
- Synthesis and reactivity of some pyrazole derivatives. (n.d.).
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- Safety Data Sheet - Pyrazole. (n.d.). Sigma-Aldrich.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD, 9(7).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- SAFETY DATA SHEET - Aldrich P56607. (2024).
- Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-189. Retrieved from [Link]
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
- Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. (n.d.). Cole-Parmer.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020). ResearchGate.
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
- Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. (n.d.).
- Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Safety Data Sheet - 1-(Prop-2-yn-1-yl)-1H-pyrazole. (2024). CymitQuimica.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024).
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). ResearchGate.
- GHS Hazard Identification, Classification and Labelling of Chemicals. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry.
- Pyrazole Safety Data Sheet. (2017).
- Pyrazole and its Derivatives: Chemistry and Biological Importance. (n.d.). CiteDrive.
- SAFETY DATA SHEET - Pyrazole. (2025). Fisher Scientific.
- Pyrazole | C3H4N2. (n.d.). PubChem - NIH.
- Pyrazole derivatives as environmental benign acid corrosion inhibitors for mild steel: Experimental and computational studies. (2025). ResearchGate.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- GHS Hazardous Chemical Information List. (n.d.).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central.
- Cytotoxicity study of pyrazole derivatives. (2007). ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.vu.nl [bio.vu.nl]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. greenrockchem.com [greenrockchem.com]
- 20. fishersci.com [fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4): Properties, Safety, and Handling
Introduction: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile synthetic building block for the construction of more complex molecular architectures.[] The pyrazole core is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] This guide provides a detailed examination of this compound's known properties, a comprehensive safety and handling protocol synthesized from data on structurally related molecules, and a practical guide to its use in a research setting. Given the absence of a complete, publicly available Material Safety Data Sheet (MSDS) for this specific compound, this document emphasizes a proactive and informed approach to safety, grounded in established chemical principles and data from close structural analogs.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its safe and effective use in a laboratory setting. These properties dictate storage conditions, appropriate handling techniques, and potential reactivity.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties for this compound. This data is critical for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source(s) |
| CAS Number | 105486-72-4 | [][5][6][7] |
| Molecular Formula | C₇H₉BrN₂O₂ | [][8] |
| Molecular Weight | 233.06 g/mol | [][8] |
| Boiling Point | 290.7 °C at 760 mmHg (Predicted) | [8] |
| Flash Point | 129.6 °C (Predicted) | [8] |
| Density | 1.588 g/cm³ (Predicted) | [8] |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [][8] |
| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N | [7][8] |
| Appearance | Typically a solid at room temperature | [9] |
Section 2: Hazard Identification and Toxicological Profile
Anticipated GHS Classification
Based on information for analogous pyrazole compounds, the following classifications under the Globally Harmonized System (GHS) should be assumed until proven otherwise:
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[10]
-
Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[10]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[10][11]
Signal Word: Warning
Toxicological Summary
The specific toxicological properties of this compound have not been thoroughly investigated.[11] Therefore, it must be handled as a compound of unknown toxicity.
-
Primary Routes of Exposure: Inhalation of dust or aerosols, direct contact with skin and eyes, and ingestion.
-
Acute Effects: Based on its anticipated classification, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract. Symptoms may include redness and pain upon skin or eye contact, and coughing or shortness of breath if inhaled.
-
Chronic Effects: No data is available on the long-term effects of exposure. As with many novel research chemicals, chronic effects are unknown. Some complex pyrazole derivatives have been investigated for potential hepatotoxicity or mutagenicity, underscoring the need for caution with new members of this class.[12]
Caption: A logical workflow for establishing safe handling procedures.
Section 3: Safe Handling, Storage, and Disposal
Adherence to rigorous safety protocols is non-negotiable when working with compounds of unknown toxicity.
Engineering Controls
All manipulations of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[13]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent dermal and ocular exposure:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged.[13]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Handling Procedures
-
Avoid all direct contact with the substance.
-
Avoid the formation of dust if handling the solid form.[13]
-
Ensure adequate ventilation at all times.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14][15]
Disposal
Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of via a licensed contractor.[14]
Section 4: Emergency and First-Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[11][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[11][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 5: Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under standard ambient and recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or uncontrolled reactions.[14]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[13]
Section 6: Application in Synthetic Chemistry: A Protocol Example
The true value of this compound lies in its utility as a synthetic intermediate. The bromine atom at the 5-position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality allows for the systematic elaboration of the pyrazole scaffold.
Workflow: From Precursor to Product
Caption: A typical workflow for the synthesis and purification of the title compound.
Detailed Protocol: Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures and demonstrates a common synthetic route to the title compound.[5]
Expert Commentary: This procedure is a variation of the Sandmeyer reaction. The amino group on the pyrazole ring is converted into a diazonium salt by tert-butyl nitrite. This highly reactive intermediate is then immediately displaced by a bromide ion, sourced from copper(II) bromide, to yield the desired product. The choice of acetonitrile as a solvent and the controlled temperature are critical for managing the reactivity of the diazonium intermediate and ensuring a good yield.
Reagents and Equipment:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
tert-Butyl nitrite
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (anhydrous)
-
6N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, prepare a mixture of copper(II) bromide (1.2 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile.
-
Substrate Addition: To this stirring mixture, slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile over a period of 30 minutes. Maintain the temperature at room temperature.
-
Initial Reaction: Stir the resulting mixture at room temperature for 2 hours.
-
Heating: Warm the reaction mixture to 65 °C and continue stirring for an additional 1 hour to ensure the reaction goes to completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 6N HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 0-20% ethyl acetate in hexane to afford the pure this compound.[5]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. While it presents significant opportunities for innovation in drug discovery, the lack of comprehensive toxicological data necessitates a cautious and rigorous approach to its handling. By treating the compound as a potential skin, eye, and respiratory irritant and adhering strictly to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential.
References
-
Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 . PubChem. Available at: [Link]
-
Bromination of pyrazole derivatives . ResearchGate. Available at: [Link]
-
4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers . Chemical Register. Available at: [Link]
-
This compound . ChemSrc. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 . PubChem. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase . PubMed. Available at: [Link]
-
Current status of pyrazole and its biological activities . PMC - PubMed Central. Available at: [Link]
-
MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate . Capot Chemical. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . PMC - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Semantic Scholar. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available at: [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories . ACS Publications. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . ACS Publications. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. Available at: [Link]
-
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate . ChemBK. Available at: [Link]
Sources
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 105486-72-4 [chemicalbook.com]
- 6. 105486-72-4|this compound|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ethyl 4-bromo-1H-pyrazole-5-carboxylate | 5932-34-3 [sigmaaldrich.com]
- 10. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Tautomeric Forms of Pyrazole Carboxylate Derivatives: A Guide to Characterization and Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxylate derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of annular tautomerism.[4][5] This guide provides an in-depth exploration of the tautomeric equilibrium in 3(5)-substituted pyrazole carboxylates. We will dissect the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications for drug design and development. This document is intended to serve as a practical, field-proven resource for scientists navigating the complexities of pyrazole chemistry.
The Principle of Annular Tautomerism in Pyrazole Carboxylates
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] In N-unsubstituted pyrazoles with asymmetric substitution at the C3 and C5 positions, a proton can reside on either nitrogen atom (N1 or N2). This dynamic equilibrium, known as annular tautomerism, results in two distinct tautomeric forms that rapidly interconvert.[3][4] For pyrazole carboxylate derivatives, this typically manifests as an equilibrium between the 3-carboxylate and 5-carboxylate tautomers.
The position of this equilibrium is not static; it is a delicate balance dictated by a confluence of intrinsic and extrinsic factors.[6] Understanding and controlling this equilibrium is paramount, as the distinct electronic and steric profiles of each tautomer can lead to differential receptor binding affinities, physicochemical properties, and ultimately, pharmacological outcomes.[5]
Caption: Annular tautomeric equilibrium in pyrazole carboxylates.
Critical Factors Governing the Tautomeric Equilibrium
The preference for one tautomer over another is not random. It is governed by predictable electronic and environmental effects.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of the tautomeric preference.[7] The carboxylate group itself is a strong electron-withdrawing group (EWG).
-
Electron-Withdrawing Groups (EWGs): Substituents like -COOH, -NO₂, and -CFO favor the tautomer where the substituent is at the C5 position.[7][8] These groups withdraw electron density, decreasing the basicity of the adjacent N1 atom and making the more distant N2 atom the preferred site for the proton. This results in the proton residing on N1, placing the EWG at C5.
-
Electron-Donating Groups (EDGs): Conversely, substituents such as -NH₂, -OH, and alkyl groups favor the C3-tautomer.[4][7] These groups donate electron density, increasing the basicity of the adjacent N2 atom, which stabilizes the form where the proton is on N1.
| Substituent (R) at C3/C5 | Electronic Nature | Favored Tautomer | Rationale |
| -COOH / -COOR | Electron-Withdrawing (EWG) | 5-Substituted | Reduces basicity of adjacent N1, favoring protonation at N2.[7][8] |
| -NO₂ | Strong EWG | 5-Substituted | Strong inductive and resonance withdrawal strongly favors the 5-substituted form.[9] |
| -NH₂ / -OH | Electron-Donating (EDG) | 3-Substituted | Increases basicity of adjacent N2, stabilizing the N1-H tautomer.[7][8] |
| -CH₃ / Alkyl | Weak EDG | Tautomeric Mixture | Often results in a mixture, with a slight preference for the 3-substituted form.[6] |
| -Phenyl | Context-Dependent | 3-Substituted Rich Mixture | Generally, solutions are rich in the 3-phenyl tautomer.[10] |
Table 1: Influence of substituent electronic effects on tautomeric preference.
Solvent Effects
The solvent environment plays a crucial role in modulating the tautomeric equilibrium, primarily through hydrogen bonding and polarity effects.[6][11]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both tautomers, but may preferentially stabilize one form through specific hydrogen-bond interactions, potentially shifting the equilibrium.[6] Water, in particular, has been shown computationally to lower the energetic barrier between tautomers by forming hydrogen-bonded bridges.[6][7]
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and tend to slow the rate of proton exchange, which is advantageous for NMR studies.[6] In DMSO, pyrazole derivatives often exist as monomers hydrogen-bonded to the solvent.[10][12]
-
Non-Polar Solvents (e.g., Toluene, Chloroform): In these environments, intermolecular self-association of pyrazole molecules through hydrogen bonding is favored, often leading to the formation of cyclic dimers or trimers.[6][10] This self-association can lock the molecules into a specific tautomeric form.
Physical State: Solution vs. Solid
A crucial distinction exists between the tautomeric composition in solution and in the solid state. While a dynamic equilibrium of multiple tautomers often exists in solution, the solid state typically features a single, thermodynamically favored tautomer locked into a crystal lattice.[6][13] X-ray crystallography is the definitive method for identifying the tautomeric form in the solid state.[10][12] It is not uncommon for the dominant tautomer in the solid state to differ from the major tautomer in solution.
Methodologies for Tautomer Characterization
A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is essential for the unambiguous characterization of pyrazole carboxylate tautomers.
Caption: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[6]
-
¹H and ¹³C NMR: At room temperature, rapid proton exchange between N1 and N2 often leads to time-averaged signals, particularly for the C3 and C5 carbons and their attached protons.[6][14] This results in signal broadening or the appearance of a single averaged peak.[14]
-
Low-Temperature NMR: By lowering the temperature, the rate of tautomeric interconversion can be slowed on the NMR timescale. This "freezes out" the individual tautomers, allowing for the observation of distinct sets of signals for each form.[14] The integration of these signals provides a direct measure of the tautomeric equilibrium constant (K_T).
-
¹⁵N NMR: This technique is highly sensitive to the local electronic environment of the nitrogen atoms. It can distinguish between a "pyrrole-like" nitrogen (bonded to hydrogen) and a "pyridine-like" nitrogen (double-bonded within the ring), providing definitive evidence of the proton's location.[12]
Protocol 1: Tautomer Ratio Determination by Low-Temperature ¹H NMR
-
Sample Preparation: Dissolve a sufficient amount of the pyrazole carboxylate derivative in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or a mixture like CD₂Cl₂/Acetone-d₆). Ensure the solvent is dry to minimize exchange with residual water.[14]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broad signals, particularly for the pyrazole ring protons.
-
Temperature Reduction: Gradually lower the spectrometer's sample temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition: Acquire a spectrum at each temperature step. Monitor the signals that were broad at room temperature.
-
Identify Coalescence and Resolution: Observe the temperature at which the broad, averaged signals begin to sharpen and resolve into two distinct sets of signals, corresponding to the two tautomers. Continue lowering the temperature until no further changes in the spectra are observed.
-
Quantification: At the lowest temperature where sharp, well-resolved signals are present for both tautomers, carefully integrate a pair of non-overlapping signals (one from each tautomer).
-
Calculate K_T: The tautomeric equilibrium constant, K_T, is the ratio of the integrals of the corresponding signals: K_T = [Tautomer A] / [Tautomer B].
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[9] It definitively identifies which tautomer is present and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can dictate crystal packing and physical properties.[6][10]
Protocol 2: Single-Crystal X-ray Analysis
-
Crystal Growth: Grow single crystals of the pyrazole carboxylate derivative suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the goniometer head of a diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data by irradiating the crystal with X-rays and rotating it through a series of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Tautomer Identification: Critically, locate the position of the N-H proton in the final electron density map. Its unambiguous location on either N1 or N2 confirms the identity of the tautomer in the solid state.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[7][15]
-
Methods: Common approaches include DFT methods like B3LYP or ab initio methods like MP2, often with a reasonably large basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure.[7][8]
-
Applications: Calculations can predict the lowest energy tautomer in the gas phase. By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents on tautomer stability can also be simulated, providing results that often correlate well with experimental findings in solution.[11]
Implications in Drug Discovery
The tautomeric state of a pyrazole carboxylate is not an academic curiosity; it has profound real-world consequences in drug development.
-
Pharmacophore and Receptor Binding: The two tautomers of a single compound are, in effect, two different molecules. They present different hydrogen bond donor/acceptor patterns and have different dipole moments. One tautomer may bind to a biological target with high affinity, while the other may be inactive.
-
Physicochemical Properties: Tautomerism directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (logP), and pKa can differ significantly between tautomers, affecting a drug candidate's oral bioavailability and distribution.
-
Intellectual Property: The ability to identify, isolate, or preferentially synthesize a specific, more active tautomer can be a critical component of a drug's patent protection.
Conclusion
The tautomerism of pyrazole carboxylate derivatives is a complex but manageable phenomenon. A thorough understanding of the interplay between electronic, solvent, and solid-state effects is essential for any researcher working with this important class of molecules. By employing an integrated analytical strategy that combines high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can confidently characterize, quantify, and ultimately control the tautomeric forms of their compounds. This control is a critical lever for optimizing biological activity and developing successful drug candidates.
References
-
Al-Ghorbani, M., Chebil, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7249. [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
Beni, Z., & Chermahini, A. N. (2014). The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Journal of the Mexican Chemical Society, 58(4). [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Hörner, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(9), 1438. [Link]
-
Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1745. [Link]
-
Jarończyk, K., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1763-1767. [Link]
-
Yüksek, H., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 21(1), 23-37. [Link]
-
Soni, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 64-75. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Kumar, R., & Singh, P. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Singh, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-15. [Link]
-
Claramunt, R. M., et al. (2007). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 45(7), 594-600. [Link]
-
Abboud, J. L., et al. (1993). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1619-1624. [Link]
-
Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-55. [Link]
-
Alkorta, I., et al. (2025). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Asian Journal of Organic Chemistry, e00400. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-801. [Link]
-
Ferreira, I., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Janeba, Z., et al. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 8, 1938-1947. [Link]
-
El-Aal, F. A., et al. (2009). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 40(13). [Link]
-
Alkorta, I., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(16), 4983. [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(15), 5507. [Link]
-
Al-Ghorbani, M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2296. [Link]
-
ResearchGate. (n.d.). Tautomer's of pyrazole carbaldehyde. [Link]
-
Alkorta, I., et al. (2013). Basicity of pyrazoles. New Journal of Chemistry, 37(11), 3717-3725. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. One moment, please... [jchr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]
- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. purkh.com [purkh.com]
Methodological & Application
Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate from Diethyl Butynedioate: An Application Note and Protocol Guide
Abstract: Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive, in-depth technical protocol for the multi-step synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, a valuable building block for drug discovery. Starting from the commodity chemical diethyl butynedioate, the synthesis involves a three-part process: (1) Formation of the pyrazole core via cyclocondensation, (2) Selective mono-hydrolysis and decarboxylation to yield the key intermediate, Ethyl 1-methyl-1H-pyrazole-4-carboxylate, and (3) Regioselective bromination to afford the final product. This document explains the causal science behind experimental choices, offers detailed, step-by-step protocols, and provides expert insights for optimization and troubleshooting.
Introduction
The pyrazole nucleus is a privileged heterocyclic motif renowned for its wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The targeted compound, this compound, incorporates several key features for further chemical elaboration: a reactive bromine atom for cross-coupling reactions, an ester for amide bond formation, and a stable N-methylated pyrazole core. This application note presents a robust and logical synthetic pathway beginning with the accessible precursor, diethyl butynedioate.
Overall Synthetic Scheme
The synthesis is designed as a three-stage process, transforming a simple acyclic alkyne into the functionalized heterocyclic target.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Pyrazole Intermediate
The initial phase focuses on constructing the core pyrazole ring and tailoring its substituents to form the key intermediate, Ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Stage 1A: Cyclocondensation to Form Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate
Scientific Rationale: The synthesis commences with a classic cyclocondensation reaction. Diethyl butynedioate, an electron-deficient alkyne, serves as the C-C-C backbone. It reacts with methylhydrazine, a 1,2-dinucleophile, in a [3+2] cycloaddition fashion.[2][3] The reaction proceeds via an initial Michael addition of the more nucleophilic, unsubstituted nitrogen of methylhydrazine to the alkyne, followed by intramolecular cyclization and subsequent tautomerization to yield the stable, aromatic pyrazole ring. Ethanol is selected as a polar protic solvent to facilitate the proton transfer steps involved in the mechanism.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Diethyl Butynedioate | 170.16 | 17.02 g | 0.10 | 1.0 |
| Methylhydrazine | 46.07 | 4.84 g (4.60 mL) | 0.105 | 1.05 |
| Ethanol (Absolute) | 46.07 | 200 mL | - | - |
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl butynedioate (17.02 g, 0.10 mol) in 200 mL of absolute ethanol.
-
To the stirred solution, add methylhydrazine (4.84 g, 0.105 mol) dropwise at room temperature over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil (Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate) can be used in the next step without further purification, assuming high conversion.
Stage 1B & 1C: Selective Hydrolysis and Decarboxylation
Scientific Rationale: This two-step sequence aims to convert the synthesized diester into the desired mono-ester intermediate.
-
Hydrolysis: Saponification with a strong base like sodium hydroxide will hydrolyze both ester groups to form the corresponding dicarboxylate salt.[4] This step is typically straightforward and high-yielding.
-
Decarboxylation: Pyrazole-4,5-dicarboxylic acids can undergo thermal decarboxylation.[5] It is postulated that the carboxylic acid at the C5 position, being adjacent to the N1-methyl group, is more sterically hindered and potentially more labile, leading to its preferential removal upon heating. The reaction is driven by the formation of gaseous carbon dioxide. The remaining C4-carboxylate is then re-esterified to yield the final intermediate.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Crude Diester (from 1A) | 228.23 | ~0.10 mol | 1.0 | |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 | 2.2 |
| Water | 18.02 | 100 mL | - | - |
| Ethanol | 46.07 | 50 mL | - | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 | 1.2 |
| Ethanol (Absolute) | 46.07 | 150 mL | - | - |
-
Hydrolysis: Dissolve the crude diester from Stage 1A in a mixture of 50 mL ethanol and 100 mL water in a 500 mL flask. Add sodium hydroxide pellets (8.8 g, 0.22 mol) portion-wise.
-
Heat the mixture to reflux for 3 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl. A precipitate of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Decarboxylation & Esterification: Place the dried dicarboxylic acid in a 500 mL flask. Add 150 mL of absolute ethanol, followed by the slow, dropwise addition of thionyl chloride (14.3 g, 0.12 mol) at 0 °C.
-
After addition, fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. This step achieves both decarboxylation and re-esterification of the remaining carboxylic acid.
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ethyl 1-methyl-1H-pyrazole-4-carboxylate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Part 2: Regioselective Bromination of the Pyrazole Intermediate
Scientific Rationale: The final step is an electrophilic aromatic substitution to install the bromine atom. The pyrazole ring is electron-rich and reactive towards electrophiles. The C4 position is occupied. The N1-methyl group is an activating director, while the C4-ester is a deactivating group. The net electronic effect strongly favors substitution at the C5 position, which is para to the activating methyl group and meta to the deactivating ester group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which is easier to handle than liquid bromine and often gives cleaner reactions with electron-rich heterocycles.[6][7]
Caption: Electronic directing effects on the pyrazole ring.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 154.17 | 7.71 g | 0.05 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 0.0525 | 1.05 |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - |
-
In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Ethyl 1-methyl-1H-pyrazole-4-carboxylate (7.71 g, 0.05 mol) in 150 mL of acetonitrile.
-
Add N-Bromosuccinimide (9.34 g, 0.0525 mol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (1 x 100 mL) to remove any residual bromine, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate) to afford this compound as a crystalline solid.
Data Summary and Troubleshooting
| Step | Reaction | Typical Yield | Key Parameters | Troubleshooting Notes |
| 1A | Cyclocondensation | >90% (crude) | Reflux in EtOH, 4-6h | Ensure dropwise addition of methylhydrazine to control exotherm. |
| 1B/C | Hydrolysis/Decarboxylation | 50-60% (over 2 steps) | Reflux, acidic/basic conditions | Incomplete decarboxylation can occur. Ensure sufficient heating time. Overheating may lead to decomposition. |
| 2 | Bromination | 80-90% | Room temp, protect from light | If reaction is sluggish, a radical initiator (AIBN) can be added, but this may affect regioselectivity. Use freshly recrystallized NBS for best results. |
Conclusion
This application note details a reliable and scalable three-part synthesis for this compound starting from diethyl butynedioate. By understanding the underlying chemical principles of each transformation—from the initial cyclocondensation to the final regioselective bromination—researchers can confidently reproduce and adapt these protocols. The procedures outlined provide a solid foundation for accessing this versatile building block, enabling further exploration in the fields of medicinal chemistry and drug development.
References
-
Smolecule. (2023). 1-methyl-1H-pyrazole-4-carboxylic acid.
- Jadhav, S. D. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Research in Advent Technology.
-
Al-Zaydi, K. M., & Al-Majid, A. M. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 19(9), 13698–13711.
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia.
-
ResearchGate. (2019). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles.
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Lin, W. W., & Chang, Y. D. (2006). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 53(4), 953-960.
-
ResearchGate. (2016). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
-
National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
-
ACS Publications. (2023). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
-
SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
ChemicalBook. (n.d.). 1-Methylpyrazole synthesis.
-
Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
ResearchGate. (2022). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Application Note & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Pyrazole scaffolds are central to numerous pharmacologically active compounds, and their functionalization is a key step in drug discovery. The protocols herein are designed to be robust and adaptable, offering both conventional heating and microwave-assisted methodologies. We delve into the mechanistic underpinnings of the reaction, catalyst selection, and troubleshooting strategies to empower researchers to achieve high-yield synthesis of novel 4,5-disubstituted pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety is a privileged pharmacophore, integral to the structure of a wide array of therapeutic agents. Its presence in blockbuster drugs highlights its importance in medicinal chemistry. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the synthesis of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and tolerance of diverse functional groups.[1][2][3]
This guide focuses on this compound (CAS 105486-72-4), a versatile building block for creating complex molecular architectures.[4][] The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Substrate Profile: this compound
| Property | Value |
| CAS Number | 105486-72-4 |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol [6] |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[7][8][9] Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the bromopyrazole, inserting into the carbon-bromine bond. This forms a square planar Palladium(II) intermediate. This step is often rate-limiting.[7][8]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[9][10] The halide ligand on the palladium is displaced by the organic group from the boron reagent.
-
Reductive Elimination: The two organic ligands on the Palladium(II) complex couple and are expelled as the final product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required depending on the specific boronic acid used. Five-membered heterocyclic halides can sometimes be challenging coupling partners, potentially inhibiting the palladium catalyst.[11][12] Therefore, careful selection of the catalyst system is crucial.[13]
Protocol 1: Conventional Thermal Heating
This protocol is a standard method adaptable to most laboratory settings.
Caption: General workflow for the conventional Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Degassed Solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 233 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[13][14]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane:water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromopyrazole is consumed (typically 2-16 hours).[15]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for rapid library synthesis.[1][3]
Materials:
-
Same reagents as Protocol 1, though catalyst choice may vary (e.g., XPhos Pd G2 is highly active).[13]
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Vial Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Reagent Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the chosen solvent system.
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol (Steps 7-9).
Optimization and Troubleshooting
Low conversion or the formation of side products like debrominated starting material or boronic acid homocoupling are common challenges. A systematic approach to optimization is key.[13]
Table of Recommended Screening Conditions:
| Parameter | Condition 1 (Standard) | Condition 2 (More Active) | Condition 3 (For Challenging Substrates) | Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos/SPhos Pd G2/G3 | Buchwald-Hartwig ligands (XPhos, SPhos) are often superior for heteroaromatic couplings.[11][13] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.[16] |
| Solvent | 1,4-Dioxane / H₂O | Toluene / EtOH / H₂O | DMF or Acetonitrile | The choice of solvent affects reagent solubility and reaction temperature. |
| Temperature | 80-90 °C | 100-110 °C | 120-150 °C (Microwave) | Higher temperatures can overcome activation barriers but may also increase side reactions. |
Troubleshooting Guide:
-
Low Yield / No Reaction:
-
Verify Reagent Quality: Ensure boronic acid is not degraded and solvents are properly degassed.
-
Increase Catalyst Loading: Increase catalyst from 2 mol% up to 10 mol%.
-
Screen Catalysts/Ligands: Switch to a more active catalyst system from the table above.[13]
-
-
Debromination Observed:
-
This indicates a competing proto-debromination pathway.
-
Use a Milder Base: Switch from K₃PO₄ to K₂CO₃ or KF.
-
Ensure Rigorous Inert Atmosphere: Oxygen can facilitate side reactions.
-
-
Homocoupling of Boronic Acid:
-
This suggests the presence of oxygen. Improve degassing procedures.
-
Use a slight excess, but not a large excess, of the boronic acid (1.1-1.2 equiv).
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a diverse range of 4,5-disubstituted pyrazoles. By understanding the reaction mechanism and systematically optimizing key parameters such as the catalyst, base, and solvent, researchers can reliably access novel compounds of significant interest for pharmaceutical and materials science applications. The protocols provided here serve as a validated starting point for exploration and discovery.
References
-
Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Fábián, B., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Ellermann, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Cereda, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Saeed, S., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Journal of the Serbian Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 105486-72-4 [chemicalbook.com]
- 6. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Sonogashira Coupling of Pyrazole Bromides: From Mechanism to Practice
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation provides a powerful and direct route to construct conjugated enynes and arylalkynes, which are pivotal structural motifs in a vast array of functional molecules.[3]
Alkynyl-substituted pyrazoles, in particular, are of immense interest to the pharmaceutical and materials science sectors. The pyrazole core is a privileged scaffold in drug discovery, and its functionalization with rigid alkynyl linkers allows for the precise spatial orientation of pharmacophores, enabling tailored interactions with biological targets.[4][5][6] However, the successful execution of the Sonogashira reaction on pyrazole halides, especially the less reactive bromides, is not always trivial. Challenges such as catalyst inhibition by the nitrogen-containing heterocycle and competing side reactions necessitate a nuanced understanding of the reaction parameters.[7]
This comprehensive guide provides researchers with the foundational knowledge, practical insights, and detailed protocols required to successfully perform the Sonogashira coupling on pyrazole bromide substrates. We will delve into the reaction mechanism, dissect the critical parameters, offer step-by-step experimental procedures, and provide a robust troubleshooting framework.
The Mechanistic Landscape
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][8]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the pyrazole bromide, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide species.[9] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center, regenerating the copper(I) catalyst. This is often the rate-determining step of the overall reaction.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyrazole product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
The Copper-Free Variant
A significant drawback of the classical protocol is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms a diarylacetylene byproduct and consumes the starting material.[7] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the amine base is typically strong enough to deprotonate the alkyne, and the resulting acetylide coordinates directly with the palladium center, bypassing the need for copper.[8][10] This approach is often cleaner and simplifies purification, though it may require more carefully optimized conditions or specialized ligands.
Key Parameters for Coupling Pyrazole Bromides
The success of coupling a pyrazole bromide hinges on the careful selection of several interdependent parameters. The inherent electronic properties and coordination ability of the pyrazole ring make it a more challenging substrate than a simple aryl bromide.
| Parameter | Common Reagents / Conditions | Key Considerations for Pyrazole Bromides |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂. Modern Pre-catalysts: XPhos Pd G2/G3, [DTBNpP]Pd(crotyl)Cl.[2][7] | Pyrazole nitrogens can coordinate to the Pd center, inhibiting catalysis. Using stable, pre-formed catalysts or modern Buchwald-type precatalysts can be advantageous.[7][11] |
| Ligand | Triphenylphosphine (PPh₃), Bulky/Electron-Rich Phosphines (XPhos, SPhos, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs).[8][12] | Bulky, electron-rich ligands promote the crucial oxidative addition step for less reactive bromides and can help prevent catalyst inhibition.[8][12] |
| Copper (I) Source | Copper(I) Iodide (CuI) | Essential for the classical pathway. However, it is the primary cause of alkyne homocoupling. Rigorous degassing is critical when using copper.[3][7] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, K₂CO₃, Cs₂CO₃. For Cu-free: 2,2,6,6-tetramethylpiperidine (TMP).[7][13] | The base neutralizes the H-X formed and aids in alkyne deprotonation. Its choice can influence dehalogenation side reactions. Anhydrous, high-purity amines are crucial.[7] |
| Solvent | DMF, THF, Dioxane, Toluene, Acetonitrile, DMSO. Must be anhydrous and degassed.[7][14] | Solvent polarity can influence reaction rates. DMSO is often effective in copper-free protocols for challenging substrates.[11] |
| Temperature | Room Temperature to 100 °C | While many couplings work at room temperature, pyrazole bromides often require heating (60-80 °C) to drive the reaction to completion.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidative alkyne homocoupling (Glaser coupling) and degradation of the Pd(0) catalyst.[7][15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of a model substrate, 4-bromo-1-methyl-1H-pyrazole.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a traditional catalyst system and is effective for a wide range of alkynes.
Reagents & Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)
-
Copper(I) Iodide [CuI] (0.06 eq, 6 mol%)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous, degassed DMF or THF
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the 4-bromo-1-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI into the flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the triethylamine and the terminal alkyne.
-
Degassing (Optional but Recommended): For sensitive substrates, bubble argon through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole bromide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1-methyl-1H-pyrazole.
Protocol 2: Copper-Free Sonogashira Coupling with a Modern Precatalyst
This protocol is ideal for minimizing alkyne homocoupling and can be effective for more challenging substrates.[11]
Reagents & Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl (P2 Precatalyst) (0.025 eq, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)
-
Anhydrous, degassed DMSO
-
Reaction vial with a screw cap and PTFE septum
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add the 4-bromo-1-methyl-1H-pyrazole, [DTBNpP]Pd(crotyl)Cl precatalyst, and a stir bar to the reaction vial.
-
Solvent & Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (TMP). Finally, add the terminal alkyne.
-
Reaction: Seal the vial tightly and stir the mixture at room temperature. For less reactive substrates, heating to 60 °C may be required.[11] Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution and then with brine to remove DMSO and the base.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: Purify the resulting residue by flash column chromatography on silica gel.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common issues.
Key Troubleshooting Points:
-
Low or No Conversion: This is often due to catalyst inactivation or insufficient reactivity.[7]
-
Catalyst: Ensure the palladium source and ligand are appropriate. For unreactive bromopyrazoles, switching to a more active catalyst system with a bulky, electron-rich phosphine ligand is a primary optimization step.[14]
-
Reagents: Water and oxygen are detrimental. Ensure solvents and amine bases are freshly distilled or purchased as anhydrous and are thoroughly degassed before use.[7]
-
Temperature: Aryl bromides are less reactive than iodides and often require heat to facilitate the oxidative addition step.[16] A careful increase in temperature (e.g., from RT to 60 °C, then to 80 °C) can significantly improve conversion.
-
-
Alkyne Homocoupling: The primary cause is the presence of oxygen in a copper-catalyzed reaction.[7]
-
Mitigation: The most effective solution is to switch to a copper-free protocol. If using copper, ensure meticulous degassing (freeze-pump-thaw cycles are superior to simple bubbling) and maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
Dehalogenation: This side reaction replaces the bromide with a hydrogen atom.
-
Mitigation: This can be influenced by the choice of base and temperature. If dehalogenation is significant, screening alternative bases (e.g., switching from an amine to an inorganic base like K₂CO₃ or Cs₂CO₃) or lowering the reaction temperature may be effective.[7]
-
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-pyrazoles, providing a direct and modular approach to valuable compounds for drug discovery and materials science. While pyrazole bromides can present unique challenges compared to simple aryl halides, a successful outcome is readily achievable through a principled approach. By understanding the underlying mechanism, carefully selecting the catalyst system and reaction conditions, and employing systematic troubleshooting, researchers can confidently and efficiently utilize this powerful reaction to advance their scientific goals.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 10, 2026, from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 10, 2026, from [Link]
-
SynArchive. (n.d.). Sonogashira coupling. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
Chen, Y., et al. (2018). Pyrazole Synthesis via a Cascade Sonogashira coupling/cyclization of N-propargyl Sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 530-541. [Link]
-
ResearchGate. (2018). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]
-
ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. Retrieved January 10, 2026, from [Link]
-
Chahal, R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved January 10, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chad Organometallics. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
ResearchGate. (2020). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
-
Moore, J. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(11), 10396-10401. [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Naeimi, H., & Kiani, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8596-8625. [Link]
-
Yang, D., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(7), 8448-8461. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
The Pyrazole Scaffold: A Versatile Tool for Potent and Selective Enzyme Inhibition
Introduction: The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of interactions with biological targets, making it a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of pyrazole derivatives as enzyme inhibitors, offering detailed protocols for their synthesis, screening, and characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in their therapeutic discovery programs.
Part 1: The Rationale for Pyrazole-Based Enzyme Inhibitors
The versatility of the pyrazole scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a specific enzyme's active site. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with amino acid residues. Furthermore, the aromatic nature of the pyrazole ring contributes to favorable stacking interactions. These characteristics have led to the development of numerous pyrazole-containing drugs and clinical candidates targeting a wide array of enzymes implicated in various diseases.[1][2]
Key Therapeutic Areas and Targeted Enzymes:
-
Oncology: Kinases are a major class of enzymes targeted by pyrazole derivatives in cancer therapy. Dysregulation of kinases, such as Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases (e.g., VEGFR, EGFR), is a hallmark of many cancers.[3][4][5][6]
-
Inflammation and Pain: Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain. Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are designed to selectively inhibit COX-2, thereby reducing gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]
-
Gout and Hyperuricemia: Xanthine oxidase is a critical enzyme in the purine metabolism pathway, and its overactivity leads to the overproduction of uric acid, causing gout. Pyrazole derivatives have been successfully developed as potent xanthine oxidase inhibitors.[1][9]
Part 2: Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.
Protocol 1: Knorr Pyrazole Synthesis
This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. It is a versatile and widely used method for preparing a variety of substituted pyrazoles.
Rationale: The reaction is driven by the formation of a stable aromatic pyrazole ring. The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
Experimental Workflow:
Caption: Workflow for Knorr Pyrazole Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: 1,3-Dipolar Cycloaddition
This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This approach offers a high degree of regioselectivity.
Rationale: The [3+2] cycloaddition is a concerted pericyclic reaction that efficiently forms the five-membered pyrazole ring. The regioselectivity is governed by the electronic properties of the substituents on the nitrile imine and the alkyne.
Experimental Workflow:
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Pyrazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the alkyne (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add the hydrazonoyl halide (1.0 eq.).
-
Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile imine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the reaction mixture to remove the precipitated triethylammonium halide salt.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired pyrazole derivative.
Part 3: Screening of Pyrazole Derivatives as Enzyme Inhibitors
Once a library of pyrazole derivatives has been synthesized, the next critical step is to screen them for their inhibitory activity against the target enzyme. A variety of in vitro assays are available, and the choice of assay depends on the enzyme class and the desired throughput.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore inversely proportional to the kinase activity.
Rationale for Assay Choice: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity. It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening (HTS). The use of a specific kinase and its corresponding substrate ensures target specificity. The choice of cell lines for subsequent cellular assays is crucial; for instance, cancer cell lines with known dysregulation of the target kinase pathway are often selected.[10][11][12][13]
Experimental Workflow:
Caption: Workflow for the In Vitro COX-2 Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing heme. Prepare a solution of arachidonic acid and serial dilutions of the pyrazole test compounds.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compound for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation time, add a colorimetric or fluorescent probe that reacts with the peroxidase component of the COX enzyme to generate a detectable signal.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)). [8] Table 2: Inhibitory Activity and Selectivity of Representative Pyrazole-Based COX-2 Inhibitors
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | >375 | [7] |
| PZ-C1 | >100 | 1.50 | >66 | [8] |
| PZ-C2 | >100 | 1.15 | >86 | [8] |
| PZ-C3 | 45.23 | 1.79 | 25.27 | [7] |
Protocol 5: In Vitro Xanthine Oxidase Inhibition Assay
This is a spectrophotometric assay that measures the production of uric acid from the oxidation of xanthine by xanthine oxidase. The increase in absorbance at 295 nm is directly proportional to the enzyme activity.
Rationale for Assay Choice: This is a direct and straightforward assay for measuring xanthine oxidase activity. The choice of buffer and its pH is important for optimal enzyme function. Troubleshooting may involve addressing issues like low enzyme activity or compound interference with the spectrophotometric reading. [14] Experimental Workflow:
Caption: Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.5). Prepare a stock solution of xanthine and serial dilutions of the pyrazole test compounds.
-
Assay Setup: In a UV-transparent 96-well plate, add the buffer, test compound, and xanthine oxidase. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 295 nm over time using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Table 3: Inhibitory Activity of Representative Pyrazole-Based Xanthine Oxidase Inhibitors
| Compound ID | Xanthine Oxidase IC₅₀ (µM) | Reference |
| Allopurinol | 14.97 | [1] |
| PZ-X1 | 0.83 | [1] |
| PZ-X2 | 10.87 | [9] |
| PZ-X3 | 0.0288 | [15] |
Part 4: Characterization and Structure-Activity Relationship (SAR) Studies
Following the initial screening, promising "hit" compounds are further characterized to understand their mechanism of inhibition and to guide the design of more potent and selective analogs.
Mechanistic Studies:
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. Techniques like mass spectrometry can be used to determine if the inhibitor binds covalently to the enzyme. [16]
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for optimizing the lead compounds. By systematically modifying the substituents on the pyrazole scaffold and observing the effect on inhibitory activity, a clear understanding of the structural requirements for potent inhibition can be established. For example, in the development of COX-2 inhibitors, the presence of a sulfonamide or methylsulfonyl group on one of the aryl rings attached to the pyrazole core was found to be critical for selectivity. [7][17]
Computational Modeling:
Molecular docking and other computational techniques are invaluable tools in understanding the binding mode of pyrazole inhibitors within the enzyme's active site. These in silico methods can predict key interactions and guide the rational design of new derivatives with improved affinity and selectivity. [18]
Conclusion
The pyrazole scaffold represents a highly versatile and fruitful starting point for the development of potent and selective enzyme inhibitors with diverse therapeutic applications. The synthetic accessibility of pyrazole derivatives, coupled with a wide range of robust screening assays, allows for the efficient discovery and optimization of novel drug candidates. A thorough understanding of the underlying principles of synthesis, assay design, and SAR analysis, as outlined in this guide, is essential for successfully harnessing the potential of this remarkable heterocyclic core in modern drug discovery.
References
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC - NIH.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evalu
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. (2016-10-31)
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
- Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. (2011-04-28)
- Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Article.
- A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation | Request PDF.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. (2018-04-16)
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | Request PDF.
- Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- minimizing interference in Xanthine oxidase-IN-1 assays. Benchchem.
- Structures of compounds having COX-2 or 5-LOX inhibitory activities.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines.
- Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases.
- Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy.
- Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors.
- In-vitro COX-II activity tests and standards by COX-II immunoassay kit.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
- Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches.
- Recent Advances in the Development of Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. (2022-10-28)
- A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. (2024-07-20)
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
- Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Semantic Scholar. (2023-10-23)
- Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety.
- Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline deriv
- Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
Sources
- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 11. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis | MDPI [mdpi.com]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate as a Privileged Scaffold for Anti-Inflammatory Drug Discovery
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental biological process, an essential response to injury or infection. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders, which are among the leading causes of morbidity and mortality worldwide.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[2] Yet, their use is often limited by significant gastrointestinal and cardiovascular side effects, driving the urgent need for safer and more effective therapeutic agents.[2]
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocycle is a core structural feature in numerous clinically successful drugs, most notably the COX-2 selective inhibitor Celecoxib.[2][3] The versatility of the pyrazole ring allows for precise structural modifications that can tune biological activity, selectivity, and pharmacokinetic properties.[2][4]
This guide focuses on Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate , a highly functionalized pyrazole derivative that serves as an exceptional starting point for the synthesis of novel anti-inflammatory drug candidates. Its strategic placement of a bromine atom at the C5 position and an ethyl ester at C4 provides two distinct chemical handles for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We will explore its synthesis and provide detailed protocols for its application in a rational drug design workflow aimed at identifying next-generation anti-inflammatory agents.
Section 1: Synthesis and Characterization
The strategic value of this compound lies in its accessibility and potential for chemical modification. The following protocol describes a common and efficient synthetic route.
Synthesis Protocol: From Amine to Bromide via Diazotization
This procedure details the synthesis of this compound from its corresponding 5-amino precursor, a reaction analogous to the Sandmeyer reaction.
Rationale: This method leverages the conversion of a stable primary aromatic amine into a diazonium salt using a nitrite source (tert-butyl nitrite). This highly reactive intermediate is then readily displaced by a bromide ion, facilitated by a copper(II) bromide catalyst, to yield the target brominated pyrazole with high efficiency.[5]
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
tert-Butyl nitrite
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (anhydrous)
-
6N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of copper(II) bromide (1.2 eq.) and tert-butyl nitrite (1.5 eq.) in anhydrous acetonitrile.
-
Substrate Addition: Slowly add a solution of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in acetonitrile to the reaction mixture over a period of 30 minutes at room temperature. The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen gas.
-
Reaction Progression: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Heating: Gently heat the reaction mixture to 65°C and maintain for 1 hour to ensure the complete decomposition of the diazonium intermediate and full conversion to the product.[5]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 6N HCl. Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 0-20%) to afford the pure this compound as a solid or oil.[5]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, which should align with reported data.[4][6]
Section 2: Rationale & Mechanistic Targets in Inflammation
The anti-inflammatory effects of pyrazole derivatives are often multifaceted, targeting key nodes in the inflammatory cascade.[2][7] Understanding these mechanisms is crucial for designing effective screening assays and interpreting their results.
Primary Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of NSAIDs.[6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of potent pro-inflammatory mediators.[6] Dual COX/LOX inhibitors can offer a broader spectrum of anti-inflammatory activity.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the COX-2 enzyme.[7][9] Inhibiting the NF-κB pathway can profoundly suppress the inflammatory response.
The this compound scaffold is an ideal platform for targeting these pathways. The C5-bromo position can be functionalized via cross-coupling reactions to introduce aryl or heteroaryl groups, which are known to be critical for potent and selective COX-2 inhibition.[10] The C4-ester can be converted to various amides to explore additional interactions within the target binding pocket or to modulate physicochemical properties.
Section 3: Experimental Protocols for Anti-Inflammatory Evaluation
The following protocols provide a tiered approach to evaluating novel derivatives of this compound, moving from specific enzyme inhibition to cell-based assays and finally to an in vivo model of acute inflammation.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂) by the peroxidase component. A fluorometric probe is oxidized during this reduction, producing a signal proportional to COX activity.[8] Inhibitors will reduce the rate of fluorescence generation. Comparing activity against both human recombinant COX-1 and COX-2 allows for the determination of selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[11]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., Amplex™ Red)[12]
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black opaque plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)[13]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions.[11][13] Prepare serial dilutions of test compounds and reference inhibitors in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Assay Plate Setup: To each well of a 96-well plate, add the following:
-
Enzyme Control (100% Activity): Assay Buffer, Heme, COX Probe, Enzyme (COX-1 or COX-2), and DMSO (vehicle).
-
Inhibitor Wells: Assay Buffer, Heme, COX Probe, Enzyme, and diluted test compound.
-
Background Wells: Assay Buffer, Heme, COX Probe, heat-inactivated Enzyme, and DMSO.
-
-
Pre-incubation: Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells. Then, add 10 µL of the diluted COX-1 or COX-2 enzyme. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11][14]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the COX-2 Selectivity Index = IC₅₀(COX-1) / IC₅₀(COX-2). A higher index indicates greater selectivity for COX-2.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound A | 50.2 | 0.5 | 100.4 |
| Test Compound B | 15.8 | 8.1 | 1.95 |
| Celecoxib (Ref.) | >100 | 0.04 | >2500 |
Protocol 2: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response via Toll-like receptor 4 (TLR4).[15] This protocol measures the ability of test compounds to inhibit the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines, in LPS-stimulated RAW 264.7 cells.[16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test compounds
-
MTT reagent (for cytotoxicity assessment)
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well tissue culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO/MTT assays) at a density of 5 x 10⁴ cells/well or 24-well plates (for ELISA) at 4 x 10⁵ cells/well.[9][15] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assay (Pre-screening): It is essential to first determine the non-toxic concentration range of the test compounds. Treat cells with various concentrations of the compounds for 24 hours and assess viability using the MTT assay. Use only non-cytotoxic concentrations for the anti-inflammatory assays.
-
Compound Treatment and LPS Stimulation:
-
Remove the old media from the adhered cells.
-
Add fresh media containing various non-toxic concentrations of the test compounds.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO₂.[17]
-
-
Supernatant Collection: After incubation, carefully collect the cell-free culture supernatant from each well. This supernatant will be used for both NO and cytokine measurements. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[17]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis: Calculate the percent inhibition of NO and cytokine production for each compound concentration compared to the LPS-only treated group. Determine IC₅₀ values where applicable.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema).[18][19] The first phase is mediated by histamine and serotonin, while the second, later phase (3-5 hours) is primarily driven by prostaglandins produced via COX-2.[4][20] Inhibition of paw swelling in the second phase is indicative of NSAID-like activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin, 5-10 mg/kg)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer
-
Oral gavage needles
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water. Fast animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the basal volume (V₀).
-
Drug Administration: Administer the test compounds and reference drug orally (p.o.) via gavage. The control group receives only the vehicle. A typical dose-finding range for novel compounds might be 10, 30, and 100 mg/kg.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[18][21]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18][20] The 3-hour time point is often used for single-point comparisons as it typically corresponds to the peak inflammatory response.[20]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percent inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = ((Edema_control - Edema_treated) / Edema_control) * 100.
-
The data can be used to determine the ED₅₀ (the dose causing 50% inhibition of edema).
-
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the screening cascade provides the foundation for rational lead optimization. The goal is to systematically modify the this compound scaffold to enhance potency, selectivity, and drug-like properties.
Key Insights from SAR:
-
C5 Position: The bromo group is a versatile handle for Suzuki, Stille, or Sonogashira cross-coupling reactions. Introducing substituted aryl rings at this position is a well-established strategy for achieving high COX-2 selectivity, mimicking the structure of diarylheterocycles like Celecoxib.[2][10] Electron-withdrawing groups on this appended ring often enhance activity.[10]
-
C4 Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of primary, secondary, or tertiary amides. This modification can be used to probe for additional hydrogen bond interactions within the enzyme active site or to fine-tune solubility and metabolic stability.
-
N1 Position: The methyl group can be replaced with other alkyl or aryl groups to explore its impact on the overall conformation and binding of the molecule.
Conclusion
This compound represents a powerful and strategically designed building block for modern anti-inflammatory drug discovery. Its chemical tractability, combined with the proven therapeutic potential of the pyrazole core, makes it an invaluable tool for researchers and medicinal chemists. By employing the systematic evaluation protocols outlined in this guide—from enzymatic and cell-based assays to in vivo models—scientists can efficiently navigate the complex process of drug development. The insights gained from these studies will undoubtedly pave the way for the discovery of novel, potent, and safer anti-inflammatory agents to address the significant unmet medical need in chronic inflammatory diseases.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
-
Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3349. [Link]
-
Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Wirnsberger, G., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 64(2), 144-150. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., & Micol, V. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2058. [Link]
-
Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3349. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
-
Gomaa, M. S., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1541. [Link]
-
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Ghaffari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 298-303. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 10, 2026, from [Link]
-
Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(9), 1109. [Link]
-
Georgiev, M., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 6(11), 3469-3476. [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Thu, H. M., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000261. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2019). ResearchGate. [Link]
-
Manfrinato, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 221. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). ResearchGate. [Link]
-
Fecho, K. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 10, 2026, from [Link]
-
Carrà, G., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5522. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 10, 2026, from [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2012). ResearchGate. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
-
Li, F., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(11), 17457-17469. [Link]
-
Kim, J. H., et al. (2015). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 20(9), 15726-15741. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019). Journal of the Korean Society of Food Science and Nutrition, 48(11), 1205-1212. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]
-
de Oliveira, A. C. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71, 779–791. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 105486-72-4 [chemicalbook.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
Protocol for the Regioselective N-methylation of Pyrazole-4-carboxylates: An Application Note for Researchers
Introduction: Navigating the Regiochemical Challenge of Pyrazole N-methylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, with the N-methylation of pyrazole-4-carboxylates being a critical step in the synthesis of numerous active pharmaceutical ingredients. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic hurdle. The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 regioisomers upon alkylation.[1] The precise control of this regioselectivity is paramount, as the biological activity of the final compound is often dictated by the position of the methyl group. This application note provides a comprehensive guide to understanding and controlling the N-methylation of pyrazole-4-carboxylates, offering detailed protocols and a discussion of the underlying chemical principles to empower researchers in the synthesis of their target molecules with high fidelity.
The Underlying Chemistry: A Tale of Sterics, Electronics, and Environment
The regiochemical outcome of the N-methylation of a pyrazole-4-carboxylate is not a matter of chance but a predictable consequence of the interplay between several key factors:
-
Steric Hindrance: This is often the most dominant factor. The methylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Therefore, if the C5 position of the pyrazole ring bears a bulky substituent, methylation is more likely to occur at the N1 position, and vice-versa.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.[1]
-
Reaction Conditions: The choice of base, solvent, and even the counter-ion of the base can significantly influence the regioselectivity.[2] For instance, the use of a strong, non-coordinating base in a polar aprotic solvent often favors the thermodynamically more stable product, while different conditions might favor the kinetically controlled product.
The following diagram illustrates the decision-making process for selecting a suitable N-methylation strategy based on these principles.
Caption: Workflow for selecting an N-methylation protocol.
Comparative Analysis of N-methylation Protocols
The choice of reaction conditions is critical for achieving the desired regioselectivity. The following table summarizes various reported conditions for the N-methylation of pyrazole-4-carboxylates and related pyrazoles, highlighting the impact on yield and regiomeric ratio.
| Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) | Reference |
| Methyl pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 1 | Major N1 | 90 | [3] |
| Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Methyl iodide | KOH | DMF | RT | - | 1:5 | 74 | [4] |
| 3-Phenylpyrazole | (Chloromethyl)triisopropoxysilane then TBAF/H₂O | KHMDS | THF | RT | 2 | >99:1 | 85 | [5][6] |
| 3-tert-Butylpyrazole | Methyl iodide | K₂CO₃ | DMSO | 80 | 12 | 95:5 | 92 | [2] |
| 3-Trifluoromethylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | Exclusive N1 | - | [2] |
Note: "RT" denotes room temperature. The regioselectivity is highly substrate-dependent.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the N-methylation of pyrazole-4-carboxylates.
Protocol 1: General Base-Mediated N-methylation
This is the most common and straightforward method, relying on the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a methylating agent.
Materials:
-
Pyrazole-4-carboxylate starting material (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (MeI, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration of 0.1-0.5 M).
-
If using NaH, cool the solution to 0 °C in an ice bath and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. If using K₂CO₃, add it directly to the solution at room temperature.
-
Cool the reaction mixture to 0 °C (for NaH) or maintain at room temperature (for K₂CO₃).
-
Add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: Highly Regioselective N1-methylation using a Sterically Hindered Reagent
This method utilizes a bulky silylmethyl halide as a masked methylating agent to achieve high N1 selectivity, particularly for pyrazoles with smaller substituents at the C3 and C5 positions.[5][6]
Materials:
-
Pyrazole-4-carboxylate starting material (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)
-
(Chloromethyl)triisopropoxysilane (1.2 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add KHMDS (1.2 eq). Stir for 30 minutes at this temperature.
-
Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion of the first step, add TBAF (2.0 eq) and water (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours until the protodesilylation is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Characterization and Regioisomer Assignment
The unambiguous assignment of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR Spectroscopy: The chemical shift of the N-methyl protons can be indicative of the substitution pattern. Often, the N1-methyl protons appear at a slightly different chemical shift compared to the N2-methyl protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be decisive. For example, in a 3-substituted pyrazole, an NOE between the N-methyl protons and the C5-proton would confirm the N1-isomer, while an NOE with the C3-substituent would suggest the N2-isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons are also sensitive to the position of the methyl group.[7] Comparison of the observed chemical shifts with literature values for known N1- and N2-methylated pyrazoles can provide strong evidence for the regiochemical assignment.
-
Mass Spectrometry (MS): While MS will confirm the mass of the methylated product, it generally cannot distinguish between the regioisomers.
The following diagram outlines the validation process for the synthesized products.
Caption: Self-validating workflow for product characterization.
Conclusion
The regioselective N-methylation of pyrazole-4-carboxylates is a tractable synthetic challenge that can be overcome with a rational approach to protocol selection. By carefully considering the steric and electronic properties of the substrate and judiciously choosing the reaction conditions, researchers can achieve high selectivity for the desired N-methyl regioisomer. The protocols and analytical guidance provided in this application note offer a robust framework for the successful synthesis and validation of these important chemical entities.
References
-
Butkus, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11585. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]
-
Jimeno, M. L., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 33(4), 292-295. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]
-
Walker, G. (1998). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 253-254. Available at: [Link]
-
Patil, S. A., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1269–1280. Available at: [Link]
-
Sádaba, D., et al. (1999). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 37(6), 431-435. Available at: [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Molbase. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Available at: [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]
-
Iazzetti, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Procedures for the Bromination of Pyrazole Rings
Introduction: The Strategic Importance of Brominated Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] Brominated pyrazoles, in particular, serve as exceptionally versatile synthetic intermediates.[1][3] The bromine atom acts as a valuable handle for further molecular elaboration through various cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, enabling the construction of complex molecular architectures.[1][3] This strategic functionalization is pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a detailed overview of the mechanistic principles and practical laboratory protocols for the regioselective bromination of pyrazole rings.
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination of pyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.
Regioselectivity: The position of bromination is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.
-
C4-Position: The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack under neutral or mildly acidic conditions.[4][5]
-
C5-Position: The C5 position is less nucleophilic but can be targeted under specific conditions, often involving directed metalation or in substrates where the C4 position is blocked.[4][5]
-
N-Substitution vs. N-H Pyrazole: In N-substituted pyrazoles, the nitrogen atoms influence the electron density of the ring. The "pyridine-like" nitrogen (doubly bonded) deactivates the adjacent C3 and C5 positions, while the "pyrrole-like" nitrogen (singly bonded to a substituent and two carbons) activates the ring, further favoring substitution at the C4 position.[6][7] For N-H pyrazoles, the tautomeric nature and the possibility of protonation can influence the reactivity and regioselectivity.[8]
Diagram: General Mechanism of C4-Bromination
The following diagram illustrates the stepwise mechanism for the electrophilic bromination of a generic N-substituted pyrazole at the C4 position using a bromine source (Br-X).
Caption: Mechanism of electrophilic bromination on the pyrazole ring.
Selecting the Appropriate Brominating Agent
The choice of brominating agent is critical and depends on the substrate's reactivity, desired selectivity, and reaction scale.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | DMF, CH₂Cl₂, CCl₄, H₂O; 0°C to RT | Mild, selective for C4-position, solid (easy to handle), high yields.[9][10][11] | Can initiate radical reactions, byproduct (succinimide) removal necessary.[12][13] |
| Elemental Bromine | Br₂ | Acetic Acid, CH₂Cl₂, H₂O | Potent, cost-effective.[10] | Highly toxic and corrosive, can lead to over-bromination, generates HBr byproduct.[14] |
| N-Bromosaccharin | C₇H₄BrNO₃S | Solvent-free or organic solvents | Highly reactive, stable solid.[1] | Less common than NBS. |
Experimental Protocols
Protocol 1: General Procedure for C4-Bromination using N-Bromosuccinimide (NBS)
This protocol is a widely applicable method for the selective monobromination of pyrazoles at the C4 position.[9]
Principle: N-Bromosuccinimide serves as an electrophilic bromine source. The reaction is typically conducted at low temperatures to control reactivity and minimize side products. Dimethylformamide (DMF) is a common solvent that effectively dissolves the pyrazole substrate and the reagent.
Materials and Reagents:
-
Substituted Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)[9]
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized Water
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the pyrazole substrate (e.g., 5 mmol) in anhydrous DMF (15-20 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (e.g., 5.5 mmol, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[9]
-
Continue stirring the reaction mixture at 0 °C for an additional 30-60 minutes.[9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and diethyl ether (50 mL). b. Extract the aqueous layer with diethyl ether (2 x 40 mL).[9] c. Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining NBS/bromine), saturated sodium bicarbonate solution, water (2 x 50 mL), and finally with brine (50 mL).[9][12] d. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[12] e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by silica gel column chromatography.[12]
-
Characterization: Confirm the structure and purity of the 4-bromopyrazole derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][15] In ¹H NMR, the disappearance of the C4-H signal and characteristic shifts of the remaining pyrazole protons will be observed.[16][17]
Diagram: Experimental Workflow for NBS Bromination
Caption: Step-by-step workflow for NBS bromination of pyrazoles.
Protocol 2: Bromination using Elemental Bromine in Acetic Acid
This classical method is effective but requires stringent safety precautions due to the hazardous nature of elemental bromine.
Principle: Elemental bromine in a polar protic solvent like acetic acid acts as a strong electrophile, readily brominating the electron-rich pyrazole ring.
Materials and Reagents:
-
Pyrazole (1.0 eq)
-
Elemental Bromine (Br₂) (1.0 eq)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) solution, 5M
-
Sodium Sulfite (Na₂SO₃) solution, 10%
-
Ethyl Acetate
Procedure:
-
Dissolve the pyrazole substrate (e.g., 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
In the dropping funnel, prepare a solution of bromine (e.g., 10 mmol) in glacial acetic acid (5 mL).
-
Add the bromine solution dropwise to the stirred pyrazole solution at room temperature. The reaction is often exothermic; an ice bath can be used to maintain the temperature below 30 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: a. Carefully pour the reaction mixture over crushed ice. b. Neutralize the mixture by the slow addition of 5M NaOH solution until the pH is ~7-8. c. Decolorize the solution by adding 10% sodium sulfite solution dropwise until the orange/brown color of excess bromine disappears. d. Extract the product with ethyl acetate (3 x 40 mL). e. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. f. Concentrate the organic phase under reduced pressure.
-
Purification & Characterization: Proceed as described in Protocol 1.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[18] It is also an oxidizer and may intensify fire.[19] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[18][20][21] Avoid inhalation of dust and contact with skin and eyes.[18][19] Store in a cool, dry place away from combustible materials.[18][19][21]
-
Elemental Bromine (Br₂): Bromine is extremely toxic, corrosive, and causes severe burns.[22] All manipulations must be performed in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.
-
General Precautions: Always handle chemicals in a well-ventilated area.[20] Wash hands thoroughly after handling.[18][20] Contaminated work clothing should not be allowed out of the workplace.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive NBS; Low reaction temperature/time; Deactivated pyrazole substrate. | Use freshly opened or recrystallized NBS. Increase reaction time or temperature moderately. For deactivated substrates, consider a more potent brominating agent or catalytic conditions. |
| Formation of Di- or Poly-brominated Products | Excess brominating agent; Reaction temperature too high. | Use a stoichiometric amount (1.0-1.05 eq) of the brominating agent. Maintain low temperatures (0 °C) during addition and initial reaction phase. |
| Difficult Removal of Succinimide Byproduct | Succinimide has some solubility in organic solvents. | Perform multiple aqueous washes during work-up.[12] A wash with a dilute base (e.g., NaHCO₃ or dilute NaOH) can help, provided the product is base-stable.[12][13] If it persists, purification by column chromatography is necessary. |
| Reaction is Uncontrollably Exothermic | Addition of brominating agent is too fast. | Add the brominating agent slowly and portion-wise, ensuring adequate cooling with an ice bath to dissipate heat. |
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. (2020). Retrieved from [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: N-Bromosuccinimide. ChemScience. (2024). Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. (2011). Retrieved from [Link]
-
How to do workup after doing bromination with NBS? ResearchGate. (2017). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Retrieved from [Link]
-
Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. (2011). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. (n.d.). Retrieved from [Link]
-
Bromination of pyrazole derivatives. | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]
-
The Bromination of Pyrazabole. DTIC. (n.d.). Retrieved from [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. (n.d.). Retrieved from [Link]
-
Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. (2022). Retrieved from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Retrieved from [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (n.d.). Retrieved from [Link]
- Preparation method and application of bromopyrazole compound intermediate. Google Patents. (n.d.).
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. (n.d.). Retrieved from [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. (n.d.). Retrieved from [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. (n.d.). Retrieved from [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. (n.d.). Retrieved from [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). Retrieved from [Link]
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications. (2013). Retrieved from [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. Google Patents. (n.d.).
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. (n.d.). Retrieved from [Link]
-
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. (2017). Retrieved from [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. chemscience.com [chemscience.com]
- 21. fishersci.no [fishersci.no]
- 22. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate: A Core Building Block for Advanced Pyrazole Carboxamide Fungicides
An Application Note for Researchers and Development Scientists
Abstract Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic intermediate in the synthesis of modern agrochemicals. Its structure is foundational to a class of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds are designed to target the fungal respiratory chain, offering broad-spectrum control of devastating plant pathogens.[3][4] This document provides a detailed guide for the synthesis of this key intermediate and outlines its subsequent conversion into advanced pyrazole carboxamide fungicides. We will explore the chemical rationale behind the protocols, the mechanism of action of the final products, and provide actionable methodologies for researchers in the field of agrochemical development.
Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the design of modern pesticides due to its versatile chemistry and potent biological activity.[1][5] Within this class, pyrazole-4-carboxamides have emerged as a dominant force in the fungicide market, particularly as inhibitors of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[6][7] The efficacy of these fungicides, such as Sedaxane, Fluxapyroxad, and Bixafen, relies on the precise arrangement of substituents on the pyrazole core.[2][8][9]
This compound serves as an ideal precursor for these molecules. The ethyl ester at the 4-position provides a reactive handle for amide bond formation, while the bromine atom at the 5-position allows for further synthetic diversification if needed, although it is often retained in the final structure. The 1-methyl group is a common feature in many commercial SDHI fungicides.[1] This application note details the synthesis of this intermediate and its application in building the next generation of crop protection agents.
Physicochemical Properties of the Intermediate
A thorough understanding of the intermediate's properties is crucial for its handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 105486-72-4 | [10] |
| Molecular Formula | C₇H₉BrN₂O₂ | [11] |
| Molecular Weight | 233.06 g/mol | [11] |
| Appearance | White to light yellow crystalline solid | [12] |
| IUPAC Name | ethyl 5-bromo-1-methylpyrazole-4-carboxylate | [11] |
| SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [11] |
| Density | ~1.58 g/cm³ (Predicted) | N/A |
| Boiling Point | ~327.7 °C (Predicted) | N/A |
Synthesis Protocol: this compound
The most common and efficient synthesis of the title compound involves a Sandmeyer-type diazotization and bromination of its amino precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[10]
Causality of Experimental Design:
-
Diazotization: Tert-butyl nitrite is used as an organic diazotizing agent, which offers good solubility in organic solvents like acetonitrile and milder reaction conditions compared to traditional sodium nitrite/acid systems.
-
Bromination: Copper(II) bromide (CuBr₂) acts as both the bromide source and a catalyst for the decomposition of the diazonium salt, facilitating the substitution of the diazo group with a bromine atom. This is a well-established method for introducing halogens onto aromatic and heteroaromatic rings.
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sedaxane - Wikipedia [en.wikipedia.org]
- 9. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 105486-72-4 [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. innospk.com [innospk.com]
Synthesis of Pyrazole-Based Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] Within the diverse chemical space of kinase inhibitors, the pyrazole ring has established itself as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form key interactions within the ATP-binding pocket of kinases.[1][2]
The versatility of the pyrazole core allows for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the successful development and FDA approval of several pyrazole-containing kinase inhibitors, including Crizotinib (ALK, ROS1, MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis of pyrazole-based kinase inhibitors. It delves into the fundamental synthetic strategies, offers detailed, step-by-step protocols for the preparation of key inhibitors, and discusses essential analytical techniques for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole core is a well-established area of heterocyclic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and Related Condensations
One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.
A key consideration in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction conditions can often be tuned to favor the desired isomer.
Visualizing the Knorr Pyrazole Synthesis:
Caption: The Knorr pyrazole synthesis workflow.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. These reactions often involve the in-situ formation of one of the key reactive intermediates.
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. This approach is highly convergent and allows for the rapid generation of diverse libraries of pyrazole-containing compounds for screening.
Visualizing a Three-Component Pyrazole Synthesis:
Caption: A one-pot, three-component synthesis of pyrazoles.
Detailed Synthetic Protocols for Key Pyrazole-Based Kinase Inhibitors
Protocol 1: Synthesis of Crizotinib
Crizotinib is a potent inhibitor of ALK, ROS1, and MET kinases. Its synthesis involves the coupling of a substituted pyridine core with a pyrazole moiety via a Suzuki reaction.[6][7]
Overall Synthetic Scheme:
Visualizing the Crizotinib Synthesis Workflow:
Caption: Key steps in the synthesis of Crizotinib.
Step 1: Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Chiral Intermediate)
The synthesis of the chiral alcohol intermediate is a critical step in the synthesis of Crizotinib. Asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone is a common method.[6]
-
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
Asymmetric transfer hydrogenation catalyst (e.g., (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine ruthenium(II) complex)
-
Formic acid/triethylamine azeotrope
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a solution of 2,6-dichloro-3-fluoroacetophenone in dichloromethane, add the asymmetric transfer hydrogenation catalyst.
-
Add the formic acid/triethylamine azeotrope dropwise at a controlled temperature (e.g., 25-30 °C).
-
Stir the reaction mixture until completion, as monitored by HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Mitsunobu Reaction to form the Pyridine Ether
The chiral alcohol is coupled with a substituted nitropyridine via a Mitsunobu reaction.[7]
-
Materials:
-
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
-
3-Hydroxy-2-nitropyridine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To a cooled (0 °C) solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine in anhydrous toluene, add diisopropyl azodicarboxylate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Concentrate the reaction mixture and purify the crude product by crystallization from a suitable solvent system (e.g., ethanol) to obtain the desired pyridine ether.[7]
-
Step 3: Reduction of the Nitro Group and Bromination
The nitro group on the pyridine ring is reduced to an amine, which is then brominated.[7]
-
Materials:
-
The pyridine ether from Step 2
-
Reducing agent (e.g., Iron powder in acetic acid or catalytic hydrogenation)[8]
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
-
Procedure:
-
Reduction: Reduce the nitro group of the pyridine ether using a suitable method (e.g., catalytic hydrogenation with Pd/C or reduction with iron in acetic acid) to obtain the corresponding aminopyridine.[8]
-
Bromination: Dissolve the aminopyridine in a mixture of dichloromethane and acetonitrile and cool to -15 °C.[7]
-
Add a solution of N-bromosuccinimide in acetonitrile dropwise, maintaining the temperature below -10 °C.[7]
-
After the addition is complete, stir the reaction for a short period and then quench with an aqueous solution of sodium metabisulfite.[7]
-
Work up the reaction mixture by separating the organic layer, washing with aqueous base and brine, drying, and concentrating to yield the brominated intermediate.[7]
-
Step 4: Suzuki Coupling to form Crizotinib
The final step involves a Suzuki coupling reaction between the brominated pyridine intermediate and a pyrazole boronic acid derivative.[7]
-
Materials:
-
The brominated pyridine intermediate from Step 3
-
1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boc-protected)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Sodium carbonate or Potassium carbonate)
-
Solvent system (e.g., Toluene/water or Dioxane/water)
-
-
Procedure:
-
To a degassed mixture of the brominated pyridine intermediate, the Boc-protected pyrazole pinacol boronate, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotection: Remove the Boc protecting group from the piperidine ring using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).[8]
-
Purify the final product, Crizotinib, by column chromatography or crystallization.
-
Protocol 2: Synthesis of Ruxolitinib
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2). A key feature of its synthesis is the stereoselective introduction of a cyclopentyl group attached to a pyrazole ring.[5][9]
Overall Synthetic Scheme:
Visualizing the Ruxolitinib Synthesis Workflow:
Caption: Key steps in the synthesis of Ruxolitinib.
Step 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile
This step involves the condensation of a cyclopentyl ester with acetonitrile.[10]
-
Materials:
-
Methyl cyclopentanecarboxylate
-
Acetonitrile
-
Strong base (e.g., Sodium hydride)
-
Solvent (e.g., Anhydrous THF or DME)
-
-
Procedure:
-
Prepare a suspension of sodium hydride in the chosen anhydrous solvent under an inert atmosphere.
-
Add a mixture of methyl cyclopentanecarboxylate and acetonitrile dropwise to the sodium hydride suspension at a controlled temperature.
-
After the addition, heat the reaction mixture (e.g., 60-70 °C) for several hours until the reaction is complete.[10]
-
Cool the reaction mixture and carefully quench with water.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of ~2.[10]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 3-cyclopentyl-3-oxopropionitrile.[10]
-
Step 2: Asymmetric Reduction to (S)-3-Cyclopentyl-3-hydroxypropanenitrile
An enzymatic reduction is often employed to achieve the desired stereochemistry of the hydroxyl group.
-
Materials:
-
3-Cyclopentyl-3-oxopropionitrile
-
Ketoreductase enzyme
-
Cofactor (e.g., NADPH) and a regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer)
-
-
Procedure:
-
In a buffered aqueous solution, combine the 3-cyclopentyl-3-oxopropionitrile, the ketoreductase enzyme, and the NADPH regeneration system.
-
Stir the mixture at a controlled temperature and pH until the reduction is complete (monitored by chiral HPLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and concentrate to yield the chiral alcohol.
-
Step 3: Mitsunobu Reaction with 4-Bromopyrazole
The chiral alcohol is then coupled with 4-bromopyrazole.
-
Materials:
-
(S)-3-Cyclopentyl-3-hydroxypropanenitrile
-
4-Bromopyrazole
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
To a cooled (0 °C) solution of (S)-3-cyclopentyl-3-hydroxypropanenitrile, 4-bromopyrazole, and triphenylphosphine in anhydrous THF, add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to obtain (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
-
Step 4: Nucleophilic Aromatic Substitution to form Ruxolitinib
The final step is the coupling of the pyrazole intermediate with the pyrrolo[2,3-d]pyrimidine core.
-
Materials:
-
(3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Base (e.g., Potassium carbonate or Cesium carbonate)
-
Solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
Combine the pyrazole intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the base in the chosen solvent.
-
Heat the reaction mixture until the starting materials are consumed (monitored by HPLC).
-
Cool the reaction mixture, add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ruxolitinib.
-
Purification and Characterization of Pyrazole-Based Kinase Inhibitors
Rigorous purification and characterization are essential to ensure the identity, purity, and quality of the synthesized kinase inhibitors.
Table 1: Common Analytical Techniques for Characterization
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring. | A single major peak indicates high purity. Retention time is used to track reactants and products. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak (e.g., [M+H]+) should match the calculated molecular weight of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The chemical shifts, integration, and coupling patterns of the signals should be consistent with the expected structure of the pyrazole derivative. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-N) should be present. |
| Melting Point | Physical property and purity assessment. | A sharp and defined melting point range is indicative of a pure compound. |
Purification Protocols:
-
Column Chromatography: This is the most common method for purifying reaction intermediates and final products. Silica gel is typically used as the stationary phase, with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) as the mobile phase.
-
Crystallization/Recrystallization: This technique is used to obtain highly pure solid compounds. The choice of solvent is critical and is often determined empirically.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable framework in the design and synthesis of novel kinase inhibitors. The synthetic methodologies outlined in this guide provide a solid foundation for researchers entering this exciting field. As our understanding of kinase biology deepens, the demand for new and innovative pyrazole-based inhibitors with improved potency, selectivity, and resistance profiles will undoubtedly continue to grow. The combination of established synthetic strategies and modern techniques like multicomponent reactions will be instrumental in meeting this demand and advancing the development of the next generation of targeted therapies.
References
- Flick, A. C., Leverett, C. A., Ding, H. X., McInturff, E., Fink, S. J., Helal, C. J., ... & O'Donnell, C. J. (2020). Synthetic Approaches to the New Drugs Approved in 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704.
- Anderson, K., et al. (2012). Synthesis method of ruxolitinib intermediate.
- Cui, J. J., et al. (2011).
- Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., ... & Zhou, J. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.
- Huang, S., Jin, X., Liu, Z., Poon, D., Tellew, J., Wan, Y., ... & Xie, Y. (2011). Preparation of sulfonamidophenylimidazolylpyrimidine derivatives and analogs for use as protein kinase inhibitors. WO 2011025927 A1.
- Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2020).
- Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840–850.
- Zhang, X., Zhang, A., Zhou, Z., Yang, L., & Yao, H. (2019). Synthesis process of ruxolitinib.
- Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2020).
- Google Patents. (2015). CN104693184A - Synthesis method of crizotinib.
- Poot, A. J., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Molecules, 24(18), 3249.
- Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2020).
- Wang, Z., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2236–2242.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- ResearchGate. (2025).
- Google Patents. (2019). US20190023712A1 - Synthesis process of ruxolitinib.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722.
- Engers, D. W., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(5), 778–784.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722.
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379–388.
- Gomaa, M. S., et al. (2020).
- Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4945.
- Giraud, F., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(16), 4943.
- ResearchGate. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Novel Carboxamide Derivatives from Pyrazole Esters
Abstract
This comprehensive guide details the synthetic pathways for creating novel carboxamide derivatives from pyrazole esters, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document provides not just procedural steps but also the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. The protocols herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies.
Introduction: The Significance of Pyrazole Carboxamides
Pyrazole carboxamides are a cornerstone scaffold in the development of pharmaceuticals and agrochemicals.[1][3] Their structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] These compounds have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[2][4][5] The development of novel pyrazole carboxamide derivatives continues to be a vibrant area of research, with new applications continually being discovered.[6][7][8][9]
Strategic Approaches to Synthesis
The synthesis of pyrazole carboxamides from pyrazole esters can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the reactivity of the substrates.[1]
Strategy A: The Two-Stage Approach (Hydrolysis followed by Amidation)
This is the most prevalent and flexible method for synthesizing pyrazole carboxamides.[1][4] It involves a two-stage process:
-
Hydrolysis: The pyrazole ester is first hydrolyzed to the corresponding pyrazole carboxylic acid.
-
Amidation: The resulting carboxylic acid is then coupled with a desired amine to form the final carboxamide product.[1]
The key advantage of this strategy is the ability to diversify the amide group late in the synthesis by coupling the pyrazole carboxylic acid with a wide variety of amines.[4]
Strategy B: Direct Aminolysis
In this approach, the pyrazole ester is directly reacted with an amine, typically under heat, to form the amide.[10] While seemingly more direct, this method can be less efficient and may require harsh reaction conditions. It is generally more suitable for simple, unhindered amines and reactive esters.
Alternative Strategy: Precursor Amidation followed by Cyclization
A less common but viable alternative involves forming the amide bond on an acyclic precursor before the cyclization reaction to form the pyrazole ring.[1][11] This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamides, primarily focusing on the widely adopted two-stage approach (Strategy A).
Caption: General workflow for pyrazole carboxamide synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of pyrazole carboxamide synthesis.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
This protocol describes a general procedure for the synthesis of a pyrazole-carboxylate ester, a crucial starting material.[1]
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the hydrazine derivative in ethanol.[1]
-
Add a catalytic amount of glacial acetic acid to the solution.[1]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[4]
-
If no precipitate forms, perform a liquid-liquid extraction with ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid
This protocol details the saponification of the pyrazole ester to the corresponding carboxylic acid.[4]
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system, e.g., 3:1 ratio)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water.[1][4]
-
Add the base (LiOH or NaOH) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[1]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-carboxylic acid.[1]
Protocol 3: Amide Bond Formation
This section outlines two common methods for the coupling of the pyrazole-carboxylic acid with an amine.
Method A: Using an Acid Chloride Intermediate
This method is robust and often high-yielding but requires the handling of moisture-sensitive reagents.[4]
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation: In a flame-dried, N₂-purged flask, suspend the pyrazole-carboxylic acid in anhydrous DCM. Add a catalytic drop of DMF. Cool to 0 °C.[4]
-
Slowly add oxalyl chloride or thionyl chloride dropwise. Gas evolution will be observed.[4]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[4][12]
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately.[4]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.[4]
-
In a separate flask, dissolve the desired amine and base (TEA or DIPEA) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4]
-
Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]
Method B: Using Peptide Coupling Reagents
This method is generally milder and tolerates a wider range of functional groups.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC) (1.2 eq)
-
HOBt (if using EDC) (1.2 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the pyrazole-carboxylic acid, desired amine, and coupling reagent (and HOBt if applicable) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C and add the base (DIPEA or TEA) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.[1]
-
Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]
A Comparative Analysis of Amidation Coupling Reagents
The choice of coupling reagent is critical for the success of the amidation step. Below is a comparative table of commonly used reagents.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, cost-effective.[13] | Can lead to racemization without additives, lower reactivity for hindered substrates.[14] |
| DCC | Carbodiimide | Inexpensive, effective for simple amides.[15][16] | Insoluble dicyclohexylurea byproduct can complicate purification.[15] |
| HBTU/TBTU | Aminium/Uronium | High reactivity, fast reaction times, low racemization.[12][15][17] | Can form guanidinium byproducts with the amine.[12][17] |
| HATU | Aminium/Uronium | Very high reactivity, excellent for sterically hindered couplings, less epimerization.[13][15][17] | More expensive.[12] |
| PyBOP | Phosphonium | Effective for hindered couplings, no guanidinium byproduct formation.[12][14] | Byproducts can be difficult to remove.[12] |
Mechanism of Amide Bond Formation with Coupling Reagents
The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide coupling reagent like EDC in the presence of HOBt.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of pyrazole ester | Incomplete reaction, side reactions. | Ensure anhydrous conditions, optimize reaction time and temperature, purify starting materials. |
| Incomplete hydrolysis of ester | Insufficient base or reaction time. | Increase the equivalents of base (LiOH/NaOH), extend the reaction time, or gently heat the reaction mixture.[1] |
| Low yield of carboxamide | Poor reactivity of amine or acid, steric hindrance, inappropriate coupling reagent. | Switch to a more powerful coupling reagent like HATU for hindered substrates.[13][17] Ensure anhydrous conditions and use a non-nucleophilic base like DIPEA.[13] |
| Formation of side products | Racemization (for chiral centers), reaction with other functional groups. | Use HOBt or HOAt with carbodiimides to suppress racemization.[13][17] Protect sensitive functional groups if necessary. |
| Difficulty in purification | Byproducts from coupling reagents, unreacted starting materials. | Choose a coupling reagent with water-soluble byproducts (e.g., EDC).[13] Optimize stoichiometry to ensure complete consumption of the limiting reagent. Perform careful column chromatography. |
Characterization of Pyrazole Carboxamide Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.[18][19]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[11][19]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.[19]
-
Elemental Analysis: To determine the elemental composition of the compound.[11]
Conclusion
The synthesis of novel carboxamide derivatives from pyrazole esters is a versatile and powerful strategy in modern drug discovery and development.[20] By understanding the underlying principles of the different synthetic routes and the nuances of various coupling reagents, researchers can effectively design and execute the synthesis of diverse libraries of pyrazole carboxamides for biological screening.[21] The protocols and insights provided in this guide are intended to serve as a robust foundation for such endeavors.
References
- Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- Kumar, A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Ok, S., Şen, E., & Kasımoğulları, R. (2020).
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
- PubMed. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Dev Res, 83(7), 1600-1612.
- MDPI. (2024).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1-H-Pyrazole-3-Carboxamide Derivatives.
- ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (2023).
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ACS Catalysis. (n.d.).
- PubMed. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorg Med Chem Lett, 19(18), 5325-8.
- PMC - NIH. (n.d.).
- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- ResearchGate. (n.d.). Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. peptide.com [peptide.com]
- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Scale Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the laboratory-scale synthesis of substituted pyrazoles, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. We delve into the two primary synthetic strategies: the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition. This document provides not just procedural steps but also the underlying mechanistic principles, enabling researchers to make informed decisions in their synthetic endeavors. Detailed, validated protocols for the synthesis of representative pyrazole derivatives are presented, complete with data tables for easy reference and visual diagrams to clarify reaction pathways.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant, feature a pyrazole core, highlighting its therapeutic relevance.[1][2] Beyond pharmaceuticals, substituted pyrazoles find applications in agrochemicals as insecticides and herbicides, as well as in materials science as ligands for catalysis and as functional polymers.[2] The continued interest in this heterocyclic motif necessitates robust and adaptable synthetic methodologies for accessing a diverse range of substituted pyrazoles.
Key Synthetic Strategies for Substituted Pyrazoles
The construction of the pyrazole ring can be accomplished through several synthetic routes. This guide will focus on two of the most prevalent and reliable methods for laboratory-scale synthesis: the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
First reported by Ludwig Knorr in 1883, this method remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[3][4][5] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[3][6][7]
Mechanism and Regioselectivity:
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[3][8] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3][4]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[5][6][9] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The regiochemical outcome is influenced by factors such as the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition: A Versatile Route to Polysubstituted Pyrazoles
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[1][10][11] This approach offers a high degree of flexibility in introducing a wide variety of substituents onto the pyrazole core.
Mechanism and Key Intermediates:
Nitrile imines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, readily react with alkynes to afford 1,3,4,5-tetrasubstituted pyrazoles.[1] The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile imine and the alkyne. The use of alkyne surrogates, such as functionalized alkenes that can undergo elimination after the initial cycloaddition, provides a pathway to pyrazoles that might be otherwise difficult to access.[1]
Reaction Mechanism: 1,3-Dipolar Cycloaddition of a Nitrile Imine and an Alkyne
Caption: The general mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted pyrazoles.
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from ethyl acetoacetate and phenylhydrazine.[8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
1-Propanol (solvent)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: This addition can be exothermic.[3][4]
-
Solvent and Catalyst Addition: Add 1-propanol (10 mL per 10 mmol of ethyl acetoacetate) and a few drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring for 1 hour.[3][8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3][12] The consumption of the ethyl acetoacetate starting material indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and add hot water (20 mL) to the reaction mixture with vigorous stirring.[3][8]
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to facilitate the precipitation of the product.[3][4]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[3][8] Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol. Allow the product to air dry. The crude product can be further purified by recrystallization from ethanol.[3][4]
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole via a Multicomponent Reaction
This protocol describes a one-pot synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and hydrazine hydrate, which proceeds through a pyrazoline intermediate.[5][13]
Materials:
-
A substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the chalcone is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.
Data Presentation and Characterization
A thorough spectroscopic characterization is essential for the unambiguous identification and purity assessment of the synthesized pyrazole derivatives.[14][15]
Table 1: Representative Spectroscopic Data for a Substituted Pyrazole
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | Pyrazole ring protons typically appear between 6.0 and 8.5 ppm. The chemical shifts of substituent protons will vary depending on their electronic environment. |
| Multiplicity | Coupling between adjacent ring protons (if present) will result in doublets or triplets. | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Pyrazole ring carbons typically resonate between 100 and 150 ppm.[14] |
| FT-IR | Wavenumber (cm⁻¹) | C=N stretching vibrations around 1500-1600 cm⁻¹. N-H stretching (for N-unsubstituted pyrazoles) around 3100-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. |
| Mass Spec. | m/z | The molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized pyrazole should be observed. |
Conclusion
The synthetic methodologies outlined in this guide provide a robust foundation for the laboratory-scale preparation of a wide array of substituted pyrazoles. The Knorr synthesis offers a straightforward and reliable route, while 1,3-dipolar cycloadditions provide greater versatility for accessing complex substitution patterns. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently synthesize novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science.
References
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). BenchChem.
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Journal of Organic Chemistry.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). Semantic Scholar.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (2025). BenchChem.
- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Knorr pyrazole synthesis from a ketoester - labor
- A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
Sources
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Pan-FGFR Covalent Inhibitors
Abstract: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a clinically validated target in oncology. Aberrant FGFR signaling, driven by gene amplification, fusions, or activating mutations, is a key factor in the proliferation and survival of various cancer types.[1] Covalent inhibitors have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action compared to their reversible counterparts.[2][3] This guide provides a detailed overview of the design principles, a step-by-step synthetic protocol, and robust characterization methods for a representative pan-FGFR covalent inhibitor. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Scientific Foundation: The Rationale for Covalent Pan-FGFR Inhibition
The FGFR Signaling Pathway: A Critical Oncogenic Driver
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[4] Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade triggers the activation of major downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[5][6] Dysregulation of this axis is a validated oncogenic driver in numerous malignancies, including urothelial, breast, and lung cancers.[1]
The Covalent Inhibition Strategy
Targeted covalent inhibitors (TCIs) function by forming a stable, covalent bond with a specific amino acid residue on the target protein.[2] This approach offers several advantages:
-
Enhanced Potency: The irreversible nature of the bond can lead to higher potency and full target occupancy even at lower concentrations.[3]
-
Prolonged Duration of Action: The inhibitor's effect persists as long as the protein is not re-synthesized, allowing for less frequent dosing.[7]
-
Overcoming Resistance: Covalent inhibitors can be designed to overcome resistance mechanisms, such as the common "gatekeeper" mutations that prevent the binding of reversible inhibitors.[8]
A typical covalent inhibitor consists of two key moieties: a high-affinity "guidance system" that directs the molecule to the ATP-binding pocket and an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid, most commonly a cysteine.[2]
Design and Synthesis of a Pan-FGFR Covalent Inhibitor
Design Principles
The design of a pan-FGFR covalent inhibitor hinges on two core principles:
-
Scaffold Design: The core scaffold must be optimized for potent, reversible binding to the ATP pocket conserved across FGFR isoforms 1-4. Many successful scaffolds are based on known ATP-competitive kinase inhibitor chemotypes, such as pyrido[2,3-d]pyrimidines.[9]
-
Warhead Placement: An electrophilic warhead, typically an acrylamide, is appended to the scaffold.[10] Its position is critical; it must be precisely oriented to react with a non-catalytic cysteine residue accessible within the binding site. For pan-FGFR inhibitors, a common target is a conserved cysteine in the P-loop (glycine-rich loop) region of the kinase domain (e.g., Cys491 in FGFR2).[3][11] The reaction proceeds via a Michael addition mechanism, where the cysteine thiol acts as a nucleophile attacking the β-carbon of the acrylamide.[12]
General Synthetic Workflow
The synthesis of a pan-FGFR inhibitor with an acrylamide warhead can be generalized into a multi-step process. A common strategy involves the construction of a core heterocyclic scaffold followed by the late-stage introduction of the acrylamide moiety. This approach allows for modularity, enabling the exploration of different scaffolds and linkers.
Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one core, a scaffold present in many FGFR inhibitors, followed by acrylamide installation.
PART A: Synthesis of the Amino-Substituted Core Scaffold
-
Step 1: Cyclization to form the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
-
Rationale: This key step constructs the core bicyclic system. The use of a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the amine, initiating the intramolecular cyclization. High temperature is required to overcome the activation energy of the reaction.
-
Procedure:
-
To a solution of a suitable starting material, such as ethyl 6-((3,5-dimethoxyphenyl)amino)-4-(methylamino)nicotinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 120 °C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the core scaffold.
-
-
-
Step 2: Introduction of a Linker with a Terminal Amine
-
Rationale: This step installs the linker to which the warhead will be attached. A nucleophilic aromatic substitution (SNAr) reaction is commonly employed, where a suitable diamine displaces a leaving group (e.g., a chloro substituent) on the core scaffold.
-
Procedure:
-
Combine the chlorinated core scaffold (1.0 eq), a suitable diamine linker such as N-Boc-ethylenediamine (1.5 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in a solvent such as n-butanol (0.2 M).
-
Heat the mixture to reflux (approx. 118 °C) for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the intermediate in a solution of 4M HCl in 1,4-dioxane (0.1 M) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the mixture to dryness to yield the amine salt, which can be used directly in the next step.
-
-
PART B: Installation of the Acrylamide Warhead
-
Step 3: Amide Coupling
-
Rationale: This is the final, crucial step where the reactive warhead is attached. The reaction is a standard amide coupling between the free amine on the linker and acryloyl chloride. The reaction is run at low temperature to prevent polymerization of the acryloyl chloride and to control the reactivity.
-
Procedure:
-
Dissolve the amine salt intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C.
-
Add a base such as triethylamine (TEA, 3.0 eq) to neutralize the salt and scavenge the HCl byproduct.
-
Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by silica gel column chromatography or preparative HPLC.
-
-
Characterization and Validation Protocols
Rigorous characterization is essential to confirm the identity, purity, and mechanism of action of the synthesized inhibitor.
Structural and Purity Analysis
| Technique | Purpose | Protocol Summary | Expected Outcome |
| ¹H and ¹³C NMR | Confirm chemical structure and assess purity. | Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer. | Spectra should be consistent with the proposed structure, with correct chemical shifts, integrations, and coupling patterns. Purity can be estimated from the absence of significant impurity peaks. |
| LC-MS | Determine purity and confirm molecular weight. | Dissolve a small sample in a suitable solvent (e.g., Methanol/Water). Inject onto a C18 HPLC column coupled to a mass spectrometer (ESI). | A single major peak in the chromatogram indicates high purity. The observed mass in the mass spectrum should match the calculated molecular weight of the compound ([M+H]⁺). |
Validation of Covalent Target Engagement
-
Protocol: Intact Protein Mass Spectrometry
-
Rationale: This is the definitive experiment to prove covalent bond formation. By incubating the inhibitor with the target protein, a covalent adduct is formed, which can be detected as a specific mass shift corresponding to the molecular weight of the inhibitor.[13][14]
-
Procedure:
-
Incubate recombinant human FGFR1 kinase domain (e.g., 5 µM) with the synthesized inhibitor (e.g., 25 µM, 5-fold excess) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) at room temperature for 2 hours.
-
As a negative control, incubate the protein with vehicle (DMSO) only.
-
Desalt the samples using a C4 ZipTip to remove excess inhibitor and non-volatile salts.
-
Analyze the samples by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting multi-charged spectra to obtain the intact protein mass.
-
-
Data Interpretation: The deconvoluted mass of the inhibitor-treated protein should be equal to the mass of the control protein plus the molecular weight of the inhibitor, confirming the formation of a 1:1 covalent adduct.
-
Assessment of Biological Activity
| Assay Type | Purpose | Protocol Summary | Key Parameters |
| In Vitro Kinase Assay | Determine the potency (IC₅₀) against FGFR isoforms. | Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar assay format. Titrate the inhibitor against recombinant FGFR1, 2, 3, and 4 in the presence of ATP and a suitable substrate. Measure kinase activity. | IC₅₀ (nM): The concentration of inhibitor required to inhibit 50% of kinase activity. A potent pan-FGFR inhibitor will have low nanomolar IC₅₀ values across all four isoforms.[1][14] |
| Cellular Proliferation Assay | Evaluate the inhibitor's effect on cancer cell viability. | Use cancer cell lines with documented FGFR alterations (e.g., RT112 bladder cancer cells with FGFR3 fusion). Treat cells with a serial dilution of the inhibitor for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®. | GI₅₀ (nM): The concentration of inhibitor required to inhibit cell growth by 50%. Potent compounds will show low nanomolar GI₅₀ values in FGFR-dependent cell lines but will be significantly less active in FGFR-wildtype lines.[8] |
Conclusion
The development of pan-FGFR covalent inhibitors represents a promising strategy in targeted cancer therapy. The methodologies described in this guide provide a framework for the rational design, synthesis, and rigorous validation of these complex molecules. By combining a high-affinity scaffold with a precisely positioned reactive warhead, researchers can create potent and durable inhibitors capable of overcoming clinical resistance. The validation of the covalent binding mechanism through techniques like intact protein mass spectrometry is a critical step in confirming the intended mode of action and advancing these compounds toward clinical development.
References
- Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI.
-
Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of the activity-based probes for FGFR covalent inhibitor. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. Retrieved from [Link]
-
Key advances in the development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. (2024). ResearchGate. Retrieved from [Link]
-
The Fibroblast Growth Factor signaling pathway. (2018). Genes & Development. Retrieved from [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (2014). Clinical Cancer Research. Retrieved from [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. Retrieved from [Link]
-
Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. (2024). Methods in Molecular Biology. Retrieved from [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society. Retrieved from [Link]
-
Structure-based design of a dual-warhead covalent inhibitor of FGFR4. (2022). Communications Chemistry. Retrieved from [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society. Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules. Retrieved from [Link]
-
Covalent drugs and inhibitors characterization based on kinetic properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega. Retrieved from [Link]
-
New electrophiles targeting thiols in a reversible covalent manner. (2024). Chemical Science. Retrieved from [Link]
-
Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region. (2017). MedChemComm. Retrieved from [Link]
-
Advanced approaches of developing targeted covalent drugs. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
-
Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. (2017). Molecular Cancer Therapeutics. Retrieved from [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (2015). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2012). Chemistry & Biology. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Compounds with Potential Anticancer Effects
Introduction: The Rationale and Imperative for Novel Anticancer Compound Synthesis
The global burden of cancer necessitates a continuous and innovative approach to the discovery and development of new therapeutic agents. Despite significant advancements, challenges such as drug resistance, off-target toxicity, and the immense heterogeneity of tumor biology underscore the critical need for novel chemical entities with improved efficacy and safety profiles.[1][2] The synthesis of new compounds lies at the heart of anticancer drug discovery, providing the molecular tools to probe complex biological pathways and to be developed into next-generation therapies.[3][4][5]
This guide provides a comprehensive overview of contemporary strategies and detailed protocols for the synthesis of compounds with potential anticancer effects. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed and effective experimental design. We will explore key synthetic paradigms, from the derivatization of natural products to the rational design of targeted molecules, and detail the subsequent evaluation of their biological activity.
Strategic Approaches to Anticancer Compound Synthesis
The modern synthetic chemist has a diverse arsenal of strategies to approach the creation of potential anticancer drugs. The choice of strategy is often dictated by the nature of the biological target, the availability of starting materials, and the desired level of molecular diversity.
Natural Product-Inspired Synthesis: Learning from Nature's Blueprints
Nature has long been a master chemist, producing a vast array of structurally complex and biologically active molecules. Many clinically successful anticancer drugs are either natural products or their semi-synthetic derivatives.[6][7][8][9] The rationale for this approach is that natural products have evolved to interact with biological macromolecules, making them excellent starting points for drug discovery.
-
Expert Insight: The inherent bioactivity of natural products is a double-edged sword. While they provide validated pharmacophores, their complex structures can pose significant synthetic challenges. Therefore, a common and highly effective strategy is the semi-synthetic modification of a readily available natural product scaffold to improve its pharmacological properties, such as solubility, stability, and target specificity.[10][11][12]
A prominent example is the modification of Podophyllotoxin, a natural product with potent cytotoxic activity but also significant toxicity. Its semi-synthetic derivatives, Etoposide and Teniposide, are clinically used anticancer drugs with an improved therapeutic index.[7][10][13][14]
Combinatorial Chemistry: Accelerating Discovery through Diversity
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds.[15][16][17] This approach is particularly valuable in the early stages of drug discovery when a biological target has been identified, but the optimal chemical structure for interaction is unknown.
-
Expert Insight: The success of a combinatorial library is not merely in its size, but in its diversity and relevance to the target class. A well-designed library will systematically explore a defined chemical space around a core scaffold, allowing for the efficient identification of structure-activity relationships (SAR). Both solid-phase and solution-phase synthesis techniques are employed, with the latter gaining prominence for generating smaller, more focused libraries.[15]
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the assembly of molecular entities due to its reliability, specificity, and biocompatibility.[13][18][19][20][21] This reaction is exceptionally well-suited for combinatorial approaches to generate libraries of 1,2,3-triazole-containing compounds, which have shown diverse biological activities, including anticancer effects.[13][20]
Fragment-Based Drug Design (FBDD): Building Potent Inhibitors from Small Pieces
Fragment-based drug design (FBDD) has emerged as a successful strategy for identifying lead compounds, especially for challenging targets that have proven difficult to "drug" using traditional high-throughput screening (HTS).[22][23][24][25] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that typically bind to the target with low affinity.[23][25] These initial "hits" are then optimized and grown into more potent, drug-like molecules.[23][26]
-
Expert Insight: The key to a successful FBDD campaign lies in the use of sensitive biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) to detect the weak binding of fragments and to characterize their binding mode. This structural information is invaluable for the subsequent iterative process of fragment evolution, where medicinal chemists use synthetic strategies to link, grow, or merge fragments to increase their affinity and selectivity for the target.[23][25] FBDD has led to the development of several approved anticancer drugs, including Vemurafenib and Venetoclax.[23][24]
Key Synthetic Reactions in Anticancer Drug Development
Several powerful chemical reactions are frequently employed in the synthesis of anticancer compounds. Understanding their mechanisms and applications is crucial for the medicinal chemist.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki and Sonogashira couplings are workhorses in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for synthesizing compounds with rigid, linear structures, which can be advantageous for binding to specific protein targets.[27][28][29][30] For example, it has been used in the synthesis of intermediates for the anticancer drug Erlotinib.[31]
Workflow for Synthesis and Evaluation of a Novel Anticancer Compound
The journey from a synthetic concept to a potential drug candidate follows a logical and iterative workflow.
Caption: Iterative workflow for anticancer drug discovery.
Experimental Protocols
Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-triazole via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry, which is widely used to synthesize potential anticancer agents.[13][18][19]
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 eq)
-
Sodium ascorbate (0.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and the organic azide (1.0 eq).
-
Solvent Addition: Add the solvent (e.g., t-BuOH/H₂O, 1:1) to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction is often run under an inert atmosphere (N₂ or Ar) to prevent the oxidation of the Cu(I) species, although the use of sodium ascorbate as a reducing agent makes this less critical.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Choices:
-
Sodium Ascorbate: This is a crucial reducing agent that converts the Cu(II) salt to the catalytically active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.
-
t-BuOH/H₂O Solvent System: This solvent mixture is effective at solubilizing a wide range of organic substrates while also being compatible with the aqueous catalyst solutions.
-
Inert Atmosphere: While not always strictly necessary with the ascorbate system, it is good practice to minimize oxygen to ensure the longevity of the active Cu(I) catalyst.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35][36] It is a fundamental tool for evaluating the anticancer potential of newly synthesized compounds.[33][34]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[32][36]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[36]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation System:
-
Controls: The inclusion of untreated and vehicle controls is essential to normalize the data and ensure that any observed cytotoxicity is due to the compound and not the solvent or other experimental manipulations.
-
Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
Protocol 3: In Vivo Efficacy Evaluation using a Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of potential anticancer compounds.[37][38][39][40]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to promote tumor growth)
-
Synthesized compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation and Implantation: Harvest the cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.[39][40]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the synthesized compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle used to formulate the compound.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²)/2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size or when signs of significant toxicity are observed. At the endpoint, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the compound.
Regulatory Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Nonclinical safety and efficacy studies should be designed with consideration of regulatory guidelines, such as those from the FDA (e.g., ICH S9).[41][42]
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity (IC₅₀ Values in µM) of a Hypothetical Compound Series
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Lead Compound (Scaffold-A) | 15.2 | 22.5 | 18.9 |
| Derivative A-1 (R = -Cl) | 8.7 | 12.1 | 9.5 |
| Derivative A-2 (R = -OCH₃) | 12.3 | 18.4 | 15.6 |
| Derivative A-3 (R = -CF₃) | 2.1 | 4.5 | 3.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Conclusion and Future Directions
The synthesis of novel compounds remains a cornerstone of anticancer drug discovery. By strategically combining insights from natural products, the power of combinatorial chemistry, and the precision of fragment-based design, researchers can generate a diverse array of molecules with the potential to target the multifaceted nature of cancer. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds, emphasizing the importance of a logical, iterative, and well-validated workflow. Future efforts will likely focus on the development of even more selective and potent agents, including those that can overcome drug resistance and modulate the tumor microenvironment.[1][43] The integration of computational chemistry and artificial intelligence into the design process will further accelerate the discovery of the next generation of life-saving cancer therapies.[4][44]
References
-
Leonard, K. A., Deisseroth, A. B., & Austin, D. J. (2001). Combinatorial chemistry in cancer drug development. Cancer Journal, 7(1), 79–83. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Xu, Z., Zhao, S., Lv, Z., & Shan, C. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1405–1420. [Link]
-
Foley, D. J., & Nelson, A. (2016). Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. Molecules, 21(8), 1039. [Link]
-
van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
-
Akhtar, M. J., et al. (2022). Recent trends in fragment-based anticancer drug design strategies against different targets: A mini-review. Frontiers in Chemistry, 10, 988506. [Link]
-
Ahmad, R., et al. (2022). Natural Products as Anticancer Agents: Current Status and Future Perspectives. Molecules, 27(19), 6675. [Link]
-
Stewart, E., et al. (2022). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Oncology & Hematology Review, 18(1), 1-6. [Link]
-
Xu, Z., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1405-1420. [Link]
-
Gibson, D. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 43, 47-53. [Link]
-
Ichor Life Sciences. (n.d.). Xenograft Models. Retrieved from [Link]
-
Tainer, J. A., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 163, 110-123. [Link]
-
Shin, K., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1-7. [Link]
-
Regulatory Affairs Professionals Society. (2018). FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs. [Link]
-
Leonard, K. A., Deisseroth, A. B., & Austin, D. J. (2001). Combinatorial chemistry in cancer drug development. Cancer journal (Sudbury, Mass.), 7(1), 79-83. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Fesik, S. W. (2023). Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews. [Link]
-
Xu, Z., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1405–1420. [Link]
-
Xu, Z., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Scilit. [Link]
-
Benthalia, A., & Singh, S. (2021). Fragment-Based Approach towards the Design of Potent and Versatile Anti-Cancer Agents. Letters in Drug Design & Discovery, 18(11), 1039-1051. [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098. [Link]
-
Lee, H. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. [Link]
-
Kumar, M., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Pharmacology, 14, 1109725. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
The Cancer Letter. (2025). FDA issues guidance on developing cancer drugs in combination with other treatments. [Link]
-
Mukherjee, A. K., et al. (2001). Advances in Cancer Therapy with Plant Based Natural Products. Current Medicinal Chemistry, 8(12), 1467-1486. [Link]
-
Singh, S., et al. (2024). Natural Product Derived Compounds in Cancer Therapy: Pharmacological Mechanisms and Clinical Applications. Journal of Pharmaceutical Research International, 36(5), 45-66. [Link]
-
Si, T., & Liang, X. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 131. [Link]
-
Nema, R., et al. (2017). NATURAL PRODUCTS USED AS ANTI-CANCER AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(5), 1816-1828. [Link]
-
Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl. 2), 41–59. [Link]
-
Wang, H., et al. (2025). Applications of innovative synthetic strategies in anticancer drug Discovery: The Driving Force of new chemical reactions. ResearchGate. [Link]
-
Singh, P. P., & Kumar, A. (2021). Anti-Cancer Drug Design Using Natural and Synthetic Pharmacophores. ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
Ahmed, K. (2022). Design and synthesis of novel anticancer and antifibrosis compounds. [Link]
-
U.S. Food and Drug Administration. (2025). Development of Cancer Drugs for Use in Novel Combination - Determining the Contribution of the Individual Drugs' Effects. [Link]
-
Ali, A., et al. (2024). Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways. Biomedicines, 12(1), 195. [Link]
-
Li, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15413-15424. [Link]
-
Messeguer, A., & Cortés, N. (2007). Combinatorial chemistry in cancer research. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14646-14655. [Link]
-
Macis, D., & Varasi, M. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 28(14), 5369. [Link]
-
Al-Ishaq, R. K., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(17), 5427. [Link]
-
Jana, A., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. The Journal of Organic Chemistry, 86(17), 11766-11779. [Link]
-
Kumar, S. (Ed.). (2024). Innovative Strategies in the Design and Development of Anticancer Agents. MDPI. [Link]
-
Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14646-14655. [Link]
-
Sestito, S., & Salerno, M. (2025). How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs. ResearchGate. [Link]
-
Nayak, S., et al. (2025). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. ResearchGate. [Link]
-
Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2443-2447. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Combination Anticancer Therapies Using Selected Phytochemicals | MDPI [mdpi.com]
- 3. Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combinatorial approaches in anticancer drug discovery: recent advances in design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combinatorial chemistry in cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The application of click chemistry in the synthesis of agents with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. Recent trends in fragment-based anticancer drug design strategies against different targets: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 26. gdddrjournal.com [gdddrjournal.com]
- 27. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
- 28. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. MTT assay - Wikipedia [en.wikipedia.org]
- 33. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. clyte.tech [clyte.tech]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. startresearch.com [startresearch.com]
- 38. ichorlifesciences.com [ichorlifesciences.com]
- 39. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 40. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 41. fda.gov [fda.gov]
- 42. fda.gov [fda.gov]
- 43. mdpi.com [mdpi.com]
- 44. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the bromination of the pyrazole ring.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors, primarily incomplete reaction, side product formation, or mechanical losses during workup and purification.
-
Incomplete Reaction: Ensure your starting materials are pure and dry. Moisture can interfere with many brominating agents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or reaction time might be necessary. However, be cautious as excessive heat can promote side reactions.
-
Side Product Formation: The most common side product is the di-brominated pyrazole. The pyrazole ring has multiple positions susceptible to electrophilic substitution. To minimize this, carefully control the stoichiometry of your brominating agent. Using a slight excess of the brominating agent can lead to the formation of di-brominated byproducts[1]. It is recommended to start with a 1:1 molar ratio of your pyrazole substrate to the brominating agent and optimize from there.
-
Workup and Purification Losses: This synthesis often requires an aqueous workup to remove inorganic salts and unreacted reagents. Ensure proper phase separation to avoid loss of product into the aqueous layer. During purification by column chromatography, select an appropriate solvent system to achieve good separation between your desired product and any impurities[2]. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective[2].
Question 2: I am observing the formation of a significant amount of di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Answer:
Controlling the formation of di-brominated species is crucial for achieving a high yield of the desired mono-brominated product. Here are key strategies:
-
Stoichiometry of the Brominating Agent: As mentioned, the molar ratio of the brominating agent to the pyrazole substrate is the most critical factor. Start with a 1:1 ratio. If the reaction is incomplete, you can try a slight excess (e.g., 1.1 equivalents), but monitor for the formation of the di-brominated product closely by TLC or LC-MS. Increasing the amount of N-Bromosuccinimide (NBS) to 1.5 equivalents has been shown in some cases to drive the reaction to completion but may also increase the risk of di-bromination depending on the substrate[1].
-
Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can increase the selectivity by slowing down the reaction rate and favoring the kinetically controlled product. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, other brominating agents can offer different selectivity profiles. Consider alternatives like bromine in acetic acid or using a milder brominating agent if di-bromination is a persistent issue.
Question 3: The purification of my crude product by column chromatography is difficult, with poor separation between the product and impurities. What can I do?
Answer:
Effective purification is key to obtaining a high-purity product. If you are facing challenges with column chromatography, consider the following:
-
Optimize Your Solvent System: Before running a large-scale column, perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase that provides the best separation (a good target ΔRf is > 0.2). A common solvent system for this type of compound is a mixture of ethyl acetate and hexane[2].
-
Slurry Loading vs. Dry Loading: If your crude product has low solubility in the column's mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel and then loading the dried silica onto the column. This can lead to sharper bands and better separation.
-
Consider an Alternative Purification Method: If column chromatography is consistently problematic, explore other purification techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) for smaller scales.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is based on a Sandmeyer-type reaction.
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
tert-Butyl nitrite
-
Copper (II) bromide (CuBr₂)
-
Acetonitrile
-
6N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of tert-butyl nitrite and copper bromide in acetonitrile.
-
Slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in acetonitrile to the reaction mixture over a period of 30 minutes at room temperature[2].
-
Stir the reaction mixture at room temperature for 2 hours.
-
Gently heat the mixture to 65 °C and continue stirring for an additional hour[2].
-
After completion, pour the reaction mixture into 6N HCl and extract with dichloromethane[2].
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of 0-20% ethyl acetate in hexane to yield the final product[2].
Data Presentation
Table 1: Recommended Reaction Parameters for Bromination
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Substrate:NBS) | 1:1 to 1:1.2 | Minimizes di-bromination while ensuring complete conversion. |
| Temperature | 0 °C to Room Temperature | Lower temperatures improve selectivity for mono-bromination. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Solvent | Acetonitrile, Dichloromethane | Provides good solubility for reactants and is relatively inert. |
Visualization of Key Processes
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting and frequently asked questions for the purification of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4). The methodologies and advice provided herein are grounded in established chemical principles to ensure you can confidently achieve high purity for this critical synthetic intermediate.
Section 1: Pre-Purification Assessment & Troubleshooting
A successful purification begins with a thorough understanding of your crude material. Rushing this step is a common cause of low yields and repeated efforts.
Q1: What are the most probable impurities in my crude this compound and why?
A1: The impurity profile is intrinsically linked to the synthetic route used. A common synthesis involves the Sandmeyer-type reaction of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with tert-butyl nitrite and copper (II) bromide.[1] Based on this, you should anticipate the following impurities:
| Impurity Name | Structure/Type | Probable Cause | Key Differentiating Feature |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Starting Material | Incomplete diazotization reaction. | Significantly more polar (basic amine group). Will stain with ninhydrin on TLC. |
| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | De-halogenated byproduct | Reductive de-bromination during the reaction or workup. | Less polar than the starting material but may have similar polarity to the product. |
| Isomeric Byproducts | Regioisomers | Side reactions during pyrazole ring formation if starting from acyclic precursors. | Often have very similar polarity to the desired product, making them the most challenging to remove. |
| Copper Salts | Inorganic Salts | Carryover of the copper bromide catalyst. | Non-mobile on silica TLC. Can often be removed with an aqueous wash. |
| Solvent Residues | e.g., Acetonitrile, Dichloromethane | Incomplete removal during workup. | Identifiable by ¹H NMR spectroscopy. |
Q2: What initial analytical checks should I perform on my crude material before attempting purification?
A2: Before committing your entire batch to a purification method, a small-scale analysis is crucial for developing a robust strategy.
-
Thin-Layer Chromatography (TLC): This is your most powerful preliminary tool. Test a range of solvent systems (e.g., start with 20% Ethyl Acetate in Hexane, as this is a known elution system).[1] This will reveal the number of components, their relative polarities, and help you select a method. Pro-Tip: Use a UV lamp (254 nm) for visualization and consider staining with potassium permanganate to see non-UV active impurities.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum is invaluable. It can give you a rough estimate of the product-to-impurity ratio. Look for characteristic peaks of the starting material (e.g., broad -NH₂) or the absence of the pyrazole C-H proton if it's been substituted. It will also clearly show any residual solvents.
-
Solubility Tests: Test the solubility of a small amount of crude material in various common recrystallization solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate). This data is essential if you plan to use recrystallization.
Section 2: Purification Strategy Selection
The choice between column chromatography and recrystallization is a critical decision point. This workflow is designed to guide your choice based on the nature of your crude product.
Caption: Decision workflow for selecting the optimal purification method.
Section 3: Troubleshooting Guide for Purification Techniques
Flash Column Chromatography
Q3: My compound is not separating from an impurity on the TLC plate. What should I do?
A3: This is a common challenge indicating your chosen solvent system lacks the required selectivity.
-
Causality: The polarity of the mobile phase is not sufficiently differentiating between the electrostatic interactions of your product and the impurity with the silica gel stationary phase.
-
Solution:
-
Change Solvent Polarity Drastically: If you are using an Ethyl Acetate/Hexane system, switch to a Dichloromethane/Methanol system. The different solvent properties can alter the interactions and improve separation.
-
Introduce a Different Solvent Class: Instead of just two solvents, try a ternary system. For example, adding 1-2% triethylamine (NEt₃) to your Ethyl Acetate/Hexane system can deactivate acidic sites on the silica gel, which may sharpen spots and improve the separation of slightly basic compounds. Conversely, adding 1% acetic acid can help with acidic compounds.
-
Consider a Different Stationary Phase: If all else fails, your impurity may be an isomer that is inseparable on silica. Consider using a different stationary phase like alumina or a reverse-phase (C18) column if available.
-
Q4: I see significant streaking or tailing of my product spot on the TLC plate. What is the cause and solution?
A4: Streaking is a sign of an undesirable interaction during chromatography, which will lead to poor separation and broad peaks eluting from your column.
-
Causality & Solutions:
-
Overloading: You have spotted too much material on the TLC plate. Dilute your sample and re-spot.
-
Compound Acidity/Basicity: The pyrazole ring system can have acidic or basic properties. Your compound may be interacting too strongly with the acidic silica gel. As mentioned above, add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent to suppress this interaction.
-
Insolubility: The compound is not fully dissolved in the eluent at the leading edge of the spot, causing it to smear as it moves. Try a solvent system in which your compound is more soluble.
-
Q5: My yield after column chromatography is very low. Where did my product go?
A5: Product loss during chromatography can happen for several reasons.
-
Causality & Solutions:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel, especially if it is unstable to acid. This can be mitigated by deactivating the silica by adding triethylamine to the eluent.
-
Improper Fraction Collection: You may have started or stopped collecting fractions too early or late. Always monitor the column elution by TLC, checking fractions every 20-50 mL to ensure you capture the entire product band.
-
Co-elution: The product may have co-eluted with a non-UV active impurity, leading you to discard fractions that actually contained the product. Rely on more than just UV visualization; TLC with a permanganate stain is essential.
-
Recrystallization
Q6: My product has "oiled out" during cooling instead of forming crystals. How can I fix this?
A6: Oiling out occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This traps impurities and prevents effective purification.
-
Causality: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is a very poor solvent for the compound at room temperature.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add more of the same solvent (e.g., 10-20% more volume) to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q7: The purity of my recrystallized product is still low according to ¹H NMR. What are the next steps?
A7: A single recrystallization may not be sufficient if the impurities have similar solubility profiles to your product or are present in high concentrations.
-
Causality: The impurity is co-crystallizing with your product. This happens when the impurity has a very similar structure and solubility.
-
Solutions:
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Solvent System Change: Choose a different solvent for the second recrystallization. If you used ethanol first, try an ethyl acetate/heptane system. The different solubility properties may leave the persistent impurity behind in the mother liquor.
-
Pre-Purification Step: The impurity may be too abundant to remove by recrystallization alone. Perform a quick filtration through a small plug of silica gel to remove the most polar or non-polar impurities, then recrystallize the resulting material.
-
Section 4: Post-Purification & Purity Confirmation FAQs
Q8: How do I confirm the purity and identity of my final product?
A8: A combination of techniques is required to unequivocally confirm purity and structure.
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure. The final product should show clean signals corresponding to the ethyl ester and methyl pyrazole protons, with integrations matching the expected values. The absence of impurity peaks is a strong indicator of purity.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight (233.06 g/mol ). You should observe the correct molecular ion peak.[][4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) or UPLC/MS: This is the gold standard for quantitative purity analysis, often capable of detecting impurities at levels below 0.1%.[2]
Q9: How should I properly store purified this compound?
A9: Based on general handling procedures for similar chemical structures, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent degradation.[7]
Section 5: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is based on a reported purification method and is a good starting point for material that is difficult to crystallize or contains closely related impurities.[1]
-
Slurry Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate. Add approximately 2-3 g of silica gel to this solution.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Column Packing: Pack a glass chromatography column with silica gel in hexane (a "wet slurry" method is recommended). The amount of silica should be 50-100 times the weight of your crude product (e.g., 50-100 g of silica for 1 g of crude).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, taking care not to disturb the silica bed. Gently add a thin layer of sand on top.
-
Elution:
-
Begin eluting with 100% Hexane to settle the column.
-
Switch to a gradient system, starting with 2% Ethyl Acetate in Hexane and slowly increasing the concentration of Ethyl Acetate. A typical gradient might be:
-
2% EtOAc/Hex (2 column volumes)
-
5% EtOAc/Hex (5 column volumes)
-
10% EtOAc/Hex (5 column volumes)
-
20% EtOAc/Hex until the product has fully eluted.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This is the preferred method if the crude product is relatively pure (>85%) and crystalline.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 6: Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate care.[7]
-
Eye Protection: Causes serious eye irritation.[7][8] Always wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Causes skin irritation.[7][8] Wear nitrile gloves and a lab coat. Avoid contact with skin.
-
Inhalation: May cause respiratory irritation.[8] Handle in a well-ventilated fume hood.
-
Handling: Wash hands thoroughly after handling. Do not ingest or inhale.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]
Always consult the full Safety Data Sheet (SDS) for the compound before starting any experimental work.
Section 7: References
-
PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. DOI: 10.15227/orgsyn.095.0215. This reference describes general procedures for pyrazole bromination and characterization.
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved January 10, 2026, from
-
Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. DOI: 10.1080/15421406.2015.1107813. This article provides characterization data for a related pyrazole structure.
Sources
- 1. This compound | 105486-72-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. This compound|105486-72-4--AN PharmaTech Co Ltd [anpharma.net]
- 5. echemi.com [echemi.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methyl Pyrazoles
Welcome to the technical support center for the synthesis of N-methyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of N-methyl pyrazole synthesis. Our focus is on anticipating and resolving common side reactions and challenges encountered in the laboratory.
Introduction
N-methyl pyrazoles are a cornerstone in medicinal chemistry and materials science. However, their synthesis is often plagued by side reactions, primarily the formation of regioisomers, which can be challenging to separate and control. This guide provides a structured approach to understanding, troubleshooting, and preventing these unwanted reactions, ensuring higher yields and purity of your target N-methyl pyrazole.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-methyl pyrazoles in a direct question-and-answer format.
FAQ 1: Regioselectivity Issues in N-Methylation
Question: I am synthesizing an N-methyl pyrazole by reacting an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, but I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomeric mixtures is the most prevalent challenge in this synthesis. The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyl groups of the 1,3-dicarbonyl compound can have different electrophilicities, leading to two possible cyclization pathways.
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Traditional solvents like ethanol often lead to poor selectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve the regioselectivity in favor of one isomer. This is attributed to the ability of these solvents to modulate the reactivity of the hydrazine and dicarbonyl species through hydrogen bonding.
-
Substituent Effects: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can direct the initial attack of the more nucleophilic nitrogen of methylhydrazine, thereby favoring the formation of a specific regioisomer.[1][2]
-
pH Control: The pH of the reaction medium can influence the protonation state of methylhydrazine and the enolization of the 1,3-dicarbonyl, thereby affecting the reaction pathway and regioselectivity. Acidic catalysis is often employed in the Knorr pyrazole synthesis.[3]
-
Alternative Two-Step Synthesis: A reliable method to achieve high regioselectivity is a two-step approach. First, synthesize the unsubstituted pyrazole using hydrazine. Then, perform a selective N-methylation. This method offers better control, although it involves an extra synthetic step.
FAQ 2: Side Reactions in Direct N-Methylation of Pyrazoles
Question: I am trying to N-methylate a pre-synthesized pyrazole using a standard methylating agent like methyl iodide, but I am still getting a mixture of isomers. What can I do to improve the selectivity?
Answer: Direct N-methylation of an existing pyrazole ring with traditional alkylating agents often results in a mixture of N1 and N2-methylated products due to the similar reactivity of the two nitrogen atoms.[4]
Troubleshooting Strategies:
-
Sterically Hindered Methylating Agents: Employing sterically bulky methylating reagents can significantly enhance regioselectivity. For instance, α-halomethylsilanes have been successfully used as masked methylating agents.[4][5][6] The bulky silyl group directs the alkylation to the less sterically hindered nitrogen atom. The silyl group is then removed in a subsequent step to yield the N-methyl pyrazole with high regioselectivity.[4][6]
-
Protecting Groups: A classic strategy involves the use of a removable directing group. For example, an acyl group can be introduced to temporarily block one of the nitrogen atoms, allowing for selective methylation of the other. The protecting group is then removed to yield the desired isomer.[7]
-
Reaction Conditions: The choice of base and solvent can influence the regioselectivity of N-alkylation. The nature of the counter-ion of the pyrazolate anion formed can also play a role in directing the approach of the methylating agent.[8]
FAQ 3: Formation of Pyrazoline Intermediates
Question: During the synthesis of my N-methyl pyrazole from an α,β-unsaturated ketone and methylhydrazine, I am isolating a significant amount of a pyrazoline byproduct. How can I promote aromatization to the desired pyrazole?
Answer: The reaction of α,β-unsaturated carbonyl compounds with hydrazines initially forms pyrazoline intermediates.[1][2] The final step is the oxidation of the pyrazoline to the aromatic pyrazole. Incomplete oxidation is a common issue.
Troubleshooting Strategies:
-
Oxidizing Agents: If the pyrazoline is stable and does not aromatize spontaneously, an oxidizing agent may be required. Common oxidizing agents for this purpose include air (oxygen), elemental sulfur, or mild chemical oxidants. The choice of oxidant depends on the stability of the substituents on your molecule.
-
Reaction Conditions: Higher reaction temperatures and longer reaction times can sometimes facilitate the elimination/oxidation step to form the pyrazole.
-
In-situ Oxidation: Some protocols utilize catalysts that promote both the cyclization and subsequent in-situ oxidation. For example, copper triflate has been used to access pyrazoles from α,β-ethylenic ketones and hydrazines, where the catalyst facilitates the oxidation of the pyrazoline intermediate.[1]
FAQ 4: Over-Alkylation and Other Side Reactions
Question: I am observing the formation of di-methylated or other unexpected byproducts in my reaction. What are the potential causes and solutions?
Answer: Over-alkylation can occur if the product N-methyl pyrazole is sufficiently nucleophilic to react further with the methylating agent. Other side reactions can arise from the reactivity of other functional groups present in the starting materials.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize over-alkylation.
-
Protecting Groups: If your starting materials contain other nucleophilic functional groups (e.g., amines, phenols), they should be protected prior to the N-methylation step to prevent undesired side reactions.[9]
-
Milder Reaction Conditions: Use milder reaction conditions (lower temperature, less reactive methylating agent) to increase the selectivity for the desired reaction and minimize byproduct formation.
Part 2: Experimental Protocols & Data
This section provides detailed step-by-step methodologies for key experiments and summarizes quantitative data for easy comparison.
Protocol 1: Regioselective Synthesis of N-Methyl Pyrazole using Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity in the condensation of 1,3-diketones with methylhydrazine.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.
-
Addition of Methylhydrazine: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterization: Characterize the major and minor isomers using NMR spectroscopy to confirm their structures and determine the regioisomeric ratio.[10]
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomeric Ratio (N1-Me : N2-Me) | Reference |
| CF3, Phenyl | Ethanol | 1 : 1.5 | |
| CF3, Phenyl | TFE | 95 : 5 | |
| CF3, Phenyl | HFIP | >99 : 1 | |
| CO2Et, Furyl | Ethanol | 1 : 1.3 | |
| CO2Et, Furyl | HFIP | 97 : 3 |
Table 1: Comparison of solvent effects on the regioselectivity of N-methyl pyrazole synthesis.
Protocol 2: Highly Regioselective N1-Methylation using α-Halomethylsilanes
This protocol describes a two-step method for the selective N-methylation of a pre-formed pyrazole ring.[4]
Step-by-Step Methodology:
Step 1: N-Alkylation
-
Reactant Preparation: To a solution of the pyrazole (1.0 eq) in a suitable solvent like DMSO, add a base such as potassium carbonate (1.5 eq).
-
Addition of Silyl Reagent: Add the sterically hindered α-halomethylsilane (e.g., (chloromethyl)triisopropylsilane) (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting pyrazole is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
Step 2: Protodesilylation
-
Deprotection: Dissolve the crude silylated pyrazole in a solvent mixture such as THF/water.
-
Fluoride Source: Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF) (1.5 eq).
-
Reaction: Stir the reaction at room temperature until the desilylation is complete.
-
Purification: Perform an aqueous work-up and purify the final N-methyl pyrazole product by column chromatography.
Data Summary: Regioselectivity of N-Methylation Methods
| Pyrazole Substituent | Methylating Agent | Regioisomeric Ratio (N1:N2) | Reference |
| 3-Phenyl | Methyl Iodide | ~1:1 | [4] |
| 3-Phenyl | (Chloromethyl)triisopropylsilane | >99:1 | [4] |
| 3-(4-Methoxyphenyl) | Methyl Iodide | ~1:1 | [4] |
| 3-(4-Methoxyphenyl) | (Chloromethyl)triisopropylsilane | 98:2 | [4] |
Table 2: Comparison of regioselectivity for different N-methylation methods.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to controlling side reactions. This section provides diagrams to visualize key processes.
Diagram 1: Competing Pathways in N-Methyl Pyrazole Synthesis
Caption: Competing reaction pathways leading to regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Diagram 3: Mechanism of Regioselective N-Methylation with a Masked Reagent
Caption: Two-step regioselective N-methylation using a masked reagent.
References
-
Khudina, O. G., Shchegol'kov, E. V., Burgart, Y. V., Kodess, M. I., Kazheva, O. N., Chekhlov, A. N., Shilov, G. V., Dyachenko, O. A., Saloutin, V. I., & Chupakhin, O. N. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Fluorine Chemistry, 126(9-10), 1230–1238. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Soler, J. (2014). Development of regioselective N-methylpyrazole cyclizations using bayesian optimization. Organic & Biomolecular Chemistry, 12(35), 6825–6834. [Link]
-
Farah, S., & El-Sayed, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 887. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3583–3588. [Link]
-
Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved January 10, 2026, from [Link]
-
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Scientific Research Publishing. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (2009). Mechanism for the formation of pyrazole. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 10, 2026, from [Link]
-
RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]
-
National Institutes of Health. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
PubMed. (1995). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines. [Link]
-
PubMed Central. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. [Link]
- Google Patents. (1980).
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Pyrazole Intermediates
Introduction: The Pyrazole Solubility Challenge
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their rigid, planar structure and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, often lead to high crystal lattice energy.[3][4] This frequently translates into poor solubility in common organic solvents and aqueous media, presenting significant hurdles during synthesis, purification, and formulation.[3][5]
This guide is designed as a technical support resource for researchers, chemists, and drug development professionals. It provides a structured, question-and-answer approach to troubleshoot and overcome the common solubility challenges encountered when working with pyrazole intermediates. Our focus is on explaining the causality behind each strategy, empowering you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues During Reaction and Workup
Q1: My pyrazole intermediate is precipitating out of the reaction mixture. What are my immediate troubleshooting steps?
A1: Premature precipitation during a reaction is typically due to the product being less soluble than the starting materials in the chosen solvent at the reaction temperature.
-
Causality: The fundamental principle at play is "like dissolves like."[6][7] If the polarity of your pyrazole product differs significantly from your solvent, it will crash out. Strong intermolecular forces in the product's crystal lattice can also overpower solute-solvent interactions.[3]
-
Troubleshooting Steps:
-
Increase Temperature: For many organic compounds, solubility increases with temperature.[3][8] This provides the thermal energy needed to overcome the crystal lattice energy. Cautiously increase the reaction temperature while monitoring for potential side reactions or degradation.
-
Add a Co-solvent: Introduce a small amount of a "good" solvent—one in which your product is known to be more soluble—to the reaction mixture. This modifies the overall polarity of the solvent system.[3][9] For example, if your reaction is in toluene (non-polar) and your product has polar groups, adding a small percentage of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[10]
-
Dilute the Reaction: While counterintuitive, sometimes decreasing the concentration can prevent the product from reaching its saturation point. This is a temporary fix but can help complete the reaction before addressing purification.
-
Q2: During aqueous workup, my pyrazole product forms an intractable emulsion or precipitates at the interface. How can I resolve this?
A2: This is a common issue, especially for pyrazoles containing both hydrophobic and weakly basic/acidic functionalities.
-
Causality: The compound may be acting as a surfactant, or its solubility is critically dependent on the pH of the aqueous layer.[11] Many pyrazoles are weakly basic due to the nitrogen atoms in the ring.[2]
-
Troubleshooting Steps:
-
Adjust Aqueous pH: This is the most powerful tool. If your pyrazole has a basic nitrogen, acidifying the aqueous layer (e.g., with 1M HCl) will protonate it, forming a more water-soluble salt.[12] Conversely, if it has an acidic proton (e.g., a carboxylic acid substituent), adding a base (e.g., 1M NaOH) will deprotonate it, increasing its aqueous solubility.[13] This allows for efficient separation from non-ionizable impurities.
-
Add Brine: Adding a saturated sodium chloride solution can help break emulsions by increasing the ionic strength and density of the aqueous phase, forcing a cleaner separation of the organic layer.
-
Solvent Swap: If the primary extraction solvent (e.g., ethyl acetate) is problematic, consider switching to a solvent with different properties, such as dichloromethane (DCM) or toluene.[14]
-
Section 2: Purification Challenges
Q3: My crude pyrazole has extremely low solubility in all common chromatography solvents, making purification by column chromatography impossible. What are my alternatives?
A3: This is a significant bottleneck. When standard silica gel chromatography is not viable, you must modify the compound or the purification technique.
-
Causality: The strong intermolecular forces that make the compound poorly soluble also cause it to either stick irreversibly to the polar silica gel or streak badly down the column.
-
Troubleshooting Workflow:
Caption: Decision workflow for purifying poorly soluble pyrazoles.
-
Detailed Strategies:
-
Recrystallization/Trituration: This is the ideal method if a suitable solvent system can be found.[15] It purifies the compound based on solubility differences at varying temperatures. Trituration (slurrying the crude solid in a solvent where impurities are soluble but the product is not) can also be effective.
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable "coformer" can dramatically alter the crystal lattice and improve solubility.[16][17] This is an advanced technique but powerful for downstream applications.[18]
-
Temporary Derivatization: Chemically modify the pyrazole to make it more soluble for purification. For example, protect a polar -NH or -OH group with a lipophilic protecting group (like tert-Butoxycarbonyl, "Boc"). The resulting derivative is often much more soluble in common organic solvents. After chromatography, the protecting group is removed to yield the pure, poorly soluble product.
-
Section 3: Formulation and Biological Assays
Q4: My final pyrazole compound is intended for biological testing but has negligible aqueous solubility (<10 µg/mL). How can I prepare a stock solution and formulate it for in vitro or in vivo studies?
A4: This is a critical challenge in drug discovery, as poor aqueous solubility often leads to low and variable bioavailability.[19][20] A multi-tiered strategy is required.
-
Causality: The hydrophobic nature of the pyrazole backbone and its substituents prevents effective solvation by water molecules. Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble.[21]
-
Solubilization Strategies:
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Modification | For ionizable pyrazoles, adjusting pH forms a salt, which is typically more water-soluble.[11][12] | Simple, effective for compounds with acidic/basic centers.[13] | Only applicable to ionizable compounds; risk of precipitation upon pH change in assay media. |
| Co-solvents | Using water-miscible organic solvents (DMSO, PEG 400, ethanol) to reduce the polarity of the aqueous vehicle.[9][22] | Simple to prepare; widely used for in vitro high-throughput screening. | Can cause compound precipitation upon dilution; solvents may have their own toxicity/biological effects.[9] |
| Prodrug Approach | Covalently attaching a water-soluble promoiety (e.g., phosphate, amino acid) that is cleaved in vivo to release the active drug.[23][24][25] | Can dramatically increase solubility and bioavailability; allows for targeted delivery.[26] | Requires additional synthetic steps; cleavage efficiency can vary.[27] |
| Amorphous Solid Dispersions (ASDs) | Dispersing the compound at a molecular level in a polymer matrix, preventing crystallization and maintaining a higher-energy, more soluble amorphous state.[19][28][29] | Significant solubility enhancement; established manufacturing techniques (spray drying, hot-melt extrusion).[30][31] | Requires formulation expertise; physical stability of the amorphous form must be ensured. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes where the hydrophobic pyrazole sits inside the cyclodextrin's lipophilic cavity.[32] | Masks hydrophobic character, increasing aqueous solubility. | Can alter drug-target binding kinetics; requires specific host-guest geometry. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening using Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a rational approach to solvent selection by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[33][34][35] The principle is that solvents with HSP values similar to the solute are more likely to dissolve it.
Objective: To identify a suitable single or mixed solvent system for a poorly soluble pyrazole intermediate.
Methodology:
-
Estimate Pyrazole HSP: If not experimentally determined, use software (like HSPiP) to estimate the δD, δP, and δH values for your pyrazole structure.[36][37]
-
Select Test Solvents: Choose a range of ~10-15 solvents with varying HSP values, including some predicted to be "good" (close HSP) and some "poor" (distant HSP).
-
Prepare Vials: To 20 mg of your pyrazole intermediate in separate, sealed 4 mL vials, add 1 mL of each test solvent.
-
Equilibrate: Agitate the vials at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Assess Solubility: Visually score each vial (e.g., 1 = completely insoluble, 5 = fully dissolved). For quantitative data, carefully filter the slurries and analyze the concentration of the supernatant by HPLC or UV-Vis spectroscopy.
-
Analyze Data: Plot the results on an HSP map. Good solvents will cluster together in "Hansen space," defining a sphere of solubility for your compound. This data can then be used to rationally design an optimal co-solvent blend for purification or formulation.[10]
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine if a pyrazole's solubility can be modulated by pH, indicating the utility of salt formation.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide physiological and chemical range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Add Compound: Add an excess of the solid pyrazole compound to each buffer solution in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibrate: Shake the vials at a constant temperature for 24-48 hours.
-
Separate Phases: Centrifuge the vials to pellet the excess solid. Carefully remove an aliquot of the clear supernatant.
-
Quantify: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved pyrazole using a validated HPLC method.
-
Plot Data: Plot solubility (in µg/mL or µM) versus pH. A sharp increase in solubility at low pH indicates a basic compound, while an increase at high pH indicates an acidic compound.[12][38] This data is crucial for deciding if salt formation is a viable strategy for improving solubility and bioavailability.[16][18][39]
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed - [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI - [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed - [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central - [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability - [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH - [Link]
-
Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology - [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac - [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Open Access Journals - [Link]
-
Is prodrug design an approach to increase water solubility? PubMed - [Link]
-
Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar - [Link]
-
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate - [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate - [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH - [Link]
-
Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation - [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma - [Link]
-
WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. Drug Development and Delivery - [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org - [Link]
-
Hansen solubility parameter. Wikipedia - [Link]
-
Hansen Solubility Parameters. hansen-solubility.com - [Link]
-
Hansen Solubility Parameters. Prof Steven Abbott - [Link]
-
Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals. ACS Publications - [Link]
-
Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals | Organic Process Research & Development. ACS Publications - [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar - [Link]
-
HSPiP HSP Basics. YouTube - [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI - [Link]
-
Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI - [Link]
-
Cocrystal Formation from Solvent Mixtures | Crystal Growth & Design. ACS Publications - [Link]
-
Solubility of Organic Compounds. Chemistry Steps - [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH - [Link]
-
How to detect the best solvent for specific organic compounds from its structure. Quora - [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH - [Link]
-
Selection of desorbing solvents for organic compounds from active carbon tubes. PubMed - [Link]
-
Which specific organic solvent for organic compounds does not dissolve salts? ResearchGate - [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts - [Link]
-
pH and Solubility. AP Chem | Fiveable - [Link]
-
How does pH affect solubility? askIITians - [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research - [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC - PubMed Central - [Link]
-
Improving solubility and accelerating drug development. Veranova - [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research - [Link]
-
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World - [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agnopharma.com [agnopharma.com]
- 17. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmtech.com [pharmtech.com]
- 20. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 28. seppic.com [seppic.com]
- 29. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. thepharmajournal.com [thepharmajournal.com]
- 32. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 34. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 35. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 36. chemistryforsustainability.org [chemistryforsustainability.org]
- 37. m.youtube.com [m.youtube.com]
- 38. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Bromination
Welcome to the Technical Support Center for Pyrazole Bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize brominated pyrazoles as critical intermediates in their synthetic endeavors. Brominated pyrazoles are invaluable building blocks, serving as versatile handles for further functionalization through metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2]
However, the electrophilic bromination of the pyrazole ring, while conceptually straightforward, is often plagued by challenges related to yield, regioselectivity, and product purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve reliable, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am getting a low yield or no desired product. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common but solvable issue stemming from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is the most common reagent, but it can degrade over time, especially if exposed to moisture or light.
-
Solution: Use a fresh bottle of NBS or recrystallize the old reagent. Always store NBS in a cool, dark, and dry place.
-
-
Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or inadequate temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time. A modest increase in temperature after the initial addition of the brominating agent can also drive the reaction to completion, but this must be done cautiously to avoid side reactions.
-
-
Cause 3: Sub-optimal Reaction Conditions. The choice of solvent and temperature is critical.
-
Solution: While DMF is a common solvent due to its excellent solvating power, chlorinated solvents like dichloromethane (DCM) or chloroform can be effective alternatives.[3] Ensure the reaction temperature is appropriate for your specific substrate; deactivating groups may require more forcing conditions.
-
-
Cause 4: Work-up Issues. The desired product might be lost during the extraction phase if its polarity is not as expected or if an emulsion forms.
-
Solution: Ensure the pH of the aqueous layer is appropriate. If your product is basic, it may remain in an acidic aqueous layer. Check both the organic and aqueous layers by TLC before discarding anything. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
-
Question 2: My final product is a complex mixture containing di-brominated or poly-brominated species. How can I improve selectivity for the mono-brominated product?
Answer:
The formation of multiple brominated products is a classic sign of over-reaction, driven by the high electron density of the pyrazole ring.[4][5]
-
Cause: Excessive Reactivity. The pyrazole ring is highly activated towards electrophilic aromatic substitution, often more so than benzene. Using a highly reactive brominating agent like elemental bromine (Br₂) or adding the reagent too quickly can easily lead to multiple additions.[4]
-
Solution 1: Control Reagent Stoichiometry. This is the most critical factor. Use a precise amount of the brominating agent, typically between 1.0 and 1.1 equivalents. An excess of even 1.5 equivalents can significantly increase the formation of di-brominated byproducts.[6]
-
Solution 2: Control the Rate of Addition. Add the brominating agent slowly, in small portions, over an extended period (e.g., 20-30 minutes).[3] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Solution 3: Temperature Control. Perform the addition at a reduced temperature, typically 0 °C, using an ice bath.[3] This slows the reaction rate and enhances selectivity. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Solution 4: Choose a Milder Reagent. If elemental bromine is being used, switching to N-Bromosuccinimide (NBS) is highly recommended. NBS is a solid that is easier to handle and provides a slower, more controlled release of the electrophilic bromine species, leading to cleaner reactions.[7]
-
Question 3: The bromine atom added to an unexpected position on the pyrazole ring or on a substituent. How do I control the regioselectivity?
Answer:
Regioselectivity in pyrazole bromination is governed by well-understood electronic principles. Deviation from the expected outcome usually points to a specific structural feature or reaction condition.
-
The Rule of C4-Substitution: For most N-substituted or unsubstituted pyrazoles, electrophilic substitution, including bromination, occurs preferentially at the C4 position.[8][9] This is because the Wheland intermediate (arenium ion) formed by attack at C4 is more stable than the intermediates formed from attack at C3 or C5, which would place a positive charge on a nitrogen atom.[10][11]
-
Troubleshooting: If you are not observing C4 bromination, first confirm the structure of your starting material. If the C4 position is already substituted, bromination will be forced to occur at the next most reactive site, typically C3 or C5.[12]
-
-
Influence of N1-Aryl Substituents: In the case of 1-phenylpyrazole, the reaction outcome is highly dependent on the acidity of the medium.
-
In Neutral/Inert Solvents (e.g., Chloroform, DCM): Bromination occurs at the C4 position of the pyrazole ring as expected.[8]
-
In Strongly Acidic Solvents (e.g., H₂SO₄): The pyrazole ring's basic nitrogen atom becomes protonated. This protonated ring is now strongly deactivated towards further electrophilic attack. Consequently, the reaction is redirected to the phenyl ring, yielding the 1-(p-bromophenyl)pyrazole.[8]
-
Solution: To ensure bromination on the pyrazole core, avoid strongly acidic conditions. If your protocol uses an acid catalyst, consider switching to a non-acidic method.
-
Decision Workflow for Regioselectivity Issues
Sources
- 1. benchchem.com [benchchem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Brominated Pyrazoles
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated pyrazoles. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this powerful C-C bond-forming reaction. Pyrazoles are a cornerstone in medicinal chemistry, and their successful functionalization is often a critical step in the synthesis of novel therapeutic agents. However, the unique electronic properties and potential for N-H reactivity of the pyrazole ring can introduce specific obstacles not always encountered with simpler aryl halides.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyrazole is sluggish or has stalled completely. What are the first things I should check?
A1: When a Suzuki coupling fails to proceed, a systematic check of the foundational parameters is the most efficient path forward.
-
Inert Atmosphere: The entire catalytic cycle relies on a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. The phosphine ligands are also easily oxidized. Incomplete exclusion of oxygen is one of the most common reasons for reaction failure. Ensure that all solvents are rigorously degassed and that the reaction has been assembled under a positive pressure of an inert gas (Argon or Nitrogen).[1][2]
-
Reagent and Solvent Quality: The purity of every component is critical.
-
Catalyst/Ligand: Palladium pre-catalysts and phosphine ligands can degrade over time. Use fresh, properly stored reagents.[1]
-
Boronic Acid/Ester: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides or may be prone to decomposition (protodeboronation), especially if they are electron-deficient heteroaryl boronic acids.[1][3] Assess the purity of your boronic acid before use.
-
Solvents: Use anhydrous, peroxide-free solvents, as water and other protic impurities can serve as proton sources for detrimental side reactions like protodeboronation and dehalogenation.[4][5][6]
-
-
Reaction Temperature: While excessive heat can cause problems, many Suzuki couplings require thermal energy to overcome the activation barriers of key steps, particularly oxidative addition.[4][7] If you are running the reaction at a low temperature (e.g., <80 °C), a careful increase in temperature may be necessary.[8]
Q2: I am observing a significant amount of a debrominated pyrazole byproduct. What causes this and how can I prevent it?
A2: Debromination (or hydrodehalogenation) is a notorious side reaction in the cross-coupling of N-heterocyclic halides.[6][9] It occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources, including the base, solvent (e.g., alcohols), or trace water.[5] The Ar-Pd-H intermediate can then undergo reductive elimination to yield the undesired Ar-H product.
N-H containing pyrazoles are particularly susceptible.[6][10][11] Deprotonation of the pyrazole N-H by the base increases the electron density of the ring, which can influence the reaction pathway. To mitigate debromination:
-
Switch to a weaker, non-nucleophilic base: Strong bases like alkoxides (NaOtBu) or hydroxides (NaOH) can promote Pd-H formation. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often much more effective at suppressing this side reaction.[6][9][12]
-
Protect the Pyrazole N-H: If possible, protecting the acidic proton with a group like BOC or SEM can dramatically reduce or eliminate debromination.[10][11] Note that some protecting groups, like BOC, can be unstable under certain Suzuki conditions.[11]
-
Use Anhydrous Conditions: Meticulously use dry solvents and reagents to minimize the availability of proton sources.[4]
Q3: My desired product is forming, but I also see a significant amount of a biaryl product derived from the homocoupling of my boronic acid. How can I minimize this?
A3: The oxidative homocoupling of boronic acids to form a symmetrical biaryl (Ar'-Ar') is a common side reaction, particularly when the reaction is exposed to oxygen.[2][4][13] Palladium(II) species, often present from the pre-catalyst or formed by oxidation of Pd(0), can catalyze this undesired pathway.[2][14]
Key strategies to suppress homocoupling include:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[2] A subsurface sparge of the solvent with argon or nitrogen is highly effective.[14]
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can help, as it bypasses the in situ reduction step where Pd(II) concentrations can be high.[2]
-
Employ Bulky Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step of the primary catalytic cycle, outcompeting the pathways that lead to homocoupling.[2][12]
Troubleshooting Guides & In-Depth Analysis
This section provides a structured approach to resolving specific experimental failures. We will diagnose the problem, explore the underlying chemical mechanisms, and provide actionable protocols.
Problem 1: Low or No Conversion of Bromopyrazole
Observing unreacted starting material is frustrating but provides a clear starting point for optimization. The issue lies in a catalytic cycle that is either too slow or has been arrested.
Caption: Troubleshooting workflow for low or no conversion.
-
Slow Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the bromopyrazole to the Pd(0) center, can be rate-limiting.
-
Rationale: Electron-rich pyrazoles or sterically hindered systems can slow this step. The C-Br bond at the 4-position of a pyrazole is generally recognized as the least reactive.[15]
-
Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[4][12][16] These ligands stabilize the Pd(0) center and promote the oxidative addition step. Using a pre-formed, highly active pre-catalyst (e.g., XPhos Pd G2/G3) can also be beneficial as it readily generates the active L-Pd(0) species.[17][18]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that requires activation by a base.[19]
-
Rationale: The base must be sufficiently strong and soluble to form the more nucleophilic boronate species [R-B(OH)₃]⁻. If the base is weak or has poor solubility in the reaction medium, this step will be slow, stalling the entire cycle.
-
Solution: Screen a series of bases. While strong bases can cause side reactions, sometimes a stronger base is needed. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[20] Potassium phosphate (K₃PO₄) is another excellent choice, providing a good balance of activity while minimizing side reactions.[12][18]
-
-
Catalyst Inhibition by N-H Pyrazole: Unprotected pyrazoles can act as ligands themselves, coordinating to the palladium center and inhibiting catalytic activity.[16][18][21]
-
Rationale: The deprotonated pyrazolate anion can form stable complexes with the Pd(II) intermediate, preventing it from proceeding through the rest of the catalytic cycle. This is a common reason for failure in couplings of nitrogen-rich heterocycles.[18]
-
Solution:
-
Increase Temperature: Higher temperatures can sometimes overcome this inhibitory coordination.[18][21]
-
Increase Boronic Acid Stoichiometry: Using a larger excess of the boronic acid (e.g., 2.0 equivalents) can help push the equilibrium towards the desired transmetalation.[18]
-
Use a Specialized Catalyst System: Catalyst systems developed specifically for unprotected N-H heterocycles, such as those employing SPhos or XPhos ligands, are often required.[18]
-
N-Protection: As a last resort, protecting the N-H group is a reliable strategy.[11]
-
-
Problem 2: Overwhelming Side Products (Debromination, Homocoupling)
When side products dominate, the reaction conditions are favoring undesired pathways over the productive cross-coupling. The key is to adjust parameters to change the relative rates of these competing reactions.
Caption: Suzuki cycle with key side reaction pathways.
| Problem Observed | Primary Cause(s) | Recommended Solutions & Rationale |
| Debromination | 1. Pd-H Formation: Strong bases, protic solvents/impurities.[5] 2. N-H Reactivity: Increased electron density on the pyrazole ring.[6][11] | 1. Base Selection: Switch to K₃PO₄, Cs₂CO₃, or anhydrous KF. These are less likely to generate Pd-H species.[9][12] 2. Solvent Choice: Use anhydrous, degassed solvents like 1,4-dioxane or toluene. Avoid alcohols.[4] 3. N-Protection: Protect the pyrazole N-H if other methods fail.[10][11] |
| Homocoupling | 1. Oxygen Contamination: O₂ promotes the oxidative coupling of the boronic acid, often mediated by Pd(II).[2][4] 2. High Pd(II) Concentration: Using Pd(II) pre-catalysts without efficient reduction to Pd(0). | 1. Rigorous Degassing: Use freeze-pump-thaw cycles or extended subsurface sparging with an inert gas.[2] 2. Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃.[2] Alternatively, add a mild reducing agent like potassium formate with your Pd(II) pre-catalyst.[14] |
| Protodeboronation | 1. Proton Source: Presence of water or other protic species.[3][22] 2. High Temperature: Can accelerate the C-B bond cleavage.[18] 3. Base-Catalyzed: Can be promoted by the base required for the main reaction.[22] | 1. Use Boronic Esters: Pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than boronic acids.[22][23] 2. Anhydrous Conditions: Use dry solvents and reagents.[1] 3. Milder Conditions: Use a more active catalyst system (e.g., XPhos/SPhos) to enable lower reaction temperatures.[4][18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles
This protocol represents a robust starting point. Optimization of base, ligand, and temperature is often necessary.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M). Purge the resulting suspension by bubbling argon through it for 15-20 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyrazole starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Parallel Screening of Catalysts and Ligands
This workflow is designed to efficiently identify an optimal catalyst system when a standard protocol fails.
-
Array Setup: Arrange a series of identical reaction vials (e.g., 2 mL autosampler vials or a 24-well plate) in a parallel synthesis block.
-
Reagent Stock Preparation: Prepare a stock solution of your bromopyrazole and boronic acid in the chosen degassed solvent to ensure consistent dispensing.
-
Dispensing:
-
To each vial, add the appropriate solid base.
-
Dispense an equal volume of the substrate stock solution into each vial.
-
To each vial, add a different palladium pre-catalyst/ligand combination. It is often efficient to use pre-weighed catalysts or stock solutions of catalysts in a non-coordinating solvent like anhydrous toluene.
-
-
Reaction and Analysis: Seal the plate/vials, ensure an inert atmosphere, and heat to the desired temperature for a set period (e.g., 12-18 hours). After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion to product and the formation of side products.
References
- Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Protodeboron
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. The Royal Society of Chemistry.
- Temperature effect on coupling reaction.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki Coupling. Organic Chemistry Portal.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- The effect of various temperatures on the Suzuki coupling reaction.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionaliz
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
- Why can't I achieve good yields for this Suzuki reaction?.
- How can I solve my problem with Suzuki coupling?.
- Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Effect of solvent on the Suzuki reaction a .
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
- Failed suzuki coupling, any suggenstions?. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Handling of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (EBM-pyrazole), a key building block for researchers in medicinal chemistry and drug development. This guide provides in-depth technical information and practical advice to help you navigate the potential challenges in handling and utilizing this versatile reagent, ensuring the integrity of your experiments and the reliability of your results. Our focus is on proactive prevention of decomposition, offering troubleshooting guidance and answers to frequently asked questions.
Introduction to the Stability of EBM-pyrazole
EBM-pyrazole is a valued synthetic intermediate due to its unique substitution pattern on the pyrazole core. However, like many halogenated heterocyclic compounds, its stability can be compromised under specific environmental and chemical conditions. Understanding the primary pathways of decomposition is the first step toward preventing it. The main routes of degradation for EBM-pyrazole are:
-
Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, particularly under basic or acidic conditions, yielding the corresponding carboxylic acid.
-
Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions, often facilitated by catalysts like palladium.
-
Photochemical Decomposition: Exposure to high-energy light, such as ultraviolet (UV) radiation, can induce the homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and degradation.[1][2][3]
-
Nucleophilic Substitution: The bromide can act as a leaving group in the presence of strong nucleophiles, leading to the formation of undesired byproducts.[4][5][6]
This guide will provide you with the knowledge and tools to mitigate these decomposition pathways effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of EBM-pyrazole.
Q1: What are the optimal storage conditions for EBM-pyrazole to ensure long-term stability?
To ensure the long-term stability of EBM-pyrazole, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C. It is crucial to protect the compound from light and moisture. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace air and moisture.
Q2: I've noticed a discoloration in my sample of EBM-pyrazole. Does this indicate decomposition?
Discoloration, such as the development of a yellowish or brownish tint from a previously colorless or white solid, can be an indicator of decomposition. While a slight change in color may not always signify a significant loss of purity, it warrants investigation.[7] We recommend performing a purity analysis using techniques like ¹H NMR, LC-MS, or GC-MS to assess the integrity of the material.
Q3: Can I use common organic bases like triethylamine or DIPEA in reactions with EBM-pyrazole?
Caution should be exercised when using amine bases with EBM-pyrazole. While hindered non-nucleophilic bases are generally preferred in organic synthesis to avoid side reactions, prolonged reaction times or elevated temperatures can still lead to nucleophilic substitution or base-mediated decomposition. It is advisable to use weaker inorganic bases like potassium carbonate or cesium carbonate when possible, or to add the organic base at low temperatures and monitor the reaction closely.
Q4: Is EBM-pyrazole sensitive to air?
While not acutely air-sensitive, prolonged exposure to atmospheric moisture can lead to hydrolysis of the ester group. For long-term storage and in reactions where water can interfere, it is best practice to handle EBM-pyrazole under an inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of EBM-pyrazole.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no yield in a cross-coupling reaction | 1. Decomposition of EBM-pyrazole prior to reaction. 2. Dehalogenation of EBM-pyrazole under reaction conditions. | 1. Verify the purity of the starting material using ¹H NMR or LC-MS. 2. If dehalogenation is suspected, consider using milder reaction conditions, a different palladium catalyst/ligand system, or adding a sacrificial oxidant. |
| Formation of an unexpected byproduct with a higher molecular weight | Nucleophilic substitution of the bromide by a nucleophile present in the reaction mixture (e.g., solvent, base, or reagent). | 1. Identify the byproduct using mass spectrometry. 2. If the nucleophile is the solvent, consider switching to a non-nucleophilic solvent. 3. If the base is the culprit, switch to a more hindered or weaker base. |
| Presence of a carboxylic acid impurity in the crude reaction mixture | Hydrolysis of the ethyl ester due to the presence of water and/or acidic/basic conditions. | 1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under an inert atmosphere. 3. If purification is necessary, avoid aqueous workups with strong acids or bases. A neutral or mildly acidic aqueous wash is preferable. |
| TLC analysis shows multiple spots for the starting material | The starting material has degraded during storage. | 1. Repurify the EBM-pyrazole by recrystallization or column chromatography before use. 2. Review storage conditions to ensure they are optimal. |
Experimental Protocols
To ensure the integrity of your experiments, we provide the following validated protocols for handling and analyzing EBM-pyrazole.
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of EBM-pyrazole and identify potential decomposition products.
Materials:
-
EBM-pyrazole sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the EBM-pyrazole sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The expected chemical shifts for EBM-pyrazole are approximately: δ 4.35 (q, 2H, OCH₂CH₃), 3.95 (s, 3H, N-CH₃), 1.38 (t, 3H, OCH₂CH₃). The pyrazole proton signal is absent due to substitution at the 4- and 5-positions.
-
Look for the appearance of new signals that may indicate decomposition. For example, the presence of a broad singlet in the δ 10-12 ppm region could suggest the formation of the carboxylic acid hydrolysis product. The appearance of a new singlet around δ 7.5-8.0 ppm could indicate the dehalogenated product.
-
Protocol 2: Recommended Storage Procedure
Objective: To provide a step-by-step guide for the safe and effective long-term storage of EBM-pyrazole.
Materials:
-
EBM-pyrazole
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) source
-
Parafilm or other sealing film
-
Refrigerator (2-8°C)
Procedure:
-
Place the EBM-pyrazole in a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air and moisture.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and the neck of the vial with Parafilm for an extra layer of protection against atmospheric moisture.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator maintained at 2-8°C.
Visualizing Decomposition Pathways
To better understand the chemical transformations that can lead to the degradation of EBM-pyrazole, the following diagrams illustrate the key decomposition pathways.
Caption: Major decomposition pathways of EBM-pyrazole.
Logical Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose potential issues related to the stability of EBM-pyrazole.
Caption: A logical workflow for troubleshooting EBM-pyrazole stability issues.
References
-
PubMed.
-
ChemicalBook.
-
Wiley Online Library.
-
PubMed.
-
PubMed.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
ResearchGate.
Sources
- 1. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the safe, efficient, and reproducible synthesis of these vital heterocyclic compounds.
Section 1: Troubleshooting Guide - Common Issues in Pyrazole Synthesis Scale-Up
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Low Reaction Yield
Question: My pyrazole synthesis works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes and how can I fix this?
Answer: A drop in yield during scale-up is a common issue stemming from several factors related to reaction kinetics, mass and heat transfer. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using overhead stirrers with appropriate impeller designs for viscous reaction mixtures.
-
Poor Temperature Control: Many pyrazole syntheses, especially those involving hydrazine, are exothermic.[1] What is easily managed in a small flask can become a runaway reaction at a larger scale due to a lower surface-area-to-volume ratio, leading to product degradation or byproduct formation.[2] Implement controlled, slow addition of reagents and ensure your cooling system is robust enough to handle the heat output.[1]
-
Starting Material Quality: Impurities in starting materials that are negligible at a small scale can have a significant impact on larger batches. Always verify the purity of your reactants before starting a large-scale synthesis.
-
Incomplete Reaction: The reaction may require more time to reach completion at a larger scale. Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time.
Poor Regioselectivity
Question: I am getting a mixture of regioisomers in my substituted pyrazole synthesis. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] The regiochemical outcome is often dictated by the reaction conditions and the nature of the substituents.
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the regioselectivity.[1] A systematic screening of different solvents (polar vs. non-polar) and catalysts (acidic vs. basic) is recommended.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the thermodynamically more stable product.[1]
-
Alternative Synthetic Routes: If optimizing reaction conditions doesn't yield the desired selectivity, consider exploring alternative synthetic pathways that offer better regiochemical control.[1] For instance, a multi-step synthesis might provide better control over the introduction of substituents.
Exothermic Runaway and Safety Concerns
Question: My reaction is becoming too exothermic during scale-up. What are the immediate steps to take, and how can I prevent this in the future?
Answer: An exothermic runaway is a serious safety hazard, particularly when using high-energy compounds like hydrazine.[1] Immediate action and preventative measures are crucial.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Quench the Reaction (if necessary): Have a pre-determined and tested quenching agent ready to add to the reactor to stop the reaction.
Preventative Measures for Future Runs:
-
Slow, Controlled Addition: Add the exothermic reagent (e.g., hydrazine hydrate) slowly and in a controlled manner to manage the rate of heat generation.[1][2]
-
Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction.[1]
-
Proper Cooling Capacity: Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.
-
Use of a Base: In some cases, the addition of a mild base can help to neutralize acidic byproducts that might catalyze decomposition reactions.[1]
Product Purification Challenges
Question: I'm struggling to purify my pyrazole derivative at a larger scale. What are the best strategies?
Answer: Purification can become a bottleneck during scale-up. The method of choice will depend on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is often the most efficient method for purifying crystalline solids at a large scale.[1] Careful solvent selection is key to obtaining high purity and yield. A good solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While effective, traditional column chromatography can be time-consuming and require large volumes of solvent for large-scale purifications.[3] Consider using flash chromatography systems for faster and more efficient separations.
-
Acid-Base Extraction: If your pyrazole derivative has basic or acidic functional groups, an acid-base extraction can be a powerful purification technique to remove neutral impurities.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts with inorganic or organic acids, which can then be crystallized and isolated. The pure pyrazole can be regenerated by treatment with a base.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine hydrate in pyrazole synthesis?
A1: Hydrazine hydrate is a high-energy and toxic compound, posing several risks, especially at scale.[1] Key concerns include:
-
Thermal Runaway: Condensation reactions with hydrazine are often highly exothermic.[1]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.[1]
-
Flammability: Hydrazine has a wide flammability range.[1]
Q2: How can I minimize the formation of byproducts in my pyrazole synthesis?
A2: Minimizing byproducts requires precise control over reaction parameters.
-
Stoichiometry: Ensure the accurate addition of reactants in the correct molar ratios.
-
Temperature Control: Maintain a consistent and optimal reaction temperature.
-
Inert Atmosphere: For oxygen-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: Are there greener alternatives to traditional solvents for pyrazole synthesis?
A3: Yes, the development of green synthetic methodologies is an active area of research.[6] Some greener alternatives include:
-
Water: When possible, using water as a solvent is an environmentally friendly option.[7]
-
Ethanol: Ethanol is a renewable and less toxic solvent compared to many traditional organic solvents.
-
Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), which eliminates solvent waste.[8]
Q4: What is the Knorr pyrazole synthesis and what are its common challenges?
A4: The Knorr pyrazole synthesis is a classic and widely used method that involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[9] A common challenge is the potential for the formation of regioisomers when using an unsymmetrical β-dicarbonyl compound. The reaction can also produce colored impurities, sometimes requiring careful purification.[10]
Section 3: Experimental Protocols and Data
Protocol: Scale-Up Synthesis of a Substituted Pyrazole via Knorr Condensation
This protocol provides a general guideline for the synthesis of a 1,3,5-trisubstituted pyrazole. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted 1,3-diketone
-
Substituted hydrazine hydrochloride
-
Ethanol
-
Acetic acid
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a condenser, a temperature probe, and an addition funnel.
-
Reactant Charging: Charge the reactor with the substituted 1,3-diketone and ethanol. Begin stirring to ensure a homogeneous mixture.
-
Hydrazine Addition: Dissolve the substituted hydrazine hydrochloride in ethanol and add it to the addition funnel.
-
Reaction Initiation: Slowly add the hydrazine solution to the stirred solution of the 1,3-diketone in the reactor. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Temperature Control: Monitor the internal temperature of the reactor. If the reaction is exothermic, control the addition rate and use the reactor's cooling system to maintain the desired temperature (e.g., room temperature or gentle reflux).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation: Solvent Screening for Recrystallization
The choice of solvent is critical for effective purification by recrystallization. The following table provides an example of solubility data for a hypothetical pyrazole derivative.
| Solvent System | Solubility at 25°C | Solubility at 78°C (Boiling) | Crystal Quality | Recovery |
| Ethanol | Moderately Soluble | Very Soluble | Good, well-formed needles | High |
| Water | Insoluble | Sparingly Soluble | Poor, amorphous solid | Low |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Excellent, large crystals | Very High |
| Hexanes | Insoluble | Insoluble | N/A | N/A |
| Ethyl Acetate | Soluble | Very Soluble | Oily precipitate upon cooling | Poor |
Section 4: Visualizing Workflows and Mechanisms
Diagram: General Workflow for Pyrazole Synthesis Scale-Up
Caption: A typical workflow for scaling up pyrazole synthesis.
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Nielsen, T. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
- Various Authors. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
- CUTM Courseware. (n.d.). pyrazole.pdf.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- Wiley Online Library. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
- Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization.
- ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PubMed. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- PMC - PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. reddit.com [reddit.com]
Technical Support Center: Column Chromatography for Pyrazole Ester Purification
Welcome to the technical support center for pyrazole ester purification. As a researcher in synthetic or medicinal chemistry, you understand that the successful isolation of your target compound is as critical as its synthesis. Pyrazole esters, a vital class of heterocyclic compounds in drug development, present unique purification challenges due to their diverse polarities and potential sensitivities.
This guide is structured from my field experience to move beyond simple protocols. It aims to provide you with the causal logic behind key experimental decisions, empowering you to troubleshoot effectively and optimize your separation strategy. We will cover everything from initial method development on TLC to resolving complex issues like co-elution and on-column degradation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust purification strategy for pyrazole esters.
Q1: What is the essential first step when developing a purification method for a new pyrazole ester?
A1: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC) . Before you even consider packing a column, TLC provides a rapid, low-cost preview of the separation. It allows you to screen multiple solvent systems to find one that provides adequate separation between your desired pyrazole ester and any impurities or unreacted starting materials.[1][2]
The goal is to find a mobile phase composition that moves your target compound to a Retention Factor (Rf) value between 0.2 and 0.4.[3] An Rf in this range typically translates well to flash column chromatography, ensuring the compound doesn't elute too quickly (with the solvent front) or remain stuck to the stationary phase.[4]
Q2: How do I choose the correct stationary phase for my pyrazole ester?
A2: The choice of stationary phase (adsorbent) is dictated by the polarity of your molecule and its chemical stability.
-
Silica Gel (SiO₂): This is the most common, default choice for normal-phase chromatography due to its high resolving power for a wide range of compounds.[5] However, standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be problematic for certain pyrazoles, which are basic, leading to strong binding, peak tailing, or even degradation.[6][7]
-
Deactivated Silica Gel: If you observe streaking on your TLC plate or suspect compound instability, using deactivated silica is a prudent choice.[8] Deactivation involves neutralizing the acidic silanol groups. This is typically done by preparing the silica slurry in a solvent system containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[3][6][8]
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative if your pyrazole ester is highly sensitive to the acidity of silica gel.[8]
-
Reversed-Phase Silica (e.g., C18): If your pyrazole ester is very non-polar or if normal-phase chromatography fails to provide a good separation, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (C18-bonded silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[8][9][10]
Q3: What are some common mobile phase systems for purifying pyrazole esters?
A3: The selection of the mobile phase, or eluent, is fundamentally about controlling polarity to modulate the compound's affinity for the stationary phase.[11][12]
-
For Normal-Phase Chromatography (Silica/Alumina): The most common systems are binary mixtures of a non-polar solvent and a more polar solvent.
-
Hexane/Ethyl Acetate: This is the workhorse system for compounds of intermediate polarity and is frequently cited for pyrazole purifications.[1][13] You typically start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Dichloromethane/Methanol: This system is used for more polar pyrazole esters that do not move sufficiently in hexane/ethyl acetate.
-
Cyclohexane/Ethyl Acetate or Petrol Ether/Benzene: These are variations that can sometimes offer different selectivity for resolving closely related impurities.[14]
-
Table 1: Properties of Common Chromatography Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Non-polar base |
| Dichloromethane (DCM) | 3.1 | 40 | Moderately polar, good solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium-polarity modifier |
| Acetone | 5.1 | 56 | Polar modifier |
| Acetonitrile (ACN) | 5.8 | 82 | Polar; common in reverse-phase |
| Methanol (MeOH) | 5.1 | 65 | Highly polar modifier |
| Water | 10.2 | 100 | Polar base for reverse-phase |
Q4: Should I use an isocratic or a gradient elution for my column?
A4: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your mixture.[15][16]
-
Isocratic Elution: This method uses a single, unchanging solvent mixture throughout the purification.[17] It is ideal for simple separations where the Rf values of the impurities are significantly different from your product. Its main advantage is simplicity. However, it can lead to long run times and significant peak broadening for late-eluting compounds.[17]
-
Gradient Elution: This is the preferred method for complex mixtures or when separating compounds with a wide range of polarities.[18] You start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.[16] This technique results in sharper peaks, better resolution, and shorter overall run times.[17][19]
Troubleshooting Guide: Resolving Common Purification Issues
Problem 1: My pyrazole ester is streaking or tailing on the column. What's happening and how do I fix it?
Cause & Solution:
Peak streaking or tailing is a common sign that something is wrong with the interaction between your compound, the stationary phase, or the mobile phase.
-
Compound-Stationary Phase Interaction (Most Common for Pyrazoles): The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.
-
Poor Solubility: The compound may be precipitating at the top of the column or within the column bed if it is not fully soluble in the mobile phase.
-
Solution: Ensure your chosen mobile phase can fully dissolve the crude sample. If not, you may need to change your solvent system. For loading, dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). This prevents solubility issues upon loading.
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation and band distortion.[3]
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel in the column (e.g., for a 100g silica column, load 1-5g of crude material).[3]
-
Problem 2: I'm getting poor separation (co-elution) of my target compound and an impurity.
Cause & Solution:
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in mixed fractions.[6][20] This indicates that your chosen chromatographic conditions lack the necessary selectivity.
-
Insufficient Resolution: The polarity difference between your compound and the impurity may be too small for the chosen solvent system.
-
Solution 1: Optimize the Mobile Phase. Return to TLC and screen different solvent systems. Sometimes, switching one component of the mobile phase for another of similar polarity (e.g., replacing ethyl acetate with acetone) can alter the specific interactions with the compounds and improve separation.[3]
-
Solution 2: Fine-Tune the Gradient. If using a gradient, make it shallower (i.e., increase the polarity more slowly) around the point where your compound elutes. This gives the compounds more time to interact with the stationary phase, enhancing separation.
-
-
Hidden Co-elution: Sometimes a peak may look symmetrical but still contain an impurity.[20]
Problem 3: The yield of my purified pyrazole ester is very low. Where did my compound go?
Cause & Solution:
Low yield after purification is a frustrating problem with several potential causes.[6]
-
Irreversible Adsorption: The compound may have bound irreversibly to the stationary phase. This is common if the pyrazole ester is particularly basic and you used highly active, acidic silica gel.
-
Solution: Before your next attempt, run a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely interacting negatively with the silica.[7] Switch to deactivated silica or neutral alumina for the column.[6][8]
-
-
Co-elution with an Impurity: You may have discarded fractions that contained your product because they were mixed with an impurity.[6]
-
Solution: Re-analyze your "impure" fractions by TLC. It's possible to recover a significant amount of product by re-columnizing these mixed fractions under more optimized conditions.
-
-
Compound is Too Non-Polar or Too Polar: The compound may have eluted undetected in the solvent front (if very non-polar) or may still be on the column (if very polar).[7]
-
Solution: Always check the first few fractions and the very last, highly polar flush of the column by TLC to ensure you haven't missed your product.
-
Problem 4: I suspect my pyrazole ester is decomposing on the silica gel column. How can I confirm and prevent this?
Cause & Solution:
This is a critical issue, as the purification process itself is destroying your product.
-
Confirmation: The best way to confirm decomposition is with a 2D TLC experiment .
-
Spot your crude material on one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Dry the plate completely, rotate it 90 degrees, and run it again in the same eluent system.
-
Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, they represent products that were formed from the decomposition of another component on the silica plate.[7]
-
-
Prevention:
-
Deactivate the Silica: This is the primary solution. Pre-treat the silica with a base like triethylamine to neutralize its acidity.[6][8]
-
Use an Alternative Stationary Phase: Switch to neutral alumina, which is less likely to cause acid-catalyzed degradation.[8]
-
Minimize Contact Time: Work quickly. Pack the column, load the sample, and run the chromatography without unnecessary delays. The less time the compound spends on the silica, the less opportunity it has to decompose.
-
Experimental Protocols & Workflows
Protocol 1: Method Development via Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude pyrazole ester in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.
-
Solvent Screening: Prepare several TLC chambers with different mobile phase systems. Start with common mixtures.
-
Table 2: Initial TLC Screening Systems
System Ratio (v/v) Target Compound Polarity Hexane : Ethyl Acetate 9:1, 4:1, 1:1 Low to Medium | Dichloromethane : Methanol | 99:1, 95:5 | Medium to High |
-
-
Development: Place the TLC plates in the chambers and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain (e.g., potassium permanganate or iodine).
-
Analysis: Calculate the Rf value for each spot. The ideal system will show good separation (ΔRf > 0.2) between your product and impurities, with the product Rf between 0.2 and 0.4.[3]
Diagram 1: Workflow for Optimizing Pyrazole Ester Purification
Caption: A logical workflow for developing and troubleshooting the purification of pyrazole esters.
References
- BenchChem. (2025).
- SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC.
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Synthesis of Pyrazole Compounds by Using Sonic
- ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds. Benchchem.
- Phenomenex. (2025). Isocratic Vs.
- ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
- Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Radi, S., et al. (2013). Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals. PubMed.
- Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
- Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
- Biotage. (2023).
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
- Chemistry For Everyone. (2025).
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (Source not specified).
- ACS Publications. (2025).
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
- ResearchGate. (2025). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals.
- Axion Labs.
- NIH. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water.
- Chrominfo. (2019). Selection of Mobile Phase in HPLC. Chrominfo.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (Source not specified).
- University of Rochester.
- ResearchGate. (2023). Experimental study of adsorption characteristic of novel pyrazole-based metal-organic frameworks for volatile organic compounds.
- Cytiva. (2016).
- ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?.
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- Optimization of multi‐column chromatography for capture and polishing at high protein load. (Source not specified).
- NIH. PREPARATION OF CLEAR SILICA GELS THAT CAN BE STREAKED.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Source not specified).
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- SciSpace.
- PubMed.
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organomation.com [organomation.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. biotage.com [biotage.com]
- 18. welch-us.com [welch-us.com]
- 19. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Identifying Impurities in Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate by HPLC
Welcome to the technical support center for the analysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurity analysis using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide in-depth, experience-based solutions to ensure the integrity and accuracy of your analytical results.
FAQs: Foundational Knowledge for Impurity Analysis
This section addresses common questions regarding the HPLC analysis of this compound, providing a solid foundation for your experimental work.
Q1: What are the likely impurities in this compound?
A1: Impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the pyrazole ring synthesis.[1][2][3][4]
-
Intermediates: Incompletely reacted intermediates from the multi-step synthesis.
-
By-products: Resulting from side reactions, such as isomers or over-brominated species.
-
Degradation products: Formed due to hydrolysis of the ethyl ester, exposure to light, or extreme temperatures.[5][6][7]
Q2: How do I develop a robust HPLC method for impurity profiling?
A2: Developing a robust HPLC method is crucial for accurate impurity analysis.[8][9] A systematic approach involves:
-
Column Selection: Start with a C18 column, which is versatile for separating a wide range of non-polar to moderately polar compounds.
-
Mobile Phase Optimization: A common starting point is a gradient of acetonitrile and water (or a buffer). Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of ionizable impurities.[10]
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the main component and all potential impurities.
-
Forced Degradation Studies: Intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and ensure the method is "stability-indicating".[5][6][7][11]
Q3: What are the key parameters for HPLC method validation according to ICH guidelines?
A3: Method validation ensures that your analytical procedure is suitable for its intended purpose.[9] Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][13]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Troubleshooting Guide: Resolving Common HPLC Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing or Fronting
Symptom: Chromatographic peaks are asymmetrical, with either a tail extending from the back of the peak or a front sloping towards the beginning.[15]
Causality and Solution Workflow:
Caption: Troubleshooting workflow for peak asymmetry.
Detailed Explanation:
-
Peak Tailing: This is often caused by strong interactions between basic analytes and acidic silanol groups on the silica-based column packing. Using an end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this. Adjusting the mobile phase pH away from the pKa of the analyte can also improve peak shape.
-
Peak Fronting: This is a classic sign of column overload, where too much sample is injected onto the column, saturating the stationary phase.[15][16] The easiest solution is to dilute the sample or decrease the injection volume.[15] Another potential cause is a mismatch between the sample solvent and the mobile phase; dissolving the sample in the initial mobile phase is recommended.[16]
Issue 2: Ghost Peaks Appearing in the Chromatogram
Symptom: Unexpected peaks appear in the chromatogram, especially during gradient runs or in blank injections.[17][18]
Causality and Solution Workflow:
Caption: Systematic approach to identifying the source of ghost peaks.
Detailed Explanation: Ghost peaks are extraneous signals that can originate from various sources.[17] A systematic process of elimination is the most effective way to identify and resolve the issue.[18]
-
Mobile Phase Contamination: Impurities in the solvents, especially water, can accumulate on the column at the beginning of a gradient and elute as the organic solvent concentration increases.[17][19][20] Using freshly prepared, high-purity solvents is essential.
-
System Contamination: Carryover from previous injections is a common cause.[17] Ensure the injector and needle wash protocols are adequate. Contamination can also leach from system components like tubing or seals.[20]
-
Sample Contamination: Impurities can be introduced during sample preparation from glassware, vials, or caps.[17]
Issue 3: Poor Resolution Between the Main Peak and an Impurity
Symptom: The peak for an impurity is not baseline-separated from the main peak of this compound.
Causality and Solution: Poor resolution can compromise accurate quantification. Several chromatographic parameters can be adjusted to improve separation.
| Parameter | Rationale | Recommended Action |
| Gradient Slope | A shallower gradient increases the separation time between peaks. | Decrease the rate of change of the organic solvent concentration in the mobile phase. |
| Mobile Phase pH | Changing the pH can alter the ionization state and thus the retention of ionizable impurities. | Screen a range of pH values to find the optimal separation.[10][21] |
| Column Chemistry | Different stationary phases offer different selectivities. | If a C18 column is not providing adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[10][21] |
| Temperature | Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, sometimes improving resolution. | Experiment with temperatures between 25°C and 40°C. |
Experimental Protocols
Protocol 1: Sample Preparation for Impurity Analysis
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (typically a mixture of acetonitrile and water, e.g., 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Representative HPLC Method
This is a starting point and may require optimization for your specific impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
References
- How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025).
- What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (n.d.).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (n.d.).
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. (n.d.).
- Ghost Peaks in HPLC - 5 common sources - Axion Labs. (n.d.).
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- [Readers Insight] Why Do Ghost Peaks Appear? - Welch Materials. (2025).
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025). ResearchGate.
- Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (n.d.).
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024).
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- Forced Degradation Studies - SciSpace. (2016).
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- This compound - BLDpharm. (n.d.).
- This compound | 105486-72-4 - J&K Scientific. (n.d.).
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI.
- Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate - CymitQuimica. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022).
- Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 6076-14-8 | GAA07614 - Biosynth. (n.d.).
- methyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate - ChemicalBook. (n.d.).
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijcrt.org [ijcrt.org]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. veeprho.com [veeprho.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biomedres.us [biomedres.us]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. youtube.com [youtube.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 19. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 20. welch-us.com [welch-us.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Brominated Heterocyclic Compounds: A Technical Guide to Safe Handling and Storage
Welcome to the Technical Support Center for the safe handling and storage of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet hazardous reagents. Our goal is to provide you with the necessary information to mitigate risks and ensure a safe laboratory environment. Brominated heterocycles are indispensable in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials.[1] However, their utility is matched by potential hazards that demand rigorous safety protocols.[2][3]
This resource is structured to address common questions and troubleshooting scenarios encountered during experimental work. We will delve into the principles behind safe handling, storage, and emergency procedures, grounded in authoritative safety standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with brominated heterocyclic compounds?
The hazards associated with brominated heterocyclic compounds are multifaceted and depend on the specific molecule. However, general risks for this class of compounds include:
-
Acute Toxicity: Many brominated organic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation, severe burns, and serious eye damage.[2][5]
-
Respiratory Irritation: Vapors and dusts can irritate the respiratory tract.[2]
-
Reactivity: The bromine atom provides a reactive handle for various chemical transformations, but this reactivity can also lead to hazardous situations if not properly managed.[1] Some brominated heterocycles can be incompatible with strong oxidizing agents, strong acids, and certain metals.[6]
-
Environmental Hazards: Many brominated compounds are toxic to aquatic life and can persist in the environment.[7]
It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before use to understand its unique hazard profile.[2][8][9]
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with brominated heterocycles?
A comprehensive PPE plan is non-negotiable when handling these compounds.[2] The following table summarizes the recommended PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a flame-retardant lab coat, and closed-toe shoes.[2][10][11] | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through absorption.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][12] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Minimizes inhalation of harmful vapors or dusts.[2] |
Always inspect PPE for integrity before use and ensure proper fit.[13]
Q3: How should I properly store brominated heterocyclic compounds?
Proper storage is crucial to maintain the stability of the compounds and prevent hazardous situations.[14]
-
General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[14][15]
-
Container Integrity: Ensure containers are tightly sealed when not in use to prevent the release of vapors.[7][14]
-
Segregation of Incompatibles: Store brominated heterocycles separately from incompatible materials such as strong oxidizing agents, strong acids, and reactive metals (e.g., alkali metals, powdered aluminum).[6][16] Always consult the SDS for a complete list of incompatibilities.
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[9][17]
Q4: What should I do in case of a spill?
Your response to a spill will depend on its size and location. The American Chemical Society (ACS) recommends a "RAMP" approach: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[18][19]
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Neutralize the spill if appropriate. For spills involving elemental bromine, a 5-10% solution of sodium thiosulfate can be used.[20][21]
-
Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (or any spill outside a fume hood):
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Call emergency responders (e.g., 911) and your institution's environmental health and safety (EHS) office.[16][20]
-
Provide them with the name of the chemical, the quantity spilled, and the location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[22]
Troubleshooting Guides
This section provides step-by-step guidance for specific experimental challenges.
Guide 1: Weighing and Dispensing a Solid Brominated Heterocycle
Many brominated heterocycles are solids that can be dusty or static-prone, increasing the risk of inhalation and contamination.
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[2]
-
Gather all necessary equipment: spatulas, weighing paper/boat, and a pre-labeled receiving flask.
-
Don all required PPE (see FAQ 2).
-
-
Dispensing:
-
Perform all manipulations deep within the chemical fume hood, at least 15 cm from the sash.[11]
-
Carefully open the container. Avoid creating dust clouds.
-
Use a clean spatula to transfer the desired amount of solid to the weighing vessel.
-
If the material is static, an anti-static gun can be used on the weighing vessel.
-
Close the primary container tightly immediately after dispensing.
-
-
Cleanup:
-
Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened towel.
-
Dispose of the towel and any contaminated weighing paper as hazardous waste.
-
Wash hands thoroughly after the procedure.[11]
-
Guide 2: Managing a Reaction that Involves a Brominated Heterocycle
Reactions involving brominated heterocycles, such as Suzuki or Sonogashira couplings, often require specific conditions and handling precautions.[1]
Workflow:
Caption: Workflow for conducting a reaction with a brominated heterocycle.
Key Considerations:
-
Inert Atmosphere: Many reactions with brominated heterocycles, especially those involving organometallics, require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, particularly when adding reagents. Use an ice bath for cooling if necessary and add reagents slowly.
-
Quenching: Quench reactions carefully, especially those involving reactive intermediates. Add the quenching agent slowly and with cooling.
-
Waste Disposal: Halogenated organic waste must be collected separately from non-halogenated waste.[2] Ensure your waste container is properly labeled.
Emergency Response Decision Tree
In the event of an emergency, a clear and logical response is critical. The following decision tree outlines the immediate steps to take.
Caption: Decision tree for emergency response to incidents involving brominated heterocycles.
References
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- BROMINE BROMINE - Safety Handbook. ICL Group.
- Complicated Chemical Spills. Division of Research Safety - University of Illinois.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. ResearchGate.
- Doing Things Safely. American Chemical Society.
- Standard Operating Procedure for Bromine. Washington State University.
- How do technicians treat spilt mercury and bromine? Chemistry Stack Exchange.
- Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. BromAid.
- Safety in Academic Chemistry Laboratories. American Chemical Society.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate.
- SAFETY DATA SHEET - Pyridinium bromide perbromide. Durham Tech.
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
- BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
- HAZARD SUMMARY - Pyridine. NJ.gov.
- Working with Bromine. Reddit.
- Storage of bromine and chemicals? Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. researchgate.net [researchgate.net]
- 5. durhamtech.edu [durhamtech.edu]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. acs.org [acs.org]
- 12. reddit.com [reddit.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. reddit.com [reddit.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. resources.duralabel.com [resources.duralabel.com]
- 18. acs.org [acs.org]
- 19. acs.org [acs.org]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis
Welcome to our dedicated technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, and achieving the desired substitution pattern is often a critical, yet challenging, step.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: From Mixed Isomers to Low Yields
This section addresses specific problems you might encounter during the synthesis of substituted pyrazoles, offering insights into the underlying causes and providing actionable solutions.
Issue 1: My reaction is producing a mixture of regioisomers.
This is arguably the most common challenge in the synthesis of unsymmetrical pyrazoles, particularly when using the classical Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[4][5] The formation of different regioisomers can lead to difficult purification processes and reduced yields of the desired product.
Probable Causes & Solutions:
-
Minimal Steric or Electronic Differentiation in the 1,3-Dicarbonyl Precursor: When the two carbonyl groups of the 1,3-dicarbonyl compound have similar steric and electronic environments, the initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to a mixture of products.
-
Solution 1: Modify the Reaction pH. The acidity or basicity of the reaction medium can significantly influence the regioselectivity.[5] Under acidic conditions, the hydrazine's nucleophilicity is altered, which can favor attack at a specific carbonyl group. Experimenting with catalytic amounts of acids like acetic acid or p-toluenesulfonic acid can be beneficial.
-
Solution 2: Strategic Solvent Selection. The choice of solvent can have a profound effect on the regioisomeric ratio.[5][6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.[6]
-
-
Nature of the Hydrazine Substituent: The electronic properties of the substituent on the hydrazine (e.g., alkyl vs. aryl) can influence which nitrogen atom acts as the initial nucleophile, thereby affecting the final regiochemical outcome.
-
Solution: Alternative Synthetic Routes. If modifying the Knorr synthesis conditions is unsuccessful, consider alternative, more regioselective methods. For instance, methods utilizing N-alkylated tosylhydrazones and terminal alkynes have been shown to proceed with complete regioselectivity.[7][8][9] Similarly, 1,3-dipolar cycloaddition reactions of diazo compounds can offer high regiocontrol.[1][10]
-
Issue 2: The yield of my pyrazole synthesis is consistently low.
Low yields can be a frustrating roadblock. The cause can range from impure starting materials to suboptimal reaction conditions or the formation of stable, non-cyclizing intermediates.
Probable Causes & Solutions:
-
Impure or Unstable Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to a host of side reactions.[5] Hydrazines, in particular, can be prone to degradation.
-
Solution: Verify Starting Material Purity. Always ensure the purity of your starting materials. Recrystallization or distillation of the 1,3-dicarbonyl compound and fresh purification of the hydrazine derivative before use are recommended.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters that need to be optimized for each specific substrate combination.[5]
-
Solution: Systematic Optimization. Conduct a systematic optimization of the reaction conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. A slight excess of the hydrazine derivative is often used to drive the reaction to completion.
-
-
Formation of a Stable Intermediate: In some cases, a stable intermediate, such as a hydrazone or a pyrazoline, may form that is resistant to cyclization or aromatization under the initial reaction conditions.
-
Solution: Promote Cyclization/Aromatization. If a stable intermediate is suspected, consider adding a dehydrating agent or an oxidizing agent in a subsequent step. For instance, pyrazolines can be oxidized to pyrazoles using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere.[11]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the regioselective synthesis of pyrazoles.
Q1: What are the primary factors that dictate regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will favor the nucleophilic attack at the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[5]
-
Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[5]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact the transition states leading to the different regioisomers.[5][6]
Q2: Can I predict the major regioisomer based on the starting materials?
A2: While a definitive prediction can be challenging without experimental data, some general guidelines can be followed. In the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. However, the interplay of steric and electronic effects can be complex, and experimental verification is always recommended.
Q3: Are there modern synthetic methods that offer better regioselectivity than the classical Knorr synthesis?
A3: Yes, several modern methods have been developed to address the regioselectivity challenges of the Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is a powerful and often highly regioselective method for constructing the pyrazole ring.[1][10]
-
Synthesis from Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[7][8][9]
-
Multi-component Reactions: One-pot, multi-component reactions have been developed that often proceed with high regioselectivity to afford complex pyrazole derivatives.[12][13][14]
Q4: How can I separate a mixture of pyrazole regioisomers?
A4: If you are unable to achieve the desired regioselectivity synthetically, the separation of regioisomers is often necessary.
-
Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity samples of each regioisomer, albeit at a higher cost and lower throughput.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in pyrazole synthesis.
Protocol 1: Regioselective Synthesis of a 3-Trifluoromethyl-5-aryl Pyrazole using a Fluorinated Solvent
This protocol is adapted from methodologies that demonstrate improved regioselectivity through the use of fluorinated alcohols as solvents.[6]
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 1-aryl-4,4,4-trifluoro-1,3-butanedione in TFE or HFIP (0.1 M), add methylhydrazine at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-trifluoromethyl-5-aryl pyrazole.
Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is based on a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[7][8][9]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Pyridine
-
18-crown-6 (0.1 eq)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add 18-crown-6.
-
Add potassium tert-butoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Ratio of 5-Aryl:3-Aryl Isomers | Reference |
| 1 | Phenyl | Ethanol | 1:1.3 | |
| 2 | Phenyl | TFE | 85:15 | |
| 3 | Phenyl | HFIP | 97:3 | |
| 4 | 4-Chlorophenyl | Ethanol | Low Selectivity | [6] |
| 5 | 4-Chlorophenyl | HFIP | 99:1 | [6] |
Data is illustrative and compiled from reported findings to highlight the significant impact of fluorinated solvents on regioselectivity.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz are provided below to illustrate key concepts in pyrazole synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. [Link]
-
Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (2022). Organic & Biomolecular Chemistry. [Link]
-
From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). Chemical Reviews. [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2018). Organic & Biomolecular Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (2011). Taylor & Francis. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. (2014). PubMed. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of pyrazole and pyridazine esters from chalcones and α-diazo-β-ketoesters. (2015). ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. [Link]
-
Regioselektive Synthese von 3,5-disubstituierten Pyrazolen. (n.d.). Thieme Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2020). ACS Omega. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). ResearchGate. [Link]
-
Synthesis of pyrazoles from 1,3-diols via hydrogen transfer catalysis. (n.d.). LookChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Molecules. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (2015). Molecules. [Link]
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (2020). ResearchGate. [Link]
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2017). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of pyrazole MCQs With Answer. (2025). Pharmacy Freak. [Link]
-
21 questions with answers in PYRAZOLES. (n.d.). ResearchGate. [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during pyrazole synthesis, offering diagnostic steps and corrective actions.
Issue 1: Low Yield of the Desired Pyrazole Isomer and Formation of Regioisomeric Mixtures
One of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of two regioisomers.[1][2] This significantly complicates purification and reduces the yield of the target molecule.
Root Cause Analysis:
The formation of regioisomers stems from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial condensation with the hydrazine.[3][4] The regioselectivity is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[5][6]
Diagnostic Steps:
-
Characterize the Product Mixture: Utilize ¹H NMR, ¹³C NMR, and LC-MS to confirm the presence and ratio of the regioisomers.
-
Review Reaction Conditions: Carefully examine your protocol, paying close attention to the solvent, temperature, and catalyst used.
Corrective Actions & Protocol Recommendations:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity towards the desired isomer in certain reactions.[7] Aprotic dipolar solvents may also offer better results than protic ones.[8]
-
pH Control: The pH of the reaction medium is a critical parameter. Acid catalysis is common in Knorr pyrazole synthesis, but the acid concentration must be carefully optimized.[3][4] In some cases, using the hydrochloride salt of the hydrazine can improve regioselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies. Conversely, in some silver-catalyzed reactions, increasing the temperature to 60°C has been shown to improve yield, but higher temperatures can be detrimental.[9]
-
Strategic Use of Catalysts: The use of specific catalysts can direct the reaction towards a single isomer. For instance, nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles with excellent yields.[8][10]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting regioisomer formation.
Issue 2: Formation of Polymeric or Tar-Like By-products
The appearance of dark, insoluble materials indicates the formation of polymeric by-products, which can be a significant source of yield loss and purification difficulties.
Root Cause Analysis:
Polymerization can occur through self-condensation of the 1,3-dicarbonyl starting material under harsh reaction conditions (e.g., high temperatures, strong acid or base). Hydrazine itself can also participate in side reactions leading to undesired oligomers.
Diagnostic Steps:
-
Visual Inspection: Note the color and consistency of the reaction mixture and any isolated crude material.
-
Solubility Tests: Check the solubility of the by-products in common organic solvents. Polymeric materials are often insoluble.
Corrective Actions & Protocol Recommendations:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Consider running the reaction at room temperature if feasible.[1]
-
Controlled Reagent Addition: Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl compound at a controlled temperature to prevent localized high concentrations of reactants.
-
Use of Protective Groups: If the starting materials contain other reactive functional groups, consider using appropriate protecting groups to prevent their participation in side reactions.
-
Solvent-Free Conditions: In some cases, solvent-free reactions, potentially under microwave irradiation, can offer shorter reaction times and cleaner product formation.[1]
Issue 3: Difficulty in Removing Unreacted Starting Materials or Intermediates
Incomplete reactions can leave significant amounts of starting materials or stable intermediates, such as hydroxylpyrazolidines, in the crude product, complicating purification.[6]
Root Cause Analysis:
This issue often points to insufficient reactivity under the chosen conditions, deactivation of a catalyst, or the formation of a particularly stable intermediate that is slow to convert to the final pyrazole.
Diagnostic Steps:
-
TLC or LC-MS Analysis: Monitor the reaction progress over time to determine if it has gone to completion. Compare the crude product with authentic samples of the starting materials.
-
Intermediate Identification: If possible, isolate and characterize any major intermediates to understand the point at which the reaction is stalling.
Corrective Actions & Protocol Recommendations:
-
Increase Reaction Time or Temperature: If the reaction is simply slow, extending the reaction time or cautiously increasing the temperature may drive it to completion.
-
Catalyst Screening: If a catalyst is being used, consider screening other catalysts that may be more active. For example, various metal catalysts (Ag, Cu) have been shown to be effective.[1][9]
-
Stoichiometry Adjustment: Ensure the stoichiometry of the reactants is correct. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess should be avoided as it can lead to by-products.
-
Purification Strategy: If unreacted starting materials persist, consider a purification strategy that exploits differences in their chemical properties. For example, an acidic or basic wash can remove unreacted hydrazine or acidic/basic starting materials.[11] Recrystallization is another powerful technique for separating the desired pyrazole from impurities.[11]
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Regioisomeric Mixture | Non-selective reaction at two carbonyl sites | Optimize solvent (e.g., TFE), pH, and temperature. Screen regioselective catalysts. |
| Polymeric By-products | Harsh reaction conditions, self-condensation | Use milder conditions, controlled reagent addition, consider solvent-free methods. |
| Incomplete Reaction | Insufficient reactivity, stable intermediates | Extend reaction time/temperature, screen more active catalysts, adjust stoichiometry. |
| N-Arylhydrazone Formation | Side reaction of arylhydrazine | Optimize reaction conditions to favor cyclization over hydrazone formation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what are its main drawbacks regarding by-products?
The most classic and widely used method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][12] The primary drawback is the potential for forming a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl, as discussed in the troubleshooting section.[1][2] Another potential by-product, especially with arylhydrazines, is the formation of N-arylhydrazones.[8][10]
Reaction Pathway: Knorr Pyrazole Synthesis and By-product Formation
Caption: Knorr synthesis pathways leading to desired product and common by-products.
Q2: How can I purify my pyrazole product if column chromatography is not effective or desirable?
While silica gel chromatography is a common purification technique, the basic nature of the pyrazole nitrogen atoms can sometimes lead to poor separation or product loss on the column.[11] Here are some alternative strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazole products. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or methanol.[11]
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the pyrazole can be extracted into the aqueous phase as a salt, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[11] A patent describes purifying pyrazoles by forming acid addition salts, crystallizing them, and then neutralizing to get the pure pyrazole.[13][14]
-
Distillation: For low-boiling point pyrazoles, distillation under reduced pressure can be an effective purification method.
Q3: Are there modern, "greener" synthesis methods that inherently produce fewer by-products?
Yes, significant research has focused on developing more sustainable and efficient pyrazole syntheses. These methods often lead to cleaner reactions with fewer by-products.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, often with high atom economy and reduced waste.[15][16]
-
Catalysis with Nanoparticles: Nanocatalysts, such as nano-ZnO or magnetic nanoparticles, can offer high efficiency, selectivity, and the ability to be recycled, reducing waste and cost.[8][10][17]
-
Aqueous Synthesis: Using water as a solvent is a key principle of green chemistry. Several methods have been developed for pyrazole synthesis in aqueous media, often facilitated by a catalyst like CeO₂/SiO₂ or a surfactant like CTAB.[18]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating.[1]
Q4: How does the choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) affect by-product formation?
The nature of the hydrazine is a critical factor.
-
Hydrazine Hydrate (NH₂NH₂·H₂O): Using unsubstituted hydrazine with a symmetrical 1,3-dicarbonyl will yield a single pyrazole product. With an unsymmetrical dicarbonyl, it will still produce a single NH-pyrazole, which exists as a mixture of tautomers.
-
Substituted Hydrazines (R-NHNH₂): As mentioned, these are the primary cause of regioisomeric mixtures with unsymmetrical dicarbonyls. The electronic and steric properties of the 'R' group heavily influence the isomer ratio.[5] Electron-withdrawing groups on an arylhydrazine, for example, can alter the nucleophilicity of the nitrogen atoms and affect the initial point of attack.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Institutes of Health (NIH). [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. [Link]
-
From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2010). ACS Publications. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). ACS Publications. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2015). ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2020). National Institutes of Health (NIH). [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). National Institutes of Health (NIH). [Link]
- Process for the purification of pyrazoles. (2011).
-
Advancements in Pyrazole Synthesis: The Morpholine-Catalyzed Approach for Intermediates. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2024). ACG Publications. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]
- Method for purifying pyrazoles. (2011).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2023). ACS Publications. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). National Institutes of Health (NIH). [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Knorr Pyrazole Synthesis. Merck & Co., Inc.. [Link]
-
Knorr pyrazole synthesis. ResearchGate. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. acgpubs.org [acgpubs.org]
- 18. thieme-connect.com [thieme-connect.com]
Technical Support Center: Enhancing the Stability of Pyrazole-Based Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Understanding Pyrazole Stability - Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the intrinsic stability of the pyrazole scaffold.
Q1: What are the most common degradation pathways for pyrazole derivatives?
Pyrazole rings are generally stable, but they can degrade under stress conditions. The most prevalent pathways include:
-
Oxidation: The pyrazole ring, particularly at the C4 position, can be susceptible to oxidation, especially if activated by electron-donating groups. The nitrogen atoms can also be oxidized. This can be exacerbated by the presence of metal ions or reactive oxygen species.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[1][2] One common mechanism involves N-H bond fission on a πσ* potential energy surface upon excitation at wavelengths ≤ 214 nm.[1] This can lead to ring-opening, rearrangement to isomers like imidazoles, or other complex transformations.[2][3]
-
Hydrolysis: While the pyrazole ring itself is relatively resistant to hydrolysis, appended functional groups, such as esters or amides, can be labile, especially under acidic or basic conditions.[4][5] The stability of these groups is crucial for the overall stability of the molecule.
-
Ring Scission: Under specific photochemical or strong oxidative conditions, the C-N bonds within the pyrazole ring can cleave, leading to the formation of various degradation products.[2]
Q2: How do substituents on the pyrazole ring affect its stability?
Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the pyrazole ring.[6][7]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COOH) generally increase the stability of the pyrazole ring towards oxidation by decreasing the electron density of the ring. However, they can also influence the acidity of the N-H proton.[6]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OH, -CH₃) can increase the susceptibility of the ring to oxidative degradation by increasing electron density.[6][8] However, they can also be strategically placed to modulate other properties like solubility and binding affinity.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, thereby slowing down degradation reactions.[7] For instance, bulky groups at positions adjacent to a reactive site can provide a "shielding" effect.
Q3: How does pH influence the stability of my pyrazole compound?
The pH of the medium can significantly impact stability, primarily by:
-
Altering Hydrolysis Rates: For compounds with hydrolyzable groups (e.g., esters), pH is a critical factor. For example, some pyrazole ester derivatives have been shown to degrade rapidly in pH 8 buffer.[4][5]
-
Influencing Tautomeric Equilibrium: Pyrazole exists in tautomeric forms, and the position of this equilibrium can be influenced by pH, which in turn can affect reactivity and stability.[8][9]
-
Catalyzing Degradation: Both acidic and basic conditions can catalyze specific degradation reactions, such as hydrolysis or ring-opening.[10]
Q4: My compound is highly colored. Does this impact its stability?
Yes, color indicates that the compound absorbs light in the visible region of the electromagnetic spectrum. This absorption can make the compound more susceptible to photodegradation. The absorbed energy can promote electrons to excited states, initiating photochemical reactions that lead to degradation.[2]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a problem-solution framework for common stability issues encountered during research and development.
Issue 1: My pyrazole compound degrades rapidly in aqueous solution during in vitro assays.
-
Probable Cause: This is often due to the hydrolysis of labile functional groups (e.g., esters) attached to the pyrazole core, especially if the assay buffer is at a non-neutral pH.[4][5]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aqueous instability.
-
Detailed Explanation: The first step is to confirm that the degradation is indeed occurring in the aqueous buffer and is not an artifact. An HPLC or LC-MS time-course study is ideal for this. If hydrolysis is confirmed, consider replacing the labile group. A classic example is the replacement of a hydrolytically unstable ester with a more stable amide or alkene isostere, which has been shown to significantly improve stability in aqueous media.[4]
Issue 2: I'm observing new peaks in my HPLC chromatogram after storing my solid compound.
-
Probable Cause: This could be due to solid-state degradation caused by oxidation, exposure to light, or interaction with atmospheric moisture.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. An increase in mass of 16 amu often suggests oxidation.[11][12]
-
Investigate Environmental Factors:
-
Oxidation: Store a fresh sample under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in air. If the inertly stored sample is more stable, oxidation is the likely culprit.
-
Photostability: Store a fresh sample protected from light (e.g., in an amber vial or wrapped in foil) and compare it to a sample exposed to ambient light. If the light-protected sample is more stable, photodegradation is occurring.
-
Hygroscopicity: Store a sample in a desiccator and compare it to one exposed to ambient humidity.
-
-
Implement Solutions:
-
For Oxidation: Add an antioxidant (e.g., BHT, Vitamin E) to the solid compound or formulation. Package under an inert atmosphere.
-
For Photodegradation: Store the compound in light-resistant containers (amber glass) and in the dark.
-
For Hygroscopicity: Store in a desiccator or with a desiccant.
-
-
Issue 3: My compound solution changes color upon standing on the lab bench.
-
Probable Cause: This is a strong indicator of photodegradation or oxidation. Colored compounds are, by definition, absorbing visible light, which can provide the energy for chemical reactions.[13] Oxidation can also lead to the formation of highly conjugated, colored byproducts.
-
Preventative Measures:
-
Minimize Light Exposure: Always work with photosensitive compounds in a dimly lit area or use amber glassware. For reactions, wrap flasks in aluminum foil.
-
Deoxygenate Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen, which can initiate oxidative degradation, especially under photochemical conditions.
-
Use of Antioxidants: For solutions, adding a radical scavenger like DPPH or a phenolic antioxidant can inhibit oxidative pathways.[14]
-
Part 3: Protocols for Stability Enhancement & Assessment
This section provides actionable protocols for proactively assessing and improving the stability of pyrazole compounds.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[15][16]
-
Objective: To generate likely degradation products and determine the stability profile of a pyrazole compound under various stress conditions.
-
Materials:
-
Pyrazole compound (1 mg/mL solution recommended).[10]
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade).
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Equipment: HPLC-UV/PDA, LC-MS, calibrated oven, photostability chamber.
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazole compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Analyze by HPLC at timed intervals.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days. Analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[15] A control sample should be kept in the dark. Analyze both samples by HPLC.
-
-
Data Analysis:
-
Use a stability-indicating HPLC method (a method that resolves the parent compound from all degradation products).
-
Aim for 5-20% degradation of the parent compound.[10] If degradation is too rapid, reduce the stress time or temperature. If it's too slow, increase the stress intensity.
-
Characterize major degradants using LC-MS to propose degradation pathways.[12]
Caption: Experimental workflow for a forced degradation study.
-
Protocol 2: Selection of a Suitable Antioxidant for a Formulation
-
Objective: To screen and select an effective antioxidant to prevent oxidative degradation of a pyrazole compound in solution.
-
Materials:
-
Pyrazole compound solution (prone to oxidation).
-
Antioxidant candidates: Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfite.
-
Oxidizing agent (e.g., 0.1% H₂O₂ or AIBN as a radical initiator).
-
HPLC system.
-
-
Methodology:
-
Prepare Samples: Create several aliquots of the pyrazole solution.
-
Control Group: One aliquot with no antioxidant added.
-
Test Groups: Add different antioxidants to the other aliquots at a standard concentration (e.g., 0.01% w/v).
-
Induce Oxidation: To each sample (including the control), add the oxidizing agent.
-
Incubate: Store all samples under the same conditions (e.g., 40°C for 48 hours).
-
Analyze: Use HPLC to quantify the remaining percentage of the parent pyrazole compound in each sample at various time points.
-
-
Data Interpretation: The most effective antioxidant will be the one that results in the least degradation of the pyrazole compound compared to the control.
| Antioxidant | Concentration (% w/v) | % Parent Compound Remaining (48h) |
| Control (None) | 0 | 65% |
| Ascorbic Acid | 0.01 | 92% |
| BHT | 0.01 | 98% |
| Sodium Metabisulfite | 0.01 | 85% |
| Caption: Example data for antioxidant screening. BHT shows the highest protective effect in this hypothetical case. |
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2014). The Journal of pharmacology and experimental therapeutics. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Physical Chemistry Chemical Physics. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. (2010). The Journal of Chemical Physics. [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (2020). Organic Letters. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters. [Link]
-
Forced Degradation Studies. (2016). MedCrave. [Link]
-
Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2020). Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Recent Developments in the Chemistry of Pyrazoles. (2020). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Pharmaceutics. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015). Journal of Chromatographic Science. [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1987). Biochemical Pharmacology. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (2017). Scientific Research Publishing. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. (2015). ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme. [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (2016). ResearchGate. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 13. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Analysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in a multitude of therapeutic agents underscores the critical need for robust analytical methodologies to ensure structural integrity and purity. Among these methods, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular framework of novel chemical entities. This guide offers an in-depth analysis of the 13C NMR spectrum of a key synthetic intermediate, Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, and compares this technique with other analytical approaches, providing a comprehensive reference for researchers in the field.
The Significance of this compound
This compound is a versatile building block in the synthesis of a wide array of biologically active molecules. The strategic placement of the bromo, methyl, and ethyl carboxylate substituents on the pyrazole ring allows for diverse chemical modifications, making it a valuable precursor for generating libraries of compounds for high-throughput screening. Structure-activity relationship (SAR) studies on pyrazole-based compounds have revealed that modifications at these positions can significantly influence their pharmacological profiles, including their potency and selectivity as cannabinoid receptor antagonists and other therapeutic targets.[1][2][3] A thorough understanding of its structural features through techniques like 13C NMR is therefore paramount for the rational design of new drug candidates.
Deconstructing the 13C NMR Spectrum: A Predictive Analysis
While an experimental spectrum for this compound is not publicly available, a highly accurate prediction of its 13C NMR chemical shifts can be generated based on established substituent effects on the pyrazole ring and data from closely related analogs. This predictive approach, augmented by computational tools, serves as a powerful guide for spectral interpretation.
Predicted 13C NMR Chemical Shifts
The anticipated chemical shifts for this compound in a standard solvent like CDCl3 are summarized in the table below. These predictions are derived from a combination of literature data on substituted pyrazoles and the use of online NMR prediction software.[4][5][6][7][8]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | ~162 | The carbonyl carbon of an ethyl ester typically resonates in this downfield region. |
| C3 | ~140 | The C3 carbon of the pyrazole ring is deshielded by the adjacent nitrogen atom. |
| C5 | ~118 | The bromine atom at C5 exerts a significant shielding effect, shifting this carbon upfield compared to an unsubstituted pyrazole. |
| C4 | ~110 | The C4 carbon is influenced by both the adjacent carboxylate group and the overall electron distribution of the pyrazole ring. |
| -OCH2CH3 | ~60 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| N-CH3 | ~38 | The N-methyl carbon typically appears in this region. |
| -OCH2CH3 | ~14 | The terminal methyl carbon of the ethyl group is found in the upfield aliphatic region. |
Experimental Protocol for 13C NMR Analysis
For researchers seeking to acquire an experimental spectrum, the following protocol provides a standardized approach for sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for the 13C frequency.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Spectral Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl3 (δ = 77.16 ppm).
-
-
Advanced 2D NMR Experiments (for unambiguous assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like the carbonyl and C4/C5 of the pyrazole ring.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While 13C NMR is indispensable for detailed structural elucidation, a multi-faceted analytical approach provides a more complete characterization of this compound.
| Analytical Technique | Information Provided | Comparison with 13C NMR |
| High-Performance Liquid Chromatography (HPLC) | Provides information on the purity of the compound and can be used for quantification.[9][10][11] | Complementary to NMR. HPLC assesses purity, while NMR confirms the structure of the main component and any impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[12] | Confirms the elemental composition and molecular weight predicted by the structure determined by NMR. The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carbonyl group of the ester and the C-Br bond.[13][14][15][16] | Provides a rapid confirmation of key functional groups, corroborating the structural information obtained from NMR. |
Exploring the Chemical Neighborhood: Commercially Available Structural Analogs
The chemical space around this compound is populated with several commercially available analogs that serve as valuable reference compounds and starting materials for further synthetic exploration.[17][18][19][20][]
| Compound Name | CAS Number | Key Structural Difference |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 6994-25-8 | Amino group at C5 instead of bromine. |
| Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | 5744-53-6 | Methyl group at C5 instead of bromine. |
| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | 14999-38-1 | Chlorine atom at C5 instead of bromine. |
The 13C NMR spectra of these analogs would exhibit predictable differences in the chemical shift of the C5 carbon, with the electronegativity of the substituent playing a key role. The amino group would cause an upfield shift, while the chloro group would result in a downfield shift compared to the bromo-substituted compound.
Visualizing the Analysis
To further clarify the relationships between the different analytical techniques and the structural features of the molecule, the following diagrams are provided.
Caption: Predicted 13C NMR assignments for the target molecule.
Conclusion
The 13C NMR analysis of this compound, whether through predictive methods or direct experimental observation, is a cornerstone of its characterization. This guide has provided a comprehensive framework for understanding its 13C NMR spectrum, outlining a reliable experimental protocol, and contextualizing this powerful technique within a broader analytical workflow. For researchers and drug development professionals, a thorough grasp of these analytical principles is essential for accelerating the discovery and development of novel pyrazole-based therapeutics.
References
- Lan, R., Liu, Y., Fan, P., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5138-5147.
- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.
-
Modgraph Consultants Ltd. (n.d.). NMR Predict Desktop. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Janežič, M., et al. (2020). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 10(35), 20835-20847.
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Sasmal, P. K., et al. (2023). Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. Morressier.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery.
- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.).
-
Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Theoretical and experimental FTIR spectra of -methyl -... (n.d.).
- 1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook.
- FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.).
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Principal mass fragmentation of 4-bromopyrazole 3. (n.d.).
- 3,5-pyrazoledicarboxylic acid(3112-31-0)ir1. (n.d.). ChemicalBook.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.).
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- This compound | 105486-72-4. (n.d.). J&K Scientific.
- HPLC Analysis of Pyrazolinone Deriv
- Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxyl
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.).
- Characterization data for new pyrazole derivatives. (n.d.).
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC).
- Boron-nitrogen compounds. 100. Bromination of pyrazabole. (1988). Inorganic Chemistry.
- 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxyl
- CAS 105486-72-4 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.). Alfa Chemistry.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Ethyl 5-Bromo-1-methylpyrazole-4-carboxylate - CAS 105486-72-4. (n.d.). BOC Sciences.
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CASCADE [nova.chem.colostate.edu]
- 5. NMR Predict Desktop [modgraph.co.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. CASPRE [caspre.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ijcpa.in [ijcpa.in]
- 12. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]
- 17. jk-sci.com [jk-sci.com]
- 18. chemscene.com [chemscene.com]
- 19. 105486-72-4|this compound|BLD Pharm [bldpharm.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Brominated Pyrazole Compounds
Introduction: The Analytical Imperative for Brominated Pyrazoles
Brominated pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development. Their unique structural motifs impart desirable physicochemical properties, leading to their prevalence in a wide array of biologically active molecules. For researchers in drug discovery and development, the ability to unambiguously identify and quantify these compounds is paramount. Mass spectrometry (MS) stands as the principal analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
However, the very features that make brominated pyrazoles attractive also present distinct analytical challenges. The presence of bromine isotopes, the varied polarity of substituted pyrazoles, and the potential for complex fragmentation patterns necessitate a nuanced approach to MS method development. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for brominated pyrazole compounds, moving beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize MS methodologies for these critical compounds.
The Signature of Bromine: Isotopic Patterns in Mass Spectrometry
A foundational characteristic of brominated compounds in mass spectrometry is their distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragment ions, appearing as a pair of peaks (an "M" peak and an "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3] The presence of this 1:1 M/M+2 pattern is a strong indicator of a monobrominated compound.[1] For compounds with multiple bromine atoms, the isotopic pattern becomes more complex, for instance, a dibrominated compound will exhibit an M, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1.[4][5] Recognizing these isotopic patterns is a crucial first step in the identification of brominated pyrazoles from mass spectral data.
Ionization Techniques: A Comparative Analysis for Brominated Pyrazoles
The choice of ionization technique is arguably the most critical parameter in the mass spectrometric analysis of brominated pyrazoles. The efficiency of ionization directly impacts sensitivity and the nature of the resulting mass spectrum. The two most common ionization techniques for compounds of this class are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[6][7] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). For brominated pyrazoles containing polar functional groups or basic nitrogen atoms within the pyrazole ring, ESI can be highly effective, typically forming protonated molecules ([M+H]⁺).[8][9]
-
Mechanism of Action: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[7]
-
Advantages for Brominated Pyrazoles:
-
High Sensitivity for Polar Analytes: If the pyrazole derivative has polar substituents, ESI can provide excellent sensitivity.[7]
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte. This results in abundant molecular ions with limited fragmentation, which is advantageous for molecular weight determination.[3]
-
Compatibility with LC: Its seamless integration with reversed-phase and other liquid chromatography methods makes it a workhorse for the analysis of complex mixtures.
-
-
Limitations:
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is better suited for less polar and more volatile compounds than ESI.[6][10] It involves gas-phase ion-molecule reactions, making it a robust alternative for brominated pyrazoles that are not amenable to ESI.
-
Mechanism of Action: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions.[10]
-
Advantages for Brominated Pyrazoles:
-
Broad Applicability: APCI can effectively ionize a wider range of compounds with varying polarities, particularly those of low to medium polarity.
-
Reduced Matrix Effects: Generally, APCI is less susceptible to matrix effects compared to ESI.[7]
-
Higher Flow Rate Compatibility: APCI can tolerate higher LC flow rates than ESI.[3]
-
-
Limitations:
-
Thermal Stability Required: The analyte must be thermally stable enough to withstand the high temperatures of the vaporizer.[10]
-
Potential for In-Source Fragmentation: The higher energy nature of APCI compared to ESI can sometimes lead to in-source fragmentation, which can complicate spectral interpretation.
-
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Polar, ionizable compounds | Low to medium polarity compounds |
| Analyte Volatility | Not required | Volatility required |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Ionization Phase | Liquid phase | Gas phase |
| Matrix Effects | More susceptible | Less susceptible |
| Typical Ions Formed | [M+H]⁺, [M-H]⁻, adducts | [M+H]⁺, [M-H]⁻, M⁺• |
| Flow Rate | Lower flow rates optimal | Higher flow rates tolerated |
Mass Analyzers: A Comparison of QTOF and Triple Quadrupole (QqQ) Systems
The choice of mass analyzer dictates the resolution, mass accuracy, and scanning capabilities of the mass spectrometer. For the analysis of brominated pyrazoles, Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) instruments are two of the most powerful and commonly employed platforms.
Quadrupole Time-of-Flight (QTOF)
QTOF mass spectrometers combine a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid configuration offers high resolution and excellent mass accuracy.[11][12]
-
Principle of Operation: The quadrupole can be operated in a scanning mode to transmit a range of ions or in a resolving mode to select a specific precursor ion. These ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector.
-
Advantages for Brominated Pyrazole Analysis:
-
High Mass Accuracy: QTOF instruments provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and its fragments. This is invaluable for confirming the identity of novel brominated pyrazoles and their metabolites.[11]
-
High Resolution: The high resolving power of QTOF systems allows for the separation of ions with very similar m/z values, which is crucial for analyzing complex mixtures and resolving isotopic fine structure.
-
Versatility: QTOFs are excellent for both qualitative "discovery" experiments (identifying unknowns) and quantitative analysis.[12]
-
-
Disadvantages:
-
Lower Sensitivity for Targeted Quantitation (Historically): While modern QTOFs have excellent sensitivity, traditional triple quadrupole instruments have often been considered more sensitive for targeted quantitative applications using Multiple Reaction Monitoring (MRM).[11][12]
-
Cost: QTOF systems are generally more expensive than triple quadrupole instruments.
-
Triple Quadrupole (QqQ)
Triple quadrupole mass spectrometers consist of two quadrupole mass analyzers separated by a collision cell (also a quadrupole). They are the gold standard for targeted quantitative analysis.[13]
-
Principle of Operation: The first quadrupole (Q1) selects a precursor ion of interest. This ion is then fragmented in the collision cell (q2). The second analyzing quadrupole (Q3) then selects a specific fragment ion to be detected. This highly specific process is known as Multiple Reaction Monitoring (MRM).
-
Advantages for Brominated Pyrazole Analysis:
-
Unmatched Sensitivity for Quantitation: The MRM mode of operation provides exceptional sensitivity and selectivity by filtering out chemical noise, making QqQ instruments ideal for trace-level quantification of brominated pyrazoles in complex matrices like biological fluids or environmental samples.[13]
-
Robustness and Reliability: QqQ systems are known for their robustness and are widely used in regulated environments.
-
-
Disadvantages:
-
Limited to Targeted Analysis: QqQ instruments are primarily designed for targeted analysis where the precursor and product ions are known beforehand. They are not well-suited for identifying unknown compounds.[11]
-
Nominal Mass Resolution: QqQ systems typically have unit mass resolution, which is insufficient for determining elemental composition from accurate mass measurements.
-
| Feature | Quadrupole Time-of-Flight (QTOF) | Triple Quadrupole (QqQ) |
| Primary Application | Qualitative and Quantitative Analysis | Targeted Quantitative Analysis |
| Mass Accuracy | High (<5 ppm) | Nominal (Unit Mass) |
| Resolution | High | Low (Unit Mass) |
| Sensitivity (Quant.) | Very Good to Excellent | Excellent to Unmatched |
| Scan Modes | Full Scan, MS/MS | Multiple Reaction Monitoring (MRM), Product Ion Scan, etc. |
| Unknown Identification | Excellent | Poor |
Fragmentation Pathways of Brominated Pyrazoles
Understanding the fragmentation patterns of brominated pyrazoles is crucial for structural elucidation. While the specific fragmentation will depend on the substitution pattern of the pyrazole ring, some general trends can be observed.
Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS or APCI-MS/MS, fragmentation of the pyrazole ring often involves characteristic losses. Two primary fragmentation processes for the pyrazole core are the expulsion of HCN and the loss of N₂.[14] The presence of a bromine atom can influence the fragmentation pathways, often leading to the loss of a bromine radical (•Br) or neutral HBr.
Below is a generalized workflow for the mass spectrometric analysis of brominated pyrazoles, followed by a diagram illustrating a plausible fragmentation pathway.
Caption: Plausible fragmentation pathways for a protonated brominated pyrazole.
Experimental Protocols
The following protocols provide a starting point for the analysis of brominated pyrazoles by LC-MS. Optimization will be necessary based on the specific analyte and matrix.
Protocol 1: LC-MS/MS Analysis using ESI and a Triple Quadrupole Mass Spectrometer
This protocol is designed for the sensitive quantification of a polar brominated pyrazole.
-
Sample Preparation:
-
Prepare a stock solution of the brominated pyrazole standard in methanol at 1 mg/mL.
-
Create a series of working standards by serial dilution in a 50:50 mixture of water and acetonitrile.
-
For plasma samples, perform a protein precipitation by adding three parts of cold acetonitrile containing an appropriate internal standard to one part plasma. Vortex and centrifuge. Transfer the supernatant for analysis.
-
-
Instrumentation and Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ion(s). Monitor at least two transitions for confident quantification and qualification.
-
Protocol 2: GC-MS Analysis using Electron Ionization (EI)
This protocol is suitable for volatile and thermally stable brominated pyrazoles.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform derivatization to increase volatility and improve chromatographic performance.
-
-
Instrumentation and Parameters:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a final temperature of 280-300 °C. The specific ramp rate will need to be optimized for the analytes of interest.
-
MS System: Single quadrupole or TOF mass spectrometer.
-
Ionization Mode: EI at 70 eV.
-
Scan Range: A typical scan range would be m/z 40-500.
-
Conclusion: A Scientifically Grounded Approach
The successful mass spectrometric analysis of brominated pyrazole compounds hinges on a thorough understanding of their chemical properties and the principles of different MS techniques. For polar analytes where sensitive quantification is the primary goal, an LC-MS/MS system with ESI and a triple quadrupole mass analyzer is often the optimal choice. For less polar compounds or when structural elucidation of unknowns is required, a QTOF system with either ESI or APCI provides the necessary high-resolution, accurate-mass data. In cases of volatile and thermally stable pyrazoles, GC-MS with EI remains a powerful and reliable technique.
By carefully considering the interplay between the analyte's properties and the capabilities of the instrumentation, researchers can develop robust and reliable methods for the analysis of this important class of compounds, thereby accelerating the pace of drug discovery and development.
References
-
MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Sciensano. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Retrieved from [Link]
-
Al-Tannak, N. F., & Al-Tannak, N. F. (2018). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved from [Link]
-
Chromatography Forum. (2012). LC QToF Vs Triple Quad. Retrieved from [Link]
-
Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2013). Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. Retrieved from [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Reddit. (2024). Difference between a Triple Quad and a Triple TOF. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Agilent. (n.d.). LCMS systems, quadrupole mass analyzer, TOF, QTOF. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microsaic.com [microsaic.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Bromo- and Chloro-Pyrazoles in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Halogenated Pyrazoles
The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib (Celebrex), sildenafil (Viagra), and various kinase inhibitors.[1] The functionalization of this privileged heterocycle is therefore a critical task in drug discovery and development. Halogenated pyrazoles, particularly bromo- and chloro-derivatives, serve as versatile synthetic intermediates, enabling the introduction of diverse molecular fragments through a variety of transformations.
The choice between a bromo- or chloro-pyrazole is a strategic decision that profoundly impacts reaction efficiency, cost, and the potential for sequential functionalization. While traditional wisdom dictates a simple reactivity trend based on carbon-halogen (C-X) bond strength, the reality within the electron-rich pyrazole system is far more nuanced. This guide provides an in-depth, evidence-based comparison of the reactivity of bromo- and chloro-pyrazoles, moving beyond generalities to offer field-proven insights and quantitative data to inform your synthetic strategy.
Fundamental Principles: Beyond Bond Dissociation Energy
The textbook order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl, a trend that inversely correlates with C-X bond dissociation energy.[2] A weaker C-X bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]
However, two key factors complicate this simple picture for pyrazoles:
-
Substrate Electronics: Pyrazoles are electron-rich five-membered heterocycles. This inherent electron density can retard the oxidative addition step compared to more electron-deficient systems like pyrimidines or pyridines.[2]
-
Side Reactions: Competing pathways, such as proto-dehalogenation (replacement of the halogen with hydrogen), can significantly reduce yields, particularly with more reactive halogens like iodine.[4][5]
As we will explore, these factors mean that the more reactive bromo-pyrazole is not always the superior choice, and modern catalytic systems have rendered the less expensive and more stable chloro-pyrazoles as highly effective, and sometimes preferable, coupling partners.
Diagram 1: The Oxidative Addition Step
This diagram illustrates the critical first step in many cross-coupling reactions, where the choice of halogen directly impacts the reaction kinetics.
Caption: Relationship between C-X bond strength and oxidative addition rate.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Cross-coupling reactions are the most common methods for functionalizing halopyrazoles. The choice of halogen is critical and depends heavily on the specific transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. While bromopyrazoles react under a wider range of conditions, advancements in ligand design have made chloropyrazoles excellent substrates. A key finding is that for certain aminopyrazoles, bromo- and chloro-derivatives are superior to iodo-pyrazoles due to a reduced tendency to undergo a dehalogenation side reaction.[4][5]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles
| Halogen (X) | Coupling Partner | Catalyst System | Yield (%) | Source |
| Chloro | 4-methoxyphenylboronic acid | XPhos Pd G2 / XPhos | 95% | [4][5] |
| Bromo | 4-methoxyphenylboronic acid | XPhos Pd G2 / XPhos | 98% | [4][5] |
| Iodo | 4-methoxyphenylboronic acid | XPhos Pd G2 / XPhos | 75% (+ 15% dehalogenation) | [4][5] |
Causality Behind Experimental Choices: The data clearly shows that while the bromopyrazole gives a marginally higher yield, the chloropyrazole is an outstanding substrate. The key to success, especially for the less reactive C-Cl bond, is the use of highly active catalyst systems. Buchwald's "G2" pre-catalysts combined with sterically hindered, electron-rich biarylphosphine ligands like XPhos are designed to promote the difficult oxidative addition step for aryl chlorides.[4] The use of a green solvent system like EtOH/H₂O under microwave irradiation can also accelerate the reaction.[5]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This diagram shows the generally accepted mechanism for the Suzuki-Miyaura cross-coupling of a 4-halopyrazole.
Caption: The catalytic cycle for Suzuki-Miyaura coupling of halopyrazoles.
Buchwald-Hartwig Amination
Forming C-N bonds is fundamental to medicinal chemistry. In a study on the C4-amination of 4-halo-1H-1-tritylpyrazoles, the bromopyrazole proved to be more effective than its chloro- or iodo- counterparts when using palladium catalysis.[6][7]
Table 2: Comparative Yields in Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles with Piperidine
| Halogen (X) | Catalyst / Ligand | Yield (%) | Source |
| Chloro | Pd(dba)₂ / tBuDavePhos | Low / No Reaction | [6] |
| Bromo | Pd(dba)₂ / tBuDavePhos | 60% | [6][8] |
| Iodo | Pd(dba)₂ / tBuDavePhos | 43% | [6] |
Causality Behind Experimental Choices: The superior performance of the bromopyrazole in this specific system highlights that reactivity does not always follow a simple trend.[6] The choice of ligand, tBuDavePhos, is critical. It is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reductive elimination step to form the C-N bond.[9] The lower reactivity of the chloropyrazole is likely due to the difficulty of the initial oxidative addition step. Interestingly, for amines with β-hydrogens, which can lead to side reactions like β-hydride elimination, copper-catalyzed conditions were found to be more effective with the iodo-pyrazole.[6][8] This underscores the importance of tailoring the entire catalytic system—metal, ligand, and halogen—to the specific amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling introduces valuable alkynyl moieties. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[10][11] Generally, bromopyrazoles are reliable substrates, though they can sometimes be unreactive, requiring careful optimization.[12] Chloropyrazoles are significantly more challenging and require highly active catalyst systems, often under copper-free conditions with specialized ligands to achieve good yields.[13]
Reactivity Synopsis:
-
Bromo-pyrazoles: Generally effective substrates for Sonogashira coupling. A standard catalyst system like PdCl₂(PPh₃)₂ with CuI and an amine base is a good starting point.[12]
-
Chloro-pyrazoles: Considered challenging substrates. Success often requires more advanced, bulky phosphine ligands and potentially copper-free conditions to avoid catalyst deactivation. The choice of base and solvent becomes much more critical.[13]
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism is fundamentally different from cross-coupling and requires the aromatic ring to be electron-deficient.[14][15] Standard pyrazole rings are electron-rich and thus poor substrates for SNAr. The reaction typically requires strong activation by electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the halogen.[15]
When SNAr is feasible on an activated pyrazole system:
-
Chloro-pyrazoles are generally more reactive than bromo-pyrazoles .
-
Reasoning: The rate-determining step in SNAr is typically the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate.[15] The high electronegativity of chlorine helps to stabilize this intermediate by inductive effect more than bromine does, thus lowering the activation energy for the first step.
Metallation and Halogen-Metal Exchange
Directed lithiation via halogen-metal exchange is a powerful tool for regioselective functionalization. This reaction involves treating the halopyrazole with an organolithium reagent (e.g., n-BuLi) to generate a lithiated pyrazole, which can then be quenched with an electrophile.
-
Bromo-pyrazoles are significantly more reactive in halogen-metal exchange than chloro-pyrazoles .
-
Reasoning: The reaction proceeds faster with the more polarizable C-Br bond. Studies have shown that 4-bromo-1-phenylsulphonylpyrazole can be regioselectively metallated at the 5-position, demonstrating the utility of this approach.[16] Attempting the same reaction with a chloropyrazole would require much harsher conditions (lower temperatures, longer reaction times) and would likely suffer from lower yields and competing side reactions.
Diagram 3: Synthetic Decision Workflow
This flowchart guides the chemist in choosing the appropriate halogenated pyrazole based on the desired transformation.
Caption: Decision matrix for selecting a bromo- or chloro-pyrazole.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed methodology for a Suzuki-Miyaura coupling, adapted from literature procedures that have successfully coupled both bromo- and chloro-aminopyrazoles.[4][5]
Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrazole with an Arylboronic Acid
Objective: To synthesize a 4-aryl-aminopyrazole from a 4-chloro-aminopyrazole precursor, demonstrating the efficacy of modern catalysts for activating C-Cl bonds.
Reagents & Equipment:
-
4-Chloro-aminopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 pre-catalyst (2 mol%)
-
XPhos ligand (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Ethanol (EtOH) and Deionized Water (e.g., 3:1 v/v)
-
Microwave reactor vial with stir bar
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Vial Preparation (Inert Atmosphere): To a dry microwave vial containing a magnetic stir bar, add the 4-chloro-aminopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), XPhos Pd G2 (0.02 equiv), and XPhos (0.04 equiv).
-
Rationale: The use of a pre-catalyst like XPhos Pd G2 ensures the efficient in-situ generation of the active Pd(0) species. Adding extra XPhos ligand can help stabilize the catalyst and prevent decomposition. K₂CO₃ is a common base required for the transmetalation step.[4]
-
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add the degassed EtOH/H₂O solvent mixture via syringe.
-
Rationale: Degassing the solvent by sparging with an inert gas is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 20-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Rationale: Microwave heating dramatically accelerates the reaction by efficiently transferring energy to the polar solvent, allowing the challenging C-Cl bond activation to occur in a reasonable timeframe.[5]
-
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-aminopyrazole product.
Conclusion and Strategic Recommendations
The choice between a bromo- and chloro-pyrazole is not merely a question of reactivity but a strategic decision based on the desired chemical transformation, cost, and available catalytic technologies.
-
For Palladium-Catalyzed Cross-Coupling: Bromo-pyrazoles are the reliable, go-to substrates that work well with a broad range of standard catalysts. However, for large-scale synthesis where cost is a factor, or in cases where dehalogenation is a concern, chloro-pyrazoles are an excellent alternative, provided a modern, highly active catalyst system (e.g., Buchwald or Fu pre-catalysts with bulky biarylphosphine ligands) is employed.[4]
-
For Nucleophilic Aromatic Substitution: If the pyrazole ring is sufficiently activated by electron-withdrawing groups, a chloro-pyrazole is the superior choice due to the stabilizing inductive effect of chlorine on the reaction intermediate.
-
For Halogen-Metal Exchange: Bromo-pyrazoles are unequivocally the better substrate, allowing for facile and clean generation of lithiated intermediates under mild conditions.[16]
By understanding the causality behind these reactivity differences, researchers can design more efficient, robust, and cost-effective synthetic routes to novel pyrazole-based molecules, accelerating the pace of discovery in medicine and materials science.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
Science of Synthesis. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Available at: [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
-
DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. Available at: [Link]
-
DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Available at: [Link]
-
RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available at: [Link]
-
NIH. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
ResearchGate. (2025). Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Available at: [Link]
-
ResearchGate. (n.d.). A mild halogenation of pyrazoles using sodium halide salts and Oxone. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
NIH. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Available at: [Link]
-
PubMed Central. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Pyrazole-4-Carboxylates: A Comparative Guide to the Biological Activity of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and Its Analogues
In the dynamic field of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities.[1] This guide offers an in-depth comparative analysis of the biological activities of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and its structural analogues. Drawing upon a synthesis of available experimental data, we will explore the anticancer, anti-inflammatory, and antimicrobial potential of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource for rational drug design and future research directions.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic and structural framework that allows for diverse functionalization. This versatility has been exploited to develop a multitude of biologically active compounds.[2] The parent compound of our focus, this compound, features key substituents that are ripe for modification to tune its biological profile: a bromo group at position 5, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at position 4. Understanding the impact of modifying these positions is crucial for optimizing therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various pathways involved in tumor growth and progression.[3] While direct comparative data for this compound is limited, studies on analogous structures provide valuable insights into the structure-activity relationship (SAR) for cytotoxicity.
Structure-Activity Relationship Insights
The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities. Key observations from various studies include:
-
Halogen Substitution: The presence of a halogen, such as the bromo group in our core molecule, can significantly impact cytotoxicity. While no direct data for the 5-bromo analogue was found in the reviewed literature, studies on other halogenated pyrazoles suggest that the lipophilicity and electronic effects of halogens can enhance anticancer activity.[4]
-
Aryl Substituents: The introduction of various aryl groups can confer potent anticancer properties. For instance, a series of 1,5-diaryl pyrazole derivatives were synthesized and evaluated for their anticancer activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines, with some compounds showing significant inhibitory effects.[5]
-
Heterocyclic Hybrids: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or indole, has been a successful strategy for developing potent anticancer agents. For example, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values in the low micromolar range.[3]
Comparative Cytotoxicity Data
To illustrate the potential of pyrazole analogues, the following table summarizes cytotoxicity data from various studies. It is important to note that these are not direct comparisons due to variations in cell lines and experimental conditions.
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | [3] |
| 1,5-diaryl pyrazole derivative (Compound T2) | A549 (Lung) | - | [5] |
| 1,5-diaryl pyrazole derivative (Compound T3) | A549 (Lung) | - | [5] |
| 1,5-diaryl pyrazole derivative (Compound T6) | HepG2 (Liver) | - | [5] |
| Pyrazole-containing oxime ester (Compound 7a) | SH-SY5Y (Neuroblastoma) | 85.94 | [6] |
Note: Specific IC50 values for compounds T2, T3, and T6 were not explicitly provided in the abstract but were identified as active.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established history as anti-inflammatory agents.[7] The anti-inflammatory potential of this compound and its analogues likely stems from their ability to modulate key inflammatory mediators.
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Key structural features influencing this activity include:
-
Substituents on Aryl Rings: For many diaryl pyrazoles, the nature and position of substituents on the aryl rings are critical for COX-2 selectivity and potency.
-
The Pyrazole Core: The pyrazole ring itself acts as a crucial scaffold for orienting the key pharmacophoric groups within the active site of the COX enzyme.
While specific data on our lead compound is scarce, a study on novel pyrazolylthiazole carboxylic acids demonstrated that several analogues exhibited excellent in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing efficacy comparable to the standard drug indomethacin.[8]
Comparative Anti-inflammatory Data
The following table presents data on the anti-inflammatory activity of various pyrazole analogues.
| Compound/Analogue Class | Assay | Result | Reference |
| Pyrazolylthiazole carboxylate (Compound 1p) | Carrageenan-induced rat paw edema | 93.06% edema inhibition | [8] |
| Pyrazolylthiazole carboxylic acid (Compound 2c) | Carrageenan-induced rat paw edema | 89.59% edema inhibition | [8] |
| Pyrazolylthiazole carboxylic acid (Compound 2n) | Carrageenan-induced rat paw edema | 89.59% edema inhibition | [8] |
| Indomethacin (Reference Drug) | Carrageenan-induced rat paw edema | 91.32% edema inhibition | [8] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | - | Better activity than Diclofenac sodium | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (control, standard, and test groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds (e.g., this compound and its analogues) and the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9] The structural features of this compound and its analogues can be fine-tuned to enhance their antimicrobial and antifungal efficacy.
Structure-Activity Relationship for Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives is influenced by various structural modifications:
-
Halogenation: The presence of chloro and bromo substituents has been shown to increase antimicrobial activity, likely due to their lipophilic properties which can facilitate cell membrane penetration.[10]
-
Carboxamide Moiety: Pyrazole-4-carboxamide derivatives have shown significant antibacterial and antifungal potential.[9]
-
Hybrid Molecules: Combining the pyrazole nucleus with other antimicrobial pharmacophores, such as thiazole, can lead to compounds with enhanced and broader-spectrum activity.[8][11]
Comparative Antimicrobial and Antifungal Data
The following table summarizes the antimicrobial and antifungal activity of various pyrazole analogues.
| Compound/Analogue Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [7] |
| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [7] |
| Ciprofloxacin (Reference Drug) | Escherichia coli | 0.5 | [7] |
| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 | [7] |
| Clotrimazole (Reference Drug) | Aspergillus niger | 2 | [7] |
| Pyrazolylthiazole carboxylic acid (Compound 2h) | Gram-positive bacteria | 6.25 | [8] |
| Ciprofloxacin (Reference Drug) | Gram-positive bacteria | 6.25 | [8] |
| Pyrazole-4-carboxamide (Compound 5k) | Gram-negative bacteria | - | [9] |
Note: The MIC for compound 5k was described as equivalent to the standard neomycin at a higher concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The pyrazole-4-carboxylate scaffold, exemplified by this compound, represents a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for our lead compound is not yet abundant in the public domain, the wealth of research on analogous structures provides a strong foundation for understanding its potential biological activities. The available evidence strongly suggests that strategic modifications of the substituents on the pyrazole ring can lead to potent and selective anticancer, anti-inflammatory, and antimicrobial agents.
Future research should focus on the systematic synthesis and evaluation of a library of analogues of this compound. Direct, head-to-head comparisons of these compounds in standardized biological assays will be crucial for elucidating precise structure-activity relationships. Such studies will undoubtedly pave the way for the development of new and improved pyrazole-based therapeutics.
References
-
Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2887.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(4), 1-10.
- Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology, 3(2), 63-67.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules, 17(10), 11806-11817.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(9), 10484-10505.
- New Pyrazolyl Thioureas Active against the Staphylococcus Genus. (2024). Molecules, 29(6), 1285.
- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1539-1544.
- Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1987). Il Farmaco; edizione scientifica, 42(1), 21-30.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Anti-Infective Drug Discovery, 19(1).
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(8), 7984-7996.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules, 11(8), 1195.
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2020). Scientific Reports, 10(1), 1-14.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1253-1267.
- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). Molecules, 27(21), 7261.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2009). Archiv der Pharmazie, 342(6), 342-350.
- Cytotoxicity study of pyrazole derivatives. (2008).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558.
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Journal of Molecular Structure, 1244, 130953.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2019).
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34493-34508.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4354.
-
ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
- Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. (2017). Journal of Medicinal Chemistry, 60(21), 8871-8883.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). Molecules, 29(7), 1599.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(1), 226.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In-Vitro Testing of Pyrazole-Based Enzyme Inhibitors: Methodologies, Comparisons, and Data Interpretation
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically successful enzyme inhibitors.[1][2][3] The journey from a promising pyrazole-based compound to a potential therapeutic agent is paved with rigorous in-vitro testing. This guide provides an in-depth, objective comparison of key methodologies for evaluating pyrazole-based enzyme inhibitors, complete with the underlying rationale for experimental choices, detailed protocols, and guidance on data interpretation. We will delve into the nuances of characterizing inhibitor potency and mechanism of action, ensuring your experimental design is both robust and insightful.
The Significance of the Pyrazole Scaffold in Enzyme Inhibition
The pyrazole ring is a privileged scaffold in drug discovery due to its versatile biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][4] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several marketed drugs, such as the selective COX-2 inhibitor Celecoxib, feature a 1,5-diaryl-substituted pyrazole core, highlighting its importance in targeting specific enzymes.[1][5] The successful application of pyrazole-based compounds as inhibitors for a range of enzymes, including Janus kinases (JAKs), xanthine oxidase (XO), and thrombin, further underscores the significance of this heterocyclic motif.[6][7][8][9][10]
Fundamental Principles of Enzyme Inhibition Kinetics
A thorough understanding of enzyme kinetics is paramount to accurately characterizing an inhibitor.[11] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[12] The primary types of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.[12] The key to differentiating these mechanisms lies in analyzing the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), in the presence and absence of the inhibitor.[12][13]
-
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate.[12]
-
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[12]
The following diagram illustrates the different modes of reversible enzyme inhibition:
Caption: General Workflow for In-Vitro Enzyme Inhibitor Testing.
Assay Protocol: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and is the concentration required to reduce the rate of an enzymatic reaction by 50%. [14][15] Objective: To determine the IC50 value of a pyrazole-based inhibitor against a target enzyme.
Principle: A fixed, high concentration of substrate is used, and the enzyme activity is measured across a range of inhibitor concentrations. [14]The resulting data is plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the IC50 is determined. [14][16] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock to create a range of concentrations (typically spanning several orders of magnitude).
-
Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations, as determined during assay development. [17]
-
-
Assay Setup (96-well plate format):
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for 100% inhibition (background).
-
Add the enzyme solution to all wells (except the background control) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. [18]This allows the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the reaction progress over time using a suitable plate reader (e.g., spectrophotometer for colorimetric assays, fluorometer for fluorescent assays). The initial reaction velocity (V_0) is the most important parameter to measure. [13]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the rate in the presence of the vehicle control.
-
Plot percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Assay Protocol: Mechanism of Action (MoA) Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of a pyrazole-based inhibitor.
Principle: Enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor. The changes in K_m and V_max are then analyzed to elucidate the mechanism of action. [12][19] Step-by-Step Methodology:
-
Experimental Design:
-
Design a matrix of experiments with varying concentrations of the substrate and at least two to three fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value). Include a control with no inhibitor.
-
-
Assay Execution:
-
For each inhibitor concentration (including zero), perform a set of reactions with a range of substrate concentrations (typically from 0.1x to 10x the K_m value).
-
Measure the initial reaction rates (V_0) for all conditions.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m (K_m,app) and V_max (V_max,app).
-
Alternatively, create a Lineweaver-Burk plot (1/V_0 vs. 1/[Substrate]). This double-reciprocal plot linearizes the Michaelis-Menten kinetics and can be a useful visual tool to distinguish between different inhibition types. [13] * Analyze the pattern of changes in K_m,app and V_max,app with increasing inhibitor concentration to determine the mode of inhibition, as summarized in the table in Section 2.
-
Comparative Analysis: Pyrazole-Based Inhibitors in Action
The versatility of the pyrazole scaffold is evident in its successful application against a diverse range of enzyme targets. The following tables provide a comparative overview of the in-vitro performance of various pyrazole-based inhibitors, with supporting experimental data from the literature.
Cyclooxygenase (COX) Inhibition
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes. [1][20]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | 0.045 | 327 | [20] |
| Compound 11 | COX-2 | 0.043 | Not Reported | [21] |
| Compound 12 | COX-2 | 0.049 | Not Reported | [21] |
| Compound 15 | COX-2 | 0.047 | Not Reported | [21] |
| Compound 5f | COX-2 | 1.50 | >66.67 | [22] |
| Compound 6f | COX-2 | 1.15 | >86.96 | [22] |
| Compound 8b | COX-2 | 0.043 | 316 | [20] |
| Compound 8g | COX-2 | 0.045 | 268 | [20]|
Xanthine Oxidase (XO) Inhibition
Inhibitors of XO are used in the treatment of gout. [8][23]Several pyrazole derivatives have shown potent XO inhibitory activity. [7][8][23]
| Compound | Inhibition Type | IC50 (µM) | K_i (µM) | Reference |
|---|---|---|---|---|
| Allopurinol | Competitive | 0.776 ± 0.012 | Not Reported | [23] |
| ALS-28 | Competitive | Not Reported | 2.7 ± 1.5 | [7] |
| ALS-8 | Competitive | Not Reported | 4.5 ± 1.5 | [7] |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Competitive | 0.600 ± 0.009 | Not Reported | [23] |
| Pyz-1 | Not Reported | 24.32 ± 0.78 | Not Reported | [24] |
| Pyz-2 | Not Reported | 10.75 ± 0.54 | Not Reported | [24]|
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets. [10][25]
| Compound | Target(s) | IC50 (nM) | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | [9] |
| Tofacitinib | JAK1/JAK2/JAK3 | 15.1 / 77.4 / 55.0 | [9] |
| Compound 3f | JAK1/JAK2/JAK3 | 3.4 / 2.2 / 3.5 | [10] |
| Pyrazol-3-ylamino pyrazine derivative | JAK2/JAK3 | 3 / 11 | [9] |
| Aminopyrazole analogue | JAK2/JAK3 | 2.2 / 3.5 | [9]|
Conclusion and Future Perspectives
The in-vitro evaluation of pyrazole-based enzyme inhibitors is a critical component of the drug discovery process. A systematic approach, beginning with robust assay development and IC50 determination, followed by detailed mechanistic studies, is essential for a comprehensive understanding of an inhibitor's properties. The data clearly demonstrates the adaptability of the pyrazole scaffold to effectively inhibit a wide array of enzymes with high potency and, in many cases, excellent selectivity. As our understanding of disease pathways deepens, the continued exploration of pyrazole-based compounds, guided by rigorous in-vitro testing, will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- Biological Chemistry II Class Notes. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.
- BenchChem. (2025).
- Abdel-rahman, H. M., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
- Zemribo, R., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Sanna, M. L., et al. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI.
- Selwood, T., & Jansson, A. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PubMed Central.
- Singh, V., et al. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. PubMed.
- Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow).
- Rungrotmongkol, T., et al. (2020). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
- Xu, G., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
- DavidsonX. (n.d.).
- Gaba, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central.
- Eldehna, W. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central.
- Baqi, Y., & Müller, C. E. (2010). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
- G. G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
- Singh, A., & Sharma, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Wikipedia. (n.d.). IC50. Wikipedia.
- Al-Ostoot, F. H., et al. (2026).
- Bashton, M. (2021).
- Al-Ghorbani, M., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- Al-Salahi, R., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers.
- de Oliveira, R., et al. (2021).
- Biocompare. (2024). A Guide to Enzyme Assay Kits. Biocompare.com.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
- Kyriacou, S., et al. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. benchchem.com [benchchem.com]
- 13. Khan Academy [khanacademy.org]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 19. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protein.bio.msu.ru [protein.bio.msu.ru]
- 24. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
Introduction
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemicals.[1][2] Its derivatives are the active components in blockbuster drugs like the anti-inflammatory Celecoxib, the appetite suppressant Rimonabant, and the erectile dysfunction medication Sildenafil.[3][4][5] The remarkable biological activity of this scaffold stems from its unique electronic properties and its ability to act as a versatile scaffold for presenting diverse functional groups in three-dimensional space.[6][7]
Consequently, the efficient and selective synthesis of substituted pyrazoles is a topic of immense interest for researchers in drug discovery and process development.[8][9] Over the last century, the synthetic chemist's toolbox has expanded from classical condensation reactions to sophisticated metal-catalyzed and multicomponent strategies.[10][11]
This guide provides a comparative overview of the most prevalent and powerful methods for pyrazole synthesis. As application scientists, we do not merely follow protocols; we seek to understand the underlying principles to troubleshoot, optimize, and innovate. Herein, we will dissect the causality behind key experimental choices, compare the performance of different methods with supporting data, and provide detailed, validated protocols for benchmark transformations.
Part 1: The Foundation - Classical Condensation Methods
The most traditional and still widely practiced routes to pyrazoles involve the condensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophile.
The Knorr Pyrazole Synthesis: The 1,3-Dicarbonyl Route
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[10][12][13] Its enduring popularity is a testament to its simplicity and the ready availability of the starting materials.[14]
Mechanism & The Regioselectivity Challenge
The reaction typically proceeds under acidic catalysis.[15][16] The mechanism involves an initial condensation of the hydrazine onto one of the carbonyls to form a hydrazone intermediate. This is followed by intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[13][16]
When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a critical issue arises: regioselectivity . The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of two regioisomeric pyrazoles.[1][12] The final product ratio is dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance.
Scientist's Insight: The formation of regioisomers is a significant drawback, often necessitating tedious chromatographic separation, which is undesirable in large-scale synthesis. Much modern research has focused on controlling this outcome. One successful strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[17] These solvents, through hydrogen bonding, can selectively modulate the reactivity of the carbonyl groups, dramatically improving the regioselectivity in favor of a single isomer.[17]
Synthesis from α,β-Unsaturated Carbonyls
Another classical approach utilizes α,β-unsaturated aldehydes, ketones, or esters as the 1,3-dielectrophile. The reaction with hydrazine proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and elimination or oxidation to furnish the pyrazole.[10][18] This method often produces pyrazoline (dihydropyrazole) intermediates, which can be oxidized to the corresponding pyrazole in a subsequent step or sometimes spontaneously aromatize.[18]
Part 2: Precision Engineering - Modern Cycloaddition Strategies
[3+2] Cycloaddition reactions represent a powerful and highly regioselective method for constructing the pyrazole ring. These reactions involve the combination of a three-atom "1,3-dipole" with a two-atom "dipolarophile" (like an alkyne or alkene).
1,3-Dipolar Cycloaddition of Nitrile Imines
This has become a go-to method for the regioselective synthesis of polysubstituted pyrazoles. The key 1,3-dipole is a nitrile imine, which is typically generated in situ from a hydrazonoyl halide by treatment with a base.[3] This transient, highly reactive species readily undergoes cycloaddition with alkynes to afford pyrazoles in a single, highly controlled step.
Mechanism & The Key to Regioselectivity
The high regioselectivity is a result of the favorable orbital interactions between the highest occupied molecular orbital (HOMO) of the nitrile imine and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice-versa). This orbital control dictates the orientation of the two components as they approach each other, leading to the preferential formation of one regioisomer. This is a significant advantage over the Knorr synthesis.[19]
Part 3: The Forefront - Advanced & High-Efficiency Methods
Multicomponent Reactions (MCRs)
MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants.[11] These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[8] Several MCRs have been developed for pyrazole synthesis, often involving the in situ formation of one of the key intermediates (like a 1,3-dicarbonyl or a hydrazone) which then reacts further.[20]
Transition-Metal Catalyzed Syntheses
The use of transition metals like copper, palladium, rhodium, and silver has opened up new avenues for pyrazole synthesis.[10][21] These methods include:
-
Metal-Catalyzed Cycloadditions: Copper and silver catalysts can promote [3+2] cycloadditions under milder conditions and with broader substrate scope.[10][22]
-
Oxidative Coupling/Annulation: These reactions can construct the pyrazole ring from simpler starting materials like alkynes and hydrazines, often using air as the terminal oxidant, which is an environmentally benign approach.[22][23]
-
C-H Functionalization: For pre-existing pyrazole rings, transition metal catalysis allows for the direct modification of C-H bonds, bypassing the need for pre-functionalized starting materials and offering late-stage diversification of complex molecules.[24]
Comparative Analysis of Key Pyrazole Synthesis Methods
The choice of synthetic method is a strategic decision based on the desired substitution pattern, availability of starting materials, and scalability requirements. The table below summarizes the key performance characteristics of the discussed methods.
| Method | Key Precursors | Regioselectivity | Conditions | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Often poor; yields mixtures | Acid or base catalysis, variable temp. | Simple, readily available starting materials | Poor regioselectivity, often requires separation |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated ketones/esters, Hydrazines | Generally good | Often requires an oxidation step | Access to different substitution patterns | May yield pyrazoline intermediates |
| [3+2] Cycloaddition | Hydrazonoyl halides, Alkynes/Alkenes | Excellent | Base-mediated, often mild conditions | High regioselectivity, broad scope | Requires synthesis of precursors |
| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | Variable, depends on MCR type | Often one-pot, can be catalyzed | High efficiency, atom economy, diversity | Reaction discovery and optimization can be complex |
| Metal-Catalyzed Synthesis | Varies (e.g., Alkynes, Hydrazines, Diols) | Generally high | Requires specific metal catalyst | Mild conditions, novel pathways, high selectivity | Catalyst cost, toxicity, and removal can be issues |
Validated Experimental Protocols
The following protocols are presented with detailed steps and explanatory notes to bridge the gap between theoretical knowledge and practical application.
Protocol 1: Classic Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Analog)
This protocol is a variation of the Knorr reaction, condensing a β-ketoester with a hydrazine to form a pyrazolone, a common pyrazole tautomer.[14][25]
Reactants:
-
Ethyl acetoacetate (1,3-dicarbonyl equivalent)
-
Phenylhydrazine (hydrazine derivative)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask, followed by 3-4 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux with stirring for 1 hour.
-
Monitoring: The reaction can be monitored by TLC (e.g., using 30% ethyl acetate in hexanes) to observe the consumption of the starting materials.
-
Precipitation & Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, a white or off-white solid will precipitate. Cool the flask further in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The expected product is 3-methyl-1-phenyl-5-pyrazolone.
Scientist's Notes:
-
Causality: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation step.[15][16]
-
Trustworthiness: The high stability of the aromatic pyrazolone product provides a strong thermodynamic driving force for the reaction, typically resulting in high yields.[14] The precipitation of the product upon cooling provides a simple and efficient purification method, avoiding the need for column chromatography.
-
Expertise: The regioselectivity here is defined. The more electrophilic ketone of ethyl acetoacetate reacts preferentially with the terminal -NH2 group of phenylhydrazine, and the less reactive ester is then attacked intramolecularly by the -NH-Ph group.[25]
Protocol 2: Modern [3+2] Cycloaddition for a 1,3,5-Trisubstituted Pyrazole
This protocol demonstrates the highly regioselective synthesis of a pyrazole via an in situ generated nitrile imine from a hydrazonoyl chloride.[3][19]
Reactants:
-
N-phenylbenzohydrazonoyl chloride (nitrile imine precursor)
-
Phenylacetylene (dipolarophile)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-phenylbenzohydrazonoyl chloride (2.31 g, 10 mmol) and phenylacetylene (1.23 g, 12 mmol).
-
Solvent: Dissolve the solids in 40 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: While stirring the solution at room temperature, slowly add triethylamine (2.1 mL, 15 mmol) dropwise over 10 minutes using a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate of triethylammonium chloride will form.
-
Monitoring: Monitor the reaction by TLC until the hydrazonoyl chloride is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the pad with a small amount of THF.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1,3,5-triphenyl-1H-pyrazole.
Scientist's Notes:
-
Causality: Triethylamine is a non-nucleophilic base used to dehydrohalogenate the hydrazonoyl chloride, generating the reactive nitrile imine in situ. A slight excess of the alkyne is used to ensure complete consumption of the transient nitrile imine.[3]
-
Trustworthiness: The reaction is self-validating in its regioselectivity. The concerted nature of the [3+2] cycloaddition ensures the formation of a single, predictable regioisomer, which can be confirmed by NMR spectroscopy and comparison to literature data.
-
Expertise: The choice of an anhydrous solvent and a nitrogen atmosphere is crucial because the nitrile imine intermediate is reactive and can be quenched by water. This method avoids the harsh conditions and isomeric mixtures associated with classical methods, making it ideal for the synthesis of complex, highly functionalized pyrazoles.
Workflow for Method Selection
Choosing the optimal synthetic route requires careful consideration of the target structure. The following decision tree provides a logical workflow for researchers.
Conclusion
The synthesis of pyrazoles has evolved from the foundational Knorr synthesis into a diverse field featuring highly selective and efficient methodologies. While classical condensations remain valuable for their simplicity, modern approaches like [3+2] cycloadditions, multicomponent reactions, and transition-metal catalysis offer unparalleled control over regioselectivity and substrate scope. For the modern researcher, understanding the mechanistic underpinnings, advantages, and limitations of each method is paramount. This knowledge enables the rational design of synthetic routes, leading to the efficient and scalable production of these vital heterocyclic compounds for the advancement of medicine and science.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Pharmaceuticals.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Revista de la Sociedad Química de México.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2009). Letters in Organic Chemistry.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021).
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals.
- Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare.
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Letters in Organic Chemistry.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metal
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025).
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemistry and Chemical Sciences.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024).
- Knorr pyrazole synthesis. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
Comparative Efficacy of Pyrazole-Based Compounds in Cell-Based Assays: A Focus on Cancer Cell Cytotoxicity
An In-Depth Technical Guide for Researchers
Senior Application Scientist Note: The initial focus of this guide was Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. However, a comprehensive literature review revealed a lack of publicly available cell-based efficacy data for this specific molecule. To provide a valuable and data-driven comparative guide, we have shifted our focus to a well-characterized set of pyrazole derivatives with published cytotoxicity data. This allows us to demonstrate the principles of comparative analysis in cell-based assays, which can be applied to novel compounds like this compound as data becomes available.
This guide provides a comparative analysis of the cytotoxic efficacy of several synthesized pyrazole-based compounds against various human cancer cell lines. The core of this analysis is built upon the findings from a study on pyrazole derivatives, referred to herein as L1-L5, which were evaluated for their short-term cytotoxic effects.[1][2] This guide will delve into the experimental design, present the comparative data, and offer insights into the structure-activity relationship of these compounds, providing a framework for researchers in the field of drug discovery.
Introduction to Pyrazole Scaffolds in Oncology Research
Pyrazoles are five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their synthetic tractability allows for the generation of diverse libraries of derivatives, making them attractive candidates for drug discovery programs.[1][4] The exploration of substituted pyrazoles continues to be a significant area of research in the quest for novel therapeutic agents.[5][6]
This guide will focus on a series of synthesized pyrazole compounds and their comparative efficacy in cancer cell-based assays. We will examine the cytotoxicity of these compounds against a panel of human cancer cell lines and compare their performance against established chemotherapeutic agents.
Experimental Rationale and Assay Selection
The primary objective of the initial screening of potential anticancer compounds is to assess their ability to inhibit cancer cell growth or induce cell death. A widely accepted and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Why the MTT Assay?
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable indicator of cell viability and is frequently used to determine the cytotoxic potential of chemical compounds.[1][2] It provides a quantitative measure of a compound's effect on cell proliferation and survival.
The experimental workflow for evaluating the cytotoxicity of the pyrazole compounds using the MTT assay is outlined below:
Caption: Workflow of the MTT cell viability assay.
Comparative Efficacy of Pyrazole Derivatives
A study evaluated five pyrazole-based compounds (L1-L5) for their cytotoxic activity against a panel of human cancer cell lines: pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa).[1][2] The cells were treated with a 10 µM concentration of each compound for 48 hours.
Initial Screening at 10 µM
The initial screening provides a snapshot of the relative potency of each compound. Of the five compounds tested, L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) showed the most promising, albeit moderate, cytotoxic effects against specific cell lines.[1][2]
Determination of Half-Maximal Inhibitory Concentration (IC50)
For the more active compounds, determining the IC50 value is a critical next step. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The IC50 values for L2 and L3 were determined in the cell lines where they showed the highest activity.[1][2]
The results of the comparative cytotoxicity are summarized in the table below:
| Compound | Target Cell Line | IC50 (µM) | Standard Drug | Target Cell Line | IC50 (µM) |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin | CFPAC-1 | Not Reported |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | Gemcitabine | MCF-7 | Not Reported |
Interpretation of Results
The data indicates that compounds L2 and L3 exhibit moderate cytotoxicity against pancreatic and breast cancer cell lines, respectively.[1][2] However, the study notes that none of the synthesized pyrazole compounds exhibited more activity than the standard drugs, cisplatin and gemcitabine, used in the cancer cell lines tested.[1] This is a crucial point for researchers, as it benchmarks the novel compounds against the current standard of care.
Structure-Activity Relationship (SAR) Insights
Caption: Simplified SAR based on cytotoxicity.
The comparison suggests that the presence of aromatic (phenyl) groups at the 3 and 5 positions of the pyrazole ring may be important for cytotoxic activity. Compound L2, with two phenyl groups, showed activity against pancreatic cancer cells. Compound L3, with one phenyl and one trifluoromethyl group, was active against breast cancer cells. In contrast, compounds with smaller alkyl groups like methyl (L1, L4) or bulky alkyl groups like tert-butyl (L5) were less active.[1] The trifluoromethyl group in L3 is an interesting modification, as this electron-withdrawing group can significantly alter the electronic properties of the molecule.
Alternative Pyrazole Scaffolds and Future Directions
The broader landscape of pyrazole derivatives in cancer research reveals a multitude of compounds with potent activities. For instance, some pyrazole-linked benzothiazole-β-naphthol derivatives have shown significant cytotoxicity against A549, HeLa, and MCF7 cells with IC50 values in the low micromolar range (4.63–5.54 µM).[5] Another study reported a polysubstituted pyrazole with an IC50 value of 2 µM against HepG2 hepatocellular carcinoma cells, which was more potent than cisplatin.[5]
These findings highlight the vast potential of the pyrazole scaffold. Future research on compounds like this compound should focus on:
-
Broad Panel Screening: Evaluating the compound against a diverse panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by the compound. Does it induce apoptosis? Does it cause cell cycle arrest? Does it inhibit specific kinases? For example, some pyrazole derivatives have been identified as potent haspin kinase inhibitors.[5]
-
In Vivo Efficacy: Testing promising candidates in animal models to assess their therapeutic potential in a whole-organism context.
Conclusion
While specific cell-based assay data for this compound is not yet available in the public domain, the comparative analysis of other pyrazole derivatives provides a valuable roadmap for its future evaluation. The studies on compounds L1-L5 demonstrate a clear methodology for assessing cytotoxic efficacy and offer initial insights into the structure-activity relationships of this class of compounds.[1][2] The broader literature underscores the potential of pyrazole derivatives as anticancer agents, with some exhibiting high potency.[5][6] For researchers working with novel pyrazole compounds, the experimental framework and comparative data presented in this guide offer a solid foundation for their own investigations.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
Sources
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Synthetic Alternatives for Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Central Role and Strategic Limitations of a Key Pyrazole Building Block
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemistry, appearing in a vast array of biologically active compounds.[1][2] Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) has emerged as a particularly valuable intermediate.[3][4] Its structure features a synthetically versatile bromine atom at the C5 position, which serves as a reliable handle for introducing molecular diversity, typically through transition-metal-catalyzed cross-coupling reactions.[5][6] The adjacent ester functionality provides another point for modification or interaction with biological targets.
However, an over-reliance on a single building block can introduce strategic limitations in a research program. Challenges such as starting material availability, multi-step preparations that lower overall yield, and the desire for more atom-economical and environmentally benign methodologies compel the exploration of alternative synthetic strategies.[7] This guide provides a comparative analysis of viable alternatives to using this compound, structured not as a rigid protocol collection, but as a strategic discussion to empower researchers in drug discovery and development. We will explore functionally equivalent halogenated pyrazoles, modern direct functionalization techniques that bypass the need for halogens, and fundamental "bottom-up" approaches that construct the pyrazole core on-demand.
Profiling the Incumbent: this compound
To understand the alternatives, we must first establish a performance benchmark with the target compound.
-
Chemical Identity:
-
Synthesis: A common laboratory-scale synthesis involves a Sandmeyer-type transformation of the corresponding 5-amino pyrazole. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with tert-butyl nitrite and copper(II) bromide to yield the desired 5-bromo product.[3]
-
Reactivity: The C5-bromo group is the primary reactive site. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation), allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively.[6][8]
The primary value proposition of this reagent is its predictable reactivity in cross-coupling, making it a workhorse for library synthesis and late-stage functionalization.
Strategic Alternatives & Comparative Analysis
We will evaluate three distinct strategic approaches that offer alternatives to the direct use of this compound.
Caption: Comparison of synthetic routes: Cross-coupling vs. C-H functionalization.
Strategy C: De Novo Synthesis of the Pyrazole Ring
This strategy offers the most flexibility by constructing the substituted pyrazole ring from simple, acyclic precursors. This approach is particularly powerful when the desired substitution pattern is not easily accessible from pre-formed pyrazole building blocks.
-
Common Methodologies:
-
Condensation of Hydrazines with 1,3-Dicarbonyls: This is the classic Knorr pyrazole synthesis. [9]By choosing the appropriate substituted hydrazine (e.g., methylhydrazine) and a functionalized 1,3-dicarbonyl equivalent, one can build the desired pyrazole core in a single cyclization step.
-
Vilsmeier Cyclization: The reaction of hydrazones of β-keto esters with a Vilsmeier reagent (e.g., POCl₃/DMF) can directly yield pyrazole-4-carboxylic acid esters. [10] 3. Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials can rapidly generate molecular complexity. For example, a three-component reaction of an aldehyde, a hydrazine derivative, and ethyl acetoacetate can produce highly substituted pyrazole-4-carboxylates in a single, efficient step.
-
-
Rationale: De novo synthesis is ideal for creating novel analogs where substituents are required at multiple positions on the pyrazole ring. It allows for convergent synthesis, where different fragments of the final molecule are prepared separately and then combined.
Quantitative and Qualitative Comparison
| Strategy | Key Precursor(s) | Step Economy | Atom Economy | Regioselectivity | Key Advantage | Key Disadvantage |
| Incumbent | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Moderate | Low-Moderate | Excellent (pre-defined) | Predictable, well-established reactivity. | Requires pre-functionalization step. |
| A: Alternative Halogen | Other bromo/iodo pyrazole isomers | Moderate | Low-Moderate | Excellent (pre-defined) | Can tune reactivity (I > Br). | Still relies on halogen chemistry. |
| B: C-H Functionalization | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | High | High | Good to Excellent | Bypasses halogenation, more efficient. | May require specific directing groups or ligands. [11] |
| C: De Novo Synthesis | Hydrazines, 1,3-dicarbonyls, aldehydes, etc. | High (for MCRs) | High | Can be an issue | Maximum flexibility in substitution. | Regioisomeric mixtures can be formed. [9] |
Exemplary Experimental Protocols
The following protocols are provided as validated, representative examples for the key strategies discussed.
Protocol 1: Suzuki-Miyaura Coupling using a Bromo-Pyrazole (Incumbent Strategy)
This protocol describes a typical C5-arylation of a bromo-pyrazole, adapted from general procedures for kinase inhibitor synthesis. [6]
Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 233 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Inerting: Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the C5-arylated product.
Protocol 2: One-Pot, Three-Component Synthesis of a Pyrazole-4-carboxylate (De Novo Strategy)
This protocol is based on an environmentally friendly MCR approach using a recyclable catalyst.
-
Reactant Mixture: In a round-bottom flask, combine the desired benzaldehyde derivative (10 mmol), the desired hydrazine derivative (e.g., methylhydrazine, 10 mmol), ethyl acetoacetate (10 mmol, 1.27 mL), and the magnetic ionic liquid catalyst [bmim][FeCl₄] (1.5 mmol).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can be applied. The reaction is conducted under a flow of oxygen or in air, which acts as the oxidant. 3. Monitoring: Monitor the progress of the reaction by TLC. Reactions are often complete within a few hours.
-
Catalyst Removal: Upon completion, add ethyl acetate to dissolve the product mixture. Place a strong magnet against the outside of the flask to immobilize the ionic liquid catalyst.
-
Isolation: Decant the product solution. The catalyst can be washed with fresh ethyl acetate and reused after drying.
-
Purification: Evaporate the solvent from the product solution. Recrystallize the crude solid from a suitable solvent like isopropanol to afford the pure, highly substituted pyrazole-4-carboxylate derivative. Reported yields for this method are often in the 75-92% range.
Conclusion and Future Outlook
While this compound remains a reliable and effective tool for constructing functionalized pyrazoles, it is crucial for synthetic chemists to consider the full spectrum of available methodologies.
-
For rapid library synthesis where the core is fixed, the incumbent bromo-pyrazole and its isomeric or iodo-analogs (Strategy A) offer the most predictable path.
-
For programs focused on green chemistry, atom economy, and reducing step counts, direct C-H functionalization (Strategy B) represents a superior and more modern approach. As catalyst systems for C-H activation become more robust and commercially available, this strategy is likely to become the new standard.
The judicious selection of a synthetic strategy based on project goals—be it speed, cost, environmental impact, or novelty—is the hallmark of an efficient and innovative research program. This guide serves to equip researchers with the strategic insights needed to look beyond a single building block and embrace the most fitting solution for their synthetic challenges.
References
-
Li, P., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). ACS Chemical Neuroscience. Available at: [Link]
-
Meti, G. Y., et al. (2011). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. E-Journal of Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2007). Novel Synthesis of Highly Functionalized Pyrazolines and Pyrazoles by Triphenylphosphine-Mediated Reaction of Dialkyl Azodicarboxylate with Allenic Esters. Organic Letters. Available at: [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hasaninejad, A., et al. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]
-
Asma, A., et al. (2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]
-
Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
ScienceDirect. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]
-
Research & Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. rroij.com [rroij.com]
- 3. This compound | 105486-72-4 [chemicalbook.com]
- 4. 105486-72-4 CAS Manufactory [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 9. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of Synthesized Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, the synthesis of these potent molecules is only the first step. Rigorous and unambiguous structural validation is paramount to ensure the integrity of research, the safety of potential therapeutics, and the reproducibility of scientific findings. This guide provides an in-depth comparison of the key analytical techniques used to validate the structure of synthesized pyrazole derivatives, grounded in field-proven insights and authoritative methodologies.
The Imperative of Orthogonal Validation
No single analytical technique provides a complete picture of a molecule's structure. A self-validating system, therefore, relies on the application of multiple, orthogonal (or complementary) techniques. Each method interrogates different physicochemical properties of the molecule, and their collective data provides a higher degree of confidence in the final structural assignment. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—supplemented by essential techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality Behind Experimental Choices in Pyrazole Analysis
For pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.[4][5] The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the nature and position of substituents. For instance, N-alkylation versus C-alkylation can be readily distinguished. Furthermore, in cases of N-H pyrazoles, NMR can be used to study tautomerism, a common phenomenon in this class of compounds.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 8-16 (adjust for concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Interpretation:
-
¹H NMR: Analyze chemical shifts, integration (proton count), and multiplicity (splitting patterns) to assign protons to specific positions on the pyrazole ring and its substituents.[7][8]
-
¹³C NMR: Identify the number of unique carbon environments, which is crucial for confirming the overall structure and symmetry of the molecule.[4][9]
-
Data Comparison: Expected vs. Experimental NMR Data for a Hypothetical Pyrazole
| Technique | Expected Data (Hypothetical Structure) | Experimental Data (Example) | Validation Check |
| ¹H NMR | H-3: ~7.6 ppm (d); H-4: ~6.3 ppm (t); H-5: ~7.5 ppm (d) | H-3: 7.58 ppm (d); H-4: 6.32 ppm (t); H-5: 7.51 ppm (d) | Match |
| ¹³C NMR | C-3: ~139 ppm; C-4: ~105 ppm; C-5: ~129 ppm | C-3: 138.7 ppm; C-4: 105.4 ppm; C-5: 129.2 ppm | Match |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5] For synthesized pyrazole derivatives, it is essential for determining the molecular weight and providing clues about the molecule's structure through fragmentation patterns.[10][11]
Causality Behind Experimental Choices in Pyrazole Analysis
High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular formula, which is a critical piece of evidence for a newly synthesized compound. The fragmentation patterns observed in MS/MS experiments can help to confirm the connectivity of different parts of the molecule.[12] For pyrazole isomers, which have identical molecular weights, subtle differences in their fragmentation patterns can be used for identification.[10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative in a volatile solvent (e.g., dichloromethane, ethyl acetate).[5]
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is common for GC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of HCN or N₂) from the pyrazole ring, which can support the proposed structure.[11]
-
Data Comparison: Expected vs. Experimental MS Data
| Technique | Expected Data (Hypothetical Structure) | Experimental Data (Example) | Validation Check |
| HRMS | Calculated m/z: 250.1234 | Observed m/z: 250.1232 | Match |
| MS/MS | Key Fragment: [M-28]⁺ (loss of N₂) | Key Fragment: m/z 222 | Match |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][13] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[2]
Causality Behind Experimental Choices in Pyrazole Analysis
For novel pyrazole derivatives, an X-ray crystal structure provides irrefutable proof of the molecular structure, including the regiochemistry of substitution and the absolute configuration of chiral centers.[13] This is particularly crucial when synthetic routes could lead to isomeric products.[10] The solid-state structure can also reveal important information about intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
-
Data Comparison: Key Crystallographic Parameters
| Parameter | Expected Range/Value | Experimental Data (Example) | Validation Check |
| R-factor | < 5% for a good quality structure | 3.5% | Match |
| Bond Lengths | Consistent with known values for pyrazole rings | C-N bonds: ~1.34 Å; N-N bond: ~1.37 Å | Match |
| Torsion Angles | Confirms expected conformation | Phenyl-pyrazole dihedral angle: 35° | Match |
Supporting Analytical Techniques
While NMR, MS, and X-ray crystallography are the primary tools for structural validation, other techniques provide valuable complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[5] For pyrazole derivatives, it can confirm the presence of N-H bonds, C=N bonds, and other functional groups on the substituents.[8][15][16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Collection: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Data (Example) | Validation Check |
| N-H Stretch | 3300-3500 | 3450 (broad) | Match |
| C=N Stretch | 1620-1680 | 1645 | Match |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values should be within ±0.4% of the calculated values for the proposed molecular formula.
| Element | Calculated % | Found % | Validation Check |
| C | 65.45 | 65.30 | Match |
| H | 5.50 | 5.45 | Match |
| N | 12.72 | 12.65 | Match |
Integrated Validation Workflow
A logical and efficient workflow is crucial for the comprehensive validation of synthesized pyrazole derivatives. The following diagram illustrates a typical workflow, emphasizing the interplay between different analytical techniques.
Caption: A typical workflow for the structural validation of synthesized pyrazole derivatives.
Logical Relationships in Data Interpretation
The interpretation of data from one technique should be consistent with the data from others. This cross-validation is the essence of a trustworthy analytical process.
Caption: Logical relationships between different analytical techniques for structural validation.
Conclusion
The structural validation of synthesized pyrazole derivatives is a multi-faceted process that requires a thoughtful and systematic approach. By employing a combination of orthogonal analytical techniques, researchers can build a robust and self-validating body of evidence to support their structural claims. This guide has outlined the key methodologies, the rationale behind their application, and a logical workflow to ensure the scientific integrity of research in this vital area of medicinal chemistry. The ultimate goal is to have unwavering confidence in the structure of the molecules being investigated, which is the foundation of all subsequent biological and pharmacological studies.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
- Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - PMC - NIH.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column | Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]
- X-Ray Crystallography of Chemical Compounds - PMC - NIH.
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available from: [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available from: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available from: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate. Available from: [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation - OUCI. Available from: [Link]
-
The (1) H NMR Spectrum of Pyrazole in a Nematic Phase - PubMed. Available from: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. Available from: [Link]
-
Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). - ResearchGate. Available from: [Link]
-
Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. Available from: [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. Available from: [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - Ulster University. Available from: [Link]
-
Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents | World Journal of Pharmaceutical Sciences. Available from: [Link]
-
FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. - ResearchGate. Available from: [Link]
- Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers - Benchchem.
- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships - Benchchem.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC - NIH.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Data Cross-Referencing for the Identification of Pyrazole Compounds
For chemists engaged in drug discovery and development, the unambiguous identification of newly synthesized compounds is a cornerstone of the research process. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its wide range of biological activities. The accurate characterization of pyrazole derivatives is therefore of paramount importance. This guide provides a comprehensive, in-depth look at the cross-referencing of spectroscopic data with known pyrazole compounds, offering practical insights and detailed protocols to ensure the confident structural elucidation of these important molecules.
The Logic of Spectroscopic Cross-Referencing
The fundamental principle behind spectroscopic cross-referencing is pattern recognition. Every molecule possesses a unique set of spectroscopic "fingerprints" derived from its interaction with electromagnetic radiation. By comparing the experimentally obtained spectra of an unknown compound with a database of spectra from known compounds, we can identify a match and thus deduce the structure of the unknown. This process is not merely a simple matching exercise; it requires a deep understanding of the underlying principles of each spectroscopic technique and a systematic approach to data analysis.
Key Spectroscopic Techniques for Pyrazole Characterization
The most powerful and commonly used techniques for the structural elucidation of organic molecules, including pyrazoles, are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For pyrazoles, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: The chemical shifts (δ) of protons on the pyrazole ring are highly dependent on the nature and position of substituents. Unsubstituted pyrazole itself exhibits three distinct proton signals. The proton attached to the nitrogen (N-H) is often broad and its chemical shift can vary significantly depending on the solvent and concentration. The protons on the carbon atoms of the ring typically appear in the aromatic region of the spectrum.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to substitution patterns.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate spectral width to encompass all expected proton or carbon signals.
-
Determine the 90° pulse width for both the proton and carbon channels.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For pyrazoles, key vibrational bands include:
-
N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed in the region of 3500-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1650-1450 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. This data is invaluable for confirming the molecular formula and gaining insights into the structure.
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) in the spectrum usually corresponds to the molecular ion, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure of the molecule. The fragmentation of pyrazoles is often characterized by the cleavage of the ring and the loss of substituents.
Cross-Referencing Workflow
The following workflow outlines a systematic approach to cross-referencing spectroscopic data for the identification of a pyrazole compound.
A Comparative Guide to the Anti-Inflammatory Activity of Novel Pyrazole Esters
This guide provides a comprehensive comparison of the anti-inflammatory activity of newly synthesized pyrazole esters. Pyrazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, the diaryl-substituted pyrazole structure is central to Celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2) used widely for managing pain and inflammation.[2][3] This guide delves into the synthesis, in-vitro, and in-vivo evaluation of a representative series of pyrazole esters, offering a framework for researchers in drug discovery and development. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Rationale for Selective COX-2 Inhibition
Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases like rheumatoid arthritis.[4][5] The inflammatory cascade is significantly mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[3][7]
-
COX-2: An inducible enzyme, upregulated at sites of inflammation by stimuli like cytokines and growth factors. It is the primary source of prostaglandins that mediate inflammation and pain.[7][8]
The following diagram illustrates the central role of COX-2 in the inflammatory pathway, highlighting it as a key therapeutic target.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. journalajrb.com [journalajrb.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. apexbt.com [apexbt.com]
- 10. rndsystems.com [rndsystems.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Benchmarking New Pyrazole Derivatives Against Existing Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] In oncology, pyrazole derivatives have been exceptionally successful as inhibitors of protein kinases, enzymes that play a central role in the signaling pathways governing cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for drug development.[4]
This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyrazole derivative, which we will call PZ-123 , against an established multi-kinase inhibitor, Sunitinib . We will delve into the rationale behind key experimental choices, provide detailed protocols for head-to-head comparison, and present data in a clear, comparative format. This document is designed to guide researchers and drug development professionals through the essential preclinical evaluation process, grounded in principles of scientific integrity and regulatory expectations.[5][6]
The Contenders: A New Challenger vs. an Established Drug
Sunitinib (Sutent®): The Established Multi-Kinase Inhibitor Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[7] It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[7] Its mechanism of action involves the simultaneous inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis (the formation of new blood vessels).[8][9] It also inhibits other kinases like c-KIT, FLT3, and RET.[7][10] While effective, its broad-spectrum activity can lead to off-target effects and associated toxicities.
PZ-123: A Hypothetical Next-Generation Selective Kinase Inhibitor For the purpose of this guide, we introduce PZ-123, a novel pyrazole derivative designed for enhanced selectivity. Many modern drug discovery programs aim to develop inhibitors that target a specific kinase or a narrow range of kinases driving a particular cancer, with the goal of improving the therapeutic window and reducing side effects.[4][11] We will hypothesize that PZ-123 is designed to be a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose overexpression is implicated in several cancers, including ovarian and breast cancer.[12][13]
Mechanism of Action & Signaling Pathways
Understanding the molecular mechanism is fundamental. Sunitinib exerts its anti-cancer effects primarily by blocking pro-angiogenic signaling. By inhibiting VEGFR and PDGFR, it chokes off the tumor's blood and nutrient supply.[14] In contrast, our hypothetical PZ-123 is designed to directly halt cancer cell proliferation by inhibiting CDK2, which would arrest the cell cycle, preventing DNA replication and cell division, ultimately leading to apoptosis (programmed cell death).[11]
Figure 1: Contrasting signaling pathways of Sunitinib and the hypothetical PZ-123.
Head-to-Head Comparison: Experimental Benchmarking
A rigorous, multi-faceted experimental approach is required to objectively compare a new chemical entity like PZ-123 against a standard-of-care drug like Sunitinib. The following protocols are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP) as expected in preclinical submissions to regulatory bodies like the FDA.[6][15]
Part 1: In Vitro Efficacy & Selectivity (Kinase Inhibition Assay)
Causality Behind Experimental Choice: The first critical question is whether the new compound hits its intended target and how selectively it does so. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of its target kinase (CDK2 for PZ-123) and a panel of other kinases (off-targets).[16] High selectivity is a desirable trait that often correlates with a better safety profile. We will use a method that quantifies ADP, a universal product of the kinase reaction, allowing for broad applicability.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of PZ-123 and Sunitinib in 100% DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a solution containing the target kinase (e.g., recombinant human CDK2/Cyclin E) and its specific substrate in the kinase buffer.
-
Prepare an ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase, which ensures the assay is sensitive to competitive inhibitors.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the compound dilutions (PZ-123 or Sunitinib). Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ATP remaining by adding 25 µL of KinaseGlo® reagent. This reagent measures luminescence, which is inversely proportional to kinase activity (as active kinase consumes ATP).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
| Kinase Target | PZ-123 IC50 (nM) | Sunitinib IC50 (nM) |
| CDK2 (Target) | 5 | 1,200 |
| VEGFR2 | >10,000 | 9 |
| PDGFRβ | >10,000 | 28 |
| c-KIT | 8,500 | 15 |
| JAK2 | >10,000 | 250 |
| CDK1 | 150 | 2,500 |
| CDK4 | 800 | >10,000 |
Table 1: Hypothetical IC50 values demonstrating the high selectivity of PZ-123 for its target CDK2, compared to the multi-targeted profile of Sunitinib.
Part 2: Cellular Potency (Cell Viability Assay)
Causality Behind Experimental Choice: While an in vitro assay confirms target engagement, it doesn't tell us if the compound can enter a cell and exert a biological effect. A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell line, which is a proxy for cell proliferation and viability. This is a crucial step to confirm that the in vitro potency translates into cellular activity. We will test the compounds on cell lines known to be dependent on the target pathways.
-
Cell Culture & Plating:
-
Culture human cancer cell lines (e.g., A2780 ovarian carcinoma, which has high CDK2 activity, and 786-O renal cell carcinoma for Sunitinib) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase and plate them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PZ-123 and Sunitinib in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered solution with SDS) to each well to dissolve the formazan crystals.[19]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition).
-
Figure 3: Workflow for determining cellular potency using the MTT assay.
| Cell Line | Primary Cancer Type | PZ-123 GI50 (µM) | Sunitinib GI50 (µM) |
| A2780 | Ovarian Carcinoma | 0.12 | 8.5 |
| MCF-7 | Breast Cancer | 0.25 | 10.2 |
| 786-O | Renal Cell Carcinoma | 9.8 | 1.5 |
| HCT116 | Colon Carcinoma | 0.31 | 7.9 |
Table 2: Hypothetical GI50 values showing PZ-123's potent activity in CDK2-relevant cancer cell lines, while Sunitinib shows expected potency in an RCC line.
Part 3: In Vivo Pharmacokinetics
Causality Behind Experimental Choice: A compound's success depends not only on its potency but also on its pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[20] A murine PK study is a standard preclinical step to determine if the compound can achieve and maintain sufficient concentrations in the body to be effective after a given dose.[21] This data is essential for designing future efficacy studies and for predicting human dosage.
-
Animal Dosing:
-
Use a suitable mouse strain (e.g., BALB/c mice).[22]
-
Divide animals into two main groups for each compound: Intravenous (IV) and Oral (PO) administration.
-
For the IV group, administer a single dose (e.g., 2 mg/kg) via the tail vein. This route provides 100% bioavailability as a baseline.
-
For the PO group, administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[22]
-
-
Sample Collection:
-
Collect blood samples (approx. 30 µL) from a cohort of mice at specific time points post-dosing.[20]
-
Typical time points for IV: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Typical time points for PO: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Figure 4: General workflow for a murine pharmacokinetic study.
| Parameter | Route | PZ-123 | Sunitinib |
| Cmax (ng/mL) | PO | 1250 | 850 |
| Tmax (hr) | PO | 2.0 | 4.0 |
| AUC (ng*hr/mL) | PO | 9800 | 7600 |
| t1/2 (hr) | PO | 8.5 | 11.2 |
| Oral Bioavailability (F%) | - | 45% | 38% |
Table 3: Hypothetical pharmacokinetic data for a 10 mg/kg oral dose in mice, suggesting PZ-123 has favorable oral exposure and bioavailability.
Synthesizing the Evidence: A Comparative Overview
| Feature | PZ-123 (Hypothetical) | Sunitinib | Rationale & Implication |
| Mechanism | Selective CDK2 Inhibition | Multi-RTK Inhibition | PZ-123 offers a targeted approach (cell cycle arrest), potentially reducing off-target toxicities associated with Sunitinib's anti-angiogenic mechanism. |
| Selectivity | High for CDK2 | Broad Spectrum | High selectivity suggests a lower likelihood of side effects caused by hitting unintended kinase targets. |
| Cellular Potency | High in CDK2-dependent cells | High in VEGFR-dependent cells | Each compound is effective in its target cellular context, validating their distinct mechanisms of action. |
| Oral Bioavailability | Good (45%) | Moderate (38%) | PZ-123 shows promising oral absorption, a key characteristic for patient convenience and effective drug delivery. |
Conclusion and Future Directions
This guide outlines a foundational preclinical strategy for benchmarking a novel pyrazole derivative, PZ-123, against an established drug, Sunitinib. The hypothetical data presented here paints a picture of a promising new candidate: PZ-123 is a potent and highly selective CDK2 inhibitor with excellent cellular activity in relevant cancer models and favorable oral pharmacokinetic properties.
The logical next steps in its preclinical development, guided by FDA regulations, would involve:
-
In Vivo Efficacy Studies: Testing PZ-123 in mouse xenograft models using tumors derived from cell lines where it showed high potency (e.g., A2780 ovarian cancer) to see if in vitro and PK data translate to tumor growth inhibition.
-
Safety and Toxicology Studies: Conducting GLP-compliant toxicology studies in at least two animal species (one rodent, one non-rodent) to identify potential toxicities and establish a safe starting dose for human trials.[5][23]
By following a structured, evidence-based benchmarking process, drug development teams can build a robust data package that clearly defines the therapeutic potential of a new compound and paves the way for a successful Investigational New Drug (IND) application.
References
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [URL: https://vertexaisearch.cloud.google.
- Celecoxib - StatPearls - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65Qyn1Q7TgPPYgndS3VFfE5AWMhNZMHgUbDRXTQnfxU7nDhl-N-SjN0i3bYRaNMjZI6192dc3RAdJOXEgv7jJKzeyzb95K00SZ6167oT1VvzbVjbfeQ_D6NPfjpuSLM6nVlz3Y2zFhg==]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4t-rXwndzOxQoXCiLtzbd1zNPfA8URn-k6BLie1BJfbY_qz0B4V99ARWAFrejybmW_C-xERznj9BYMet1k-80uYGebNSLloyh2cgrWOyqSfLVmk5-uPZuZSuQihpUvTr8u3n0Qp6ztBWIyye3CsL0wgEwCdUgJPPim3Hq6ZScQd-CIkiPIlhlePPinmyi70oahgrzI7Cy_0bbAYyXnA3euIvXgec1BUb0fOAkHYVtjHa8oTG-rnYjLlAH1DQrrBjia6SAcVcHeLh7YNuQpleh9TC0LW3Fv-JHnWvYEjxwOg==]
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLTbAwyRJ9LAkX02L3uJINIabxFCfMrVK9Dot2nuFvoCceLwU6zCS-rPhERo9U9OpB-BoYXbb2C-Pen-1vKKun88z_bdTUzqu_KzRQI3wUzJc5I4hJF3-3aJ-uKFHMcqRYieMOiA4mV3sLaJxO6CTp4Gol0ggS_ar2LUMXbbEdnnlJtf_]
- Sunitinib - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYNt962NiHvqb16OZyFqCc2R6PsI75_yxchdRXxqZz1VziadGvsew_9tjzfA9aJoAHMV_cmmRB3_wyAPioVzCWSZ-LSbsirIsjusSkqHXc4MyRLQUP1GW-w9MH6wFintHZA==]
- Celecoxib - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxYKMXyBAEUtBJItG4n648DuEFFKnG98vCBuNzgN396eGmLmjxtIqe6whdrPOPcS_2ejcwmF1rw3DudEUfEkdwt5kApJ8IvLxUFfPb8v_xZQzrzQ3So6SI35Rk9TUF3FQLHA==]
- In vitro kinase assay - Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpRIENJ82lBZnd8AaMIOk5EVA-uoyFgWKNC07KUucIXJAGnPqIW2LN_5QstP1CnfApKzsrlUD9u-YbS-8QGtwLNtkyDd_KYk-3i5VIwCfLCZK7L0dcMR0dl2yRLd6tiqLrGqv7kwfqrenk0sft4lztBogHf1mdRA==]
- Murine Pharmacokinetic Studies - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdO0rCc1xfWgzznGsI4ujTPqnsxkCcUz44EWHMNMlyTrIDDQej5S5wgMuDCNm76Ly29DkZZnsbRY96PUNfJlcw3AsHNyzerJOyqSeOuzIV5weuFB65LsNdlog2tnwbgsfhDvV7Rxdf6KgjXw=]
- MTT assay protocol | Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNF3A0Ag3ah5F3qSzBURiTlIO-W4pgFA4vg-lRUotO2H3xdR4989XPCkCtnNYlrwz3QO9qCBRngU6W3nG9PTzyEGqy1xNZ4eYf7ttfFGiI_ERMad0Tlstsx_LRRN1WibJxielpgPuCC9VhfpOaNuYSZkpwAdibGGls7L435V4=]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlEwvN-O7OQ_VgpvwMQAImk_2ic5kLvsIeMIa7leB9_OpTSLVknRMp7aldVKHUo5GvyRfTDmLS4WpWTJwOtFaRr8_MYnKO9Nl-O1hfeHbBZBvNqCB6XUgUMDgMTuqVvDo8kemB0M2qQ2Kspj8=]
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMwim2kXordpTcNxmF75t4XabOVDfl3qFqJJ01k06oCK9KtHLWrRCytsEoXyMGHmfV52RM4hfJfwJEgebrmp1rpl98RSq1pZvBEiJ1KsmwhyhmTtVxGGLg-i1hQJRr3bri3HEWcTQXO3QNunG0ZbnL]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQjKRrm-yRMR87P-JMXGaaMRNXntS0oxwhZDdAZ1B0B7TsO2Q878HUJ3hz0pMstei0cLYDkvuFP0-oehExCvLJOLWj732iV1aK2nYVYUQiNP6zD0tv9U5NTB_WaEZ7cL6Rx-PWe4=]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVAjlg5jYDxD7FP68kyU1KZ2FTTBueAEh2jHC078fUkPSEM0yDPcmwuIsjfPhK-qgBN9XLPc9FUdOvEuq0G8cMTEcdYWw3LsGmL0BCS62GjDW6o0c5Hzc8ZbAL4NSLoG9FugnFBySIkw==]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCclViKfpWcysqEJPWCMVL5rgT_Br6RQKZ_vjnaJMRI_pLaKcSXtgC7rPrj0ycMno2FMimAIvPxxqvlUNM3yLHNf3J3kheQZq8nphnjLm5tGuf9LAjskKXjKD2pprHPLYaQWn2vcMd48kDAguFF3qVhQ-YRyM2]
- MTT (Assay protocol - Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG57v2nSiRc1xUbapXqqroWr8uYafkJ8oJj2ibBpzoKxaCz54Z2GCKpgBMearEPKPNtUlkAa99EDN0vxl6DgCjSiTWJmjJccALbADD2quDJ3oUASqV63DACzEpJW5MGIz3Eg5L_UtjowGFo3wosqTB2FsHKcA==]
- Sunitinib Malate - MassiveBio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeMukBFDVg9UTNokQPxyKS84G5Lsc1_z277MwyLopx0P63V6783zuIbOUNQrZeqaAlsL2STPcLyT8IBQbkMV7JlOcWX7cVHAOlx4-dtccac_NEJBVuM18MRzKLe2GtTixTGT1Bvjln]
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSIt9qz7ngDSAiBiOSoApk_3SIdbGv1Kk1NWvahBlQdBi9sJP6qeIS8_yHZMN5TjXLO1QjQ_V28ecOd2uqWslZyxZ2K_d89d-B7qlTHAzMzIbg7fYintWjM54hlgt1PcNC_8XKhkzGQ05-ZBZjPL6A_MuDnEHzqxU3yrmGVqmlj7SrD33jU7kPXtIhU7zk1dAtkTjB6h7vbi44AyecLnKU4YyoZVW4FY8Hp3YH2c3AHoPxW532WIF9T2gPqydcVC9dhEpc]
- Protocol for Cell Viability Assays - BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpAgwHUMwQOGk1KGDFaS8B98Fsj_ecIWf-bA0eeqlQyy35LnM4yxTXLxG6DnCsrn01s0MlwtfUHmIdaNdbeHCD7LV7gcRwxbwPTxX1ETorZRUJ1JWcD51o0rGYQ265Zex6kimGS0H1ThNG0UM_NEFGNuQ9s7zt]
- What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWfAc3xHebxZx8RVlo0OCE87iEu6hfuCB3VHDJaczjHetdjEv2FFoCjszYkLHzeRzVEAzLIZsG8-zANFdrbD3blXjB-hPGIze0Gn9agZ1_QWvISFvuBfl-_jRGVbZ2s6GGKNZUgGo8izEdKnT8PRzaKiC9GoQmQMrahqzkOe8QvxI=]
- What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlntLMKkUpSkp9s2jDeOy250XZ1v4qs5tRu68C8OpsLZpSpN3EReODyr4GpZi_tv1A2hdbbCsfQhj5aOzGfTNAl-g1U7RbtqOauJBmyR2dJ4DsNhMx_sf5nitdAXtK2v7vetp__7dPdY-s3mvep11f7IYwF2q2PpHOII8k-XxilD22OIvPenVz]
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwSNVPHVAiYZAf9zMwM7rfJFDNqPe4qof2CXYgIcrHIxEnvfI55W_dG4Xi33CwqpkWmB_nodi3GtwflJEsicPiNwu0cy7NKQvR0q0qviqpPYJbBXogecdGAXjkXEXn2taHUtOjsXAFcVg_CpF]
- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv5dg0lW2QysToojVHX5SAQsLPPKETSRnJNL6-mbZ21RCTWYIUySeU0M297TiTdXeVpuYR-sIX0FQLBEq3A8_F5IC7TYoS8y8vAFvpSXwsM4ooK_hJtQ9cMffnmvDHe09fakvSc4LWZx2BX5x3INP_KHCCPmQGi5M4w3yZ8YQQSChmi-6IwdthcSZWnTvocnieignlxfc816AeZE4Zxfidm31o3pSZNWUuAH6-4AK6CEXX15ZIxfeXiw==]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo8dGiIUe2tRFiyTKTdcWzek5ZCGqkHNXXCuP09OyFxQjtC0QcAGuK7NDrY7u7EGlKVd-U-yXuenupnK-9i0s5H4pvK5c-KOwZavSdkc65UeCFeSKyfuhs1_XEaDkFgyr4bdpNHUNeeBJYCBSM]
- In vitro NLK Kinase Assay - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbv_VvaUKmJnSIUASwFJCU-nRSclVrM1v27TXHPKF2qWZ56Tay9hkp8UgFEwqeqAxqQ3tzT4sI1_MZHyZq6rzEJiysaZaksyxSpEyO-O0m11YluYIXsMoN_RvIOHnt_rJjAdQxliCA1cMpSiY=]
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDToZkmBOULWkwFJG_L5AtCM1FOuWIWWQQfJIVqPhPWwGf2QEStZrY55J1X5fQNU9haJzK2ybGC-5TAIKzAyUhv_CnE3odXRHMpl-9_IvLjeU5tdbwtePRkR_3KOUiTeP4uxLC9f-743v3aiYx]
- Pharmacokinetics Studies in Mice or Rats - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECPDMtvNBQkqM7XXfFcLSfWgk4PUvrBWfhve0DJUCIRTZl0w-Icwfmi8PrJo7EP0XHwbV-hR3cwdLvB6BsYiC8OD593qoHdhwVC3V0XPUz_US8UhRcsbDkPy3YvLxpenCcKp8yVCRvcaLO_1hHerYLHwYdgXwUOqnxgEmqM_dmZUcP4G8LvR97cN_O2bSB]
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG98IGeYqx2f1iYxIc1WYsUBATB3q7Emv_Ybc2t4rD6UgmPPV4vF-5ZLuSxujhpfLsUU_KYA-uNl5ogTCuLRA1JMkU_0UYHoDBsh3R24pCpICfaIBL19Jm00UVTg-1FeFVKFtw5-eVeS56Mb8CRjWju5YwE9pSb5fz3_BZdK-r_A4oUWnprwX34_s4OQuVdS1Y2MJKjWGwGkjInN8qV37KbbX60FMpSQqCq-LH61SppWGQXqs1AwG8ndm3A4AKd15a6nRmXBW7C0mLNuU2r9O82xnB50UNvodaWIuHh3Pc4nW48xDafNAlV1YCYWD6iVE1FjUfM]
- Murine Pharmacokinetic Studies - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF63B_e5rJet_sacuo6gnopfF2A7CbR6OB7_qWOZDdai7ysIquDHm2dswkaVVuzV0H5_fQihZ1FkYz_y7isr8dpDrl7SZOL9V6czV85mAvYRb-wxLPgtS-PqTqwom9WXCjGAPWo]
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGao-1fAiXlr93IT5psU3Wb4ajzaohf3p3d201zW_2jQQK5hoW_raTGHOYPlyeO3vQTV4zIMmVRYQtfG8lQ-c6R3rbCExm4vUwkBgq2daJJkeWuSgOEWVJqH1nN6EonqD9DBDL5ZqtWDEnXfIcCDOFeA44P6LqLdhC05iIgujRw2FjN5-QwH_sIT8u2ghisZe0=]
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOpp3JxCHhJ6rJIrfYQhnYyG0si1XbImTGiWoPavBqDlPi0ZRLmIgV_1CK8MyHnoPPnVRek146qMD0K54QQlsfsW-KYHOFGX_N6-E2X4FgnhC57gYWEw_MJ69a2MXKpT_ZsTuaL3gSU2NsEA==]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfHIyqKjv7WZTYO44f6TYcEKuKNzK1b-nrprThdijwKUSLlXWJrTifN2kHECFqTrK7Ofw1sNNhPjFPW6rL2Ol56BgUmiHpUvsTFnDnLLJfyMuo9_O3ujUC1bxl8_xc7TY6VkTIu27k95QdHtNTddFmozfIYWti]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsb_9fGEi5E4PDxq4WqpQ3JwyEB0xRPADa6wEJUSSnGGe-RNSRydV_O6EdNpzKVhChh7m6PZLVTuypJHwRIgCX4G30W0iv41FwyfOhT0M0UmBlqJkE43EYZ-3rLUNBVShvqd0]
- FDA Requirements for Preclinical Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLX77qtX5Je6rU9kJJIf6DMKW8xM94NCR6up2oWZJSnsF9XLT9odZjHI-lZTpjRPnOxlCT_35mFvh8mMbGvZTlqruvxdypv5mj17QY5R4O6PSXz8OrTMbk6BL2kY1_WU0st3GhzEu22ceZWtl_SiizK7BQ9BW1YlYGZg==]
- Murine Pharmacokinetic Studies | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6cfiD2i68gSkD2x0AygPQR5r1sYGpwjaz2AE0r2IaTf1E3913bsn7P_Caw6IdQOGbVor2OW7h1eR0INpXL-4LbS49txVRwLpIO-fTf6t8FMA5TKN7a-I3-JEMcOsPkOT-GNy4Lf3vF36l32ovqF8D0-ozYtIa2Kh7wMD-uEmnKpg2tP79BCD0JyjTww==]
- In vitro kinase assay - Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-oOO0mkWwwBv-Km0q1B4rBG91-2hCd_iiTIfIWFVY-Gve6EynE8Qf1nm0lQk2pbGyjq3xpnePnqm0YeBqusNGWS7hlGDpD6G-QRMv6HYfT87K1JQlhDy1yft6AbgFynrOSoS2CuaCASjIRUv1boKFHT0l19jUhe47oA==]
- C13H11Cl3N4OS in vitro kinase assay protocol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAJg3vmKs1qq8JVziffMlHTpuujarfxHtuAreX8-xi_0CsqJYwk0N38uh-QQPS15dizQBRD926Wze8VbCU2Jh5qNQwEF2aBky92-pU22lP8QefHhTZavFUz4PvHUaI53YlX1F_-4GPO1nQu5pJQ3T4sbDKgXhyMDwbSxbpbs2eAbXMbBO5v6SefA==]
- Step 2: Preclinical Research - FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFhmssw1NEyfjTsaGw2uQlnKkf4ofUzWTnxY9_CDniipfaM_fo5T0eYHehOT-olQwqRona7Kg1aFxJob4E8sisLRyI5huju7IAXAU9sMAkvWRREI94Pr8U4YWpeE5nXiLA7PIYkCYNDf-I4vuUYg_ceYlVo07-61eUoz4JaKIJPsm4-P8po4rPajl0nQ==]
- Preclinical Regulatory Requirements - Social Science Research Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR5si2-LUKuhTdwBtG6XClb7adheQ1_23jAm36SCPId9p7Voy4qPr8WE6BP3qS8piSfKs7O90nb6ZPHfNv6COds376P9tohhMzzHcCEtIMQ0PeskkyxfYQ2RTz9uCqrwC5hqWOKyPcEFi3_DlFVkLJMw0-KAMo0MX-v84H3WKFfawp3M-hCbJLbUbwJJU=]
- Pre-Clinical Trials: USFDA Regulations to be Followed - Liveon Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcaw7p0OAu-acghsXIWbLmWmKdW4CD1Pr2CixxCpfzabmY3SnOco3fe8kGk2EPKgoXBypII-JiIp8lQ6E8l3F73_TQD_emKoxobRonUV0F09VYoGDS7ZF6kRsWPRG_R_2GkMZR6XMbb8=]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. fda.gov [fda.gov]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 23. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
Characterization of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate derivatives
An In-Depth Comparative Guide to the Characterization of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and Its Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Within the vast library of pyrazole-based synthons, this compound has emerged as a particularly valuable building block. Its strategically placed bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse molecular architectures. This guide provides a comprehensive characterization of this key intermediate and its derivatives, offering a comparative analysis of their synthesis, properties, and reactivity to aid researchers in their drug development endeavors.
Synthesis and Optimization: Crafting the Core Building Block
The primary route to this compound involves a Sandmeyer-type reaction starting from the readily available Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This method is reliable and provides the target compound in high yield.
Causality in Experimental Choices: The choice of tert-butyl nitrite as the diazotizing agent in the presence of copper(II) bromide is critical. Tert-butyl nitrite generates the nitrosyl cation in situ under non-aqueous conditions, which efficiently converts the primary amine to a diazonium salt. The copper bromide then facilitates the displacement of the diazonium group with a bromide ion, a classic Sandmeyer reaction mechanism. The reaction is typically warmed to 65 °C to ensure the complete decomposition of the diazonium intermediate and drive the reaction to completion.[5]
Optimized Synthetic Protocol: A Self-Validating System
A detailed, step-by-step methodology for the synthesis is provided in the "Experimental Protocols" section of this guide. The protocol is designed to be self-validating, with expected yields and purification guidelines to ensure the synthesis of high-purity material.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound and its derivatives is essential for their effective use in synthesis and for interpreting structure-activity relationships (SAR).
Comparative Physicochemical Properties
The introduction of different substituents in place of the 5-bromo group can significantly alter the molecule's properties, such as its melting point, boiling point, and lipophilicity (logP), which in turn can influence its pharmacokinetic and pharmacodynamic profile.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 105486-72-4 | C₇H₉BrN₂O₂ | 233.06 | 290.7 at 760 mmHg | 1.588 |
| Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate | Not Available | C₁₃H₁₃BrN₂O₂ | 309.16 | Not Available | Not Available |
Data compiled from various sources.[6][7][8]
Spectroscopic Analysis: Deciphering the Molecular Signature
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compounds.
-
¹H NMR: The proton NMR spectrum provides a detailed map of the proton environment in the molecule. For the parent compound, one would expect to see characteristic signals for the N-methyl group (a singlet around 3.7-4.0 ppm), the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and a singlet for the pyrazole ring proton (C3-H) around 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Key signals would include those for the ester carbonyl carbon (~160-165 ppm), the pyrazole ring carbons, the N-methyl carbon, and the ethyl ester carbons.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. For brominated compounds, the presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a definitive signature for the presence of a single bromine atom.[]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.
Comparative Reactivity and Synthetic Applications
The true utility of this compound lies in its capacity to serve as a versatile precursor for a wide array of derivatives. The C5-bromo substituent is primed for participation in various palladium-catalyzed cross-coupling reactions.
Diagram of Synthetic Utility
Caption: Synthetic pathways for derivatization.
Comparative Reactivity with Other Halogens: While bromo-pyrazoles are widely used, iodo- and chloro-pyrazoles are also common synthons.
-
Iodo-pyrazoles: Generally exhibit higher reactivity in cross-coupling reactions, often requiring milder reaction conditions.[10] However, they are typically more expensive and can be less stable.
-
Chloro-pyrazoles: Are more cost-effective but are significantly less reactive, often necessitating more forcing conditions, specialized catalysts, and stronger bases to achieve comparable yields.
-
Bromo-pyrazoles: Offer a well-balanced compromise between reactivity, stability, and cost, making them a preferred choice for many applications in both academic and industrial research.
Biological Activity Profile: A Case Study in Structure-Activity Relationships
The derivatization of the pyrazole core is a proven strategy for discovering novel therapeutic agents. The ability to easily modify the 5-position of the pyrazole ring allows for the systematic exploration of the chemical space around the scaffold to optimize biological activity. Pyrazole derivatives have demonstrated a wide range of pharmacological effects.[1][2][11]
Illustrative Structure-Activity Relationship (SAR)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 105486-72-4 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate [cymitquimica.com]
- 8. 105486-72-4 CAS Manufactory [m.chemicalbook.com]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
In the rigorous world of pharmaceutical development, the adage "you are what you eat" extends to the very molecules we synthesize. For an active pharmaceutical ingredient (API), its safety and efficacy are inextricably linked to its purity, a quality that begins with its foundational building blocks. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is one such critical intermediate, and its purity is not a mere checkbox but a crucial determinant of downstream success.
This guide offers a comparative analysis of the essential analytical techniques required to comprehensively assess the purity of this pyrazole derivative. We move beyond simple standard operating procedures (SOPs) to explore the scientific rationale behind method selection, empowering researchers to build robust, self-validating quality control systems.
The Synthetic Context: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthesis. The common route to this compound often involves the diazotization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type bromination using a copper(I) bromide source.[1] This process, while effective, can generate a predictable profile of impurities that must be monitored.
Primary Impurity Classes:
-
Unreacted Starting Materials: Residual ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Process-Related Impurities: By-products from the diazotization/bromination reaction, including potential isomeric or poly-brominated species.
-
Residual Solvents: Volatile organic compounds (VOCs) from the reaction and purification steps (e.g., acetonitrile, dichloromethane, ethyl acetate, hexane).[1][2]
An effective purity assessment, therefore, requires a multi-pronged analytical approach, as no single technique can adequately detect and quantify all potential contaminants.
Comparative Analysis of Core Analytical Techniques
We will now compare the three pillars of purity analysis for pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
HPLC is the gold standard for determining the purity of non-volatile organic compounds, offering unparalleled resolution and sensitivity.
Expertise & Experience: The choice of a reversed-phase HPLC (RP-HPLC) method is logical for this molecule due to its polarity.[3] A C18 column provides a versatile stationary phase for separating the main compound from closely related impurities. The critical element is the mobile phase composition. A gradient elution is superior to an isocratic one here, as it can resolve early-eluting polar impurities and later-eluting non-polar species within a single run. The addition of an acid modifier like trifluoroacetic acid or formic acid is a field-proven technique to sharpen peak shape by ensuring consistent ionization of the analyte and any acidic/basic impurities.[4][5]
Trustworthiness: A method's reliability is established through validation according to ICH Q2(R1) guidelines. In routine analysis, this is upheld by system suitability testing (SST). Before any sample injection, a standard is run to verify that the system meets predefined criteria for parameters like peak tailing, theoretical plates, and resolution between the main peak and a known impurity or a spiked compound. This ensures the system is performing as expected for every run.
Detailed Experimental Protocol: RP-HPLC Method
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute as necessary to fall within the linear range of the detector.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Residual Solvents
Residual solvents are not impurities in the traditional sense but process contaminants that must be controlled within strict limits defined by pharmacopeias.[6][7][8] Headspace GC is the mandated technique for this analysis, and coupling it with a Mass Spectrometer (MS) provides definitive identification.[2][9][10]
Expertise & Experience: The rationale for using headspace sampling is to introduce only the volatile components (solvents) into the GC system, protecting it from the non-volatile analyte. The MS detector is superior to a Flame Ionization Detector (FID) when dealing with unknown peaks, as it provides mass spectral data that can be used to identify unexpected solvents or volatile by-products.[9]
Trustworthiness: The system is validated by analyzing a standard mixture containing all potential solvents used in the synthesis. According to USP <467>, the method must be able to separate and quantify these solvents accurately.[2] A blank analysis (injecting only the diluent) is crucial to ensure that no artifacts are introduced from the sample preparation solvent (e.g., DMSO or water).
Detailed Experimental Protocol: Headspace GC-MS Method
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 250 °C.
-
MS Ion Source: 230 °C.
-
Mass Range: 29-400 amu.
-
Headspace Parameters:
-
Vial Equilibration: 80 °C for 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable diluent (e.g., DMSO or water). Crimp the vial securely.
Quantitative ¹H NMR (qNMR): The Absolute Arbiter of Purity
While HPLC provides relative purity (Area %), qNMR offers a direct, absolute measure of the mass fraction of the analyte without needing a reference standard of the compound itself.[11][12][13] It is an exceptionally powerful, non-destructive technique for structural confirmation and purity assessment.[14]
Expertise & Experience: The fundamental principle of qNMR is that the signal integral is directly proportional to the number of protons generating that signal.[11][13] By adding a known mass of a highly pure, stable internal standard, one can calculate the purity of the analyte by comparing the integrals of their respective non-overlapping signals. The choice of internal standard is key; it must be soluble in the same deuterated solvent and have signals in a clear region of the spectrum.
Trustworthiness: The accuracy of qNMR hinges on experimental parameters. A long relaxation delay (at least 5 times the longest T1 of any proton being integrated) is mandatory to ensure complete proton relaxation for accurate integration. The internal standard must be of certified high purity. Weighing the sample and standard is often the largest source of error, so using a microbalance is highly recommended.[11][15]
Detailed Experimental Protocol: ¹H qNMR Method
-
System: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Certified reference standard (e.g., Maleic Anhydride or Dimethyl Sulfone).
-
Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum with a long relaxation delay (e.g., 30 seconds).
-
Ensure a sufficient number of scans for a high signal-to-noise ratio.
-
-
Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate purity (P) as a mass fraction.[13]
-
Purity = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte)
-
Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass.
-
Comparative Data Summary
| Analytical Technique | Primary Target | Strengths | Limitations | Type of Result |
| RP-HPLC | Organic Impurities | High sensitivity and resolution for related substances. | Requires a reference standard for quantification; non-UV active impurities are missed. | Relative Purity (Area %) |
| Headspace GC-MS | Residual Solvents | High sensitivity for volatiles; definitive identification via MS. | Not suitable for non-volatile or thermally labile compounds. | Quantitative (ppm or %) |
| ¹H qNMR | Absolute Purity & Structure | Absolute quantification without analyte standard; confirms structure. | Lower sensitivity than chromatography; potential for signal overlap. | Absolute Purity (w/w %) |
Integrated Analytical Workflow
A comprehensive purity assessment follows a logical flow, leveraging the strengths of each technique to build a complete quality profile of the synthesized intermediate.
Caption: Orthogonal workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Conclusion
Assessing the purity of this compound is not a task for a single analytical tool. True quality assurance is achieved through an orthogonal approach, where the strengths of different techniques are combined to create a comprehensive and reliable purity profile. HPLC provides the high-resolution separation of related substances, GC-MS ensures volatile impurities are within safe limits, and qNMR offers an absolute measure of purity while confirming the molecular identity. For researchers and drug development professionals, implementing this multi-faceted strategy is fundamental to ensuring the integrity of their synthetic intermediates and, ultimately, the quality and safety of the final API.
References
-
Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.[Link]
-
Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).[Link]
-
National Metrology Institute of Japan (NMIJ). Quantitative NMR | Organic Primary Standards Group.[Link]
-
Boron Molecular. Pharmaceutical Intermediate Quality Standards: A Practical Guide.[Link]
-
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.[Link]
-
Perkins, M. J., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. AppliedChem, 3(3), 290-302. [Link]
-
Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.[Link]
-
Perkins, M. J., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. ResearchGate. [Link]
-
Veeprho. Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.[Link]
-
Pharmuni. The United States Pharmacopeia (USP).[Link]
- Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[Link]
-
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[Link]
Sources
- 1. This compound | 105486-72-4 [chemicalbook.com]
- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ijcpa.in [ijcpa.in]
- 4. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding Pharmacopeia Standards for Quality and Compl… [cymitquimica.com]
- 7. veeprho.com [veeprho.com]
- 8. The United States Pharmacopeia Guide [pharmuni.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 10. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 11. rssl.com [rssl.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 15. ethz.ch [ethz.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask to their safe and compliant disposal. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, a halogenated heterocyclic compound, requires specific handling and disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for its proper disposal, grounded in established safety principles for handling halogenated organic waste.
Compound Identification and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound belongs to the pyrazole class of compounds, which are widely used in medicinal chemistry.[1][2][3] The presence of a bromine atom classifies it as a halogenated organic compound, a critical designation for waste segregation.[4][5]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, data from closely related analogs allow for a reliable hazard assessment. Analogs such as Ethyl 5-bromo-1H-pyrazole-3-carboxylate are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Therefore, it is prudent to handle this compound with the same level of caution.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105486-72-4 | [8][9][] |
| Molecular Formula | C₇H₉BrN₂O₂ | [8][] |
| Molecular Weight | 233.06 g/mol | [8][] |
| Synonyms | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | [8] |
| Classification | Halogenated Organic Compound | [4][5] |
Pre-Disposal Safety Protocols: PPE and Handling
Before beginning any work that will generate waste, establishing a safe working environment is paramount. The potential for skin, eye, and respiratory irritation necessitates strict adherence to personal protective equipment (PPE) and handling guidelines.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[6][11] Ensure that a safety shower and eyewash station are readily accessible.[12][13]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety goggles with side shields or a face shield.[12]
-
Hand Protection : Use chemically resistant gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[14][15]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[12][14]
-
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
Step-by-Step Disposal Procedure
The proper disposal of this compound hinges on its classification as halogenated organic waste. This dictates segregation from other waste streams and specific containerization and labeling practices.
Step 1: Waste Segregation This is the most critical step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated wastes.[16][17]
-
Causality : Co-mingling is prohibited for several reasons. Halogenated compounds can interfere with the solvent recycling and fuel blending processes used for non-halogenated waste, and their incineration requires special conditions to prevent the formation of toxic byproducts like dioxins. Consequently, the disposal cost for halogenated waste is significantly higher.[17]
-
Action : Designate a specific waste container solely for "Halogenated Organic Waste." This includes the pure compound, any solutions containing it, and materials used for cleaning spills (e.g., contaminated absorbent pads, gloves).
Step 2: Container Selection The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16]
-
Causality : A proper container prevents leaks, spills, and the release of vapors into the laboratory environment. The container material must not react with or be degraded by the waste.
-
Action : Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. Ensure the container is kept closed at all times except when actively adding waste.[16]
Step 3: Accurate Labeling Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Causality : Clear labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents.
-
Action : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[17] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Waste this compound"
-
An accurate list of all contents if it is a mixed waste stream.
-
The approximate percentage of each component.
-
Step 4: Waste Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Causality : Safe storage minimizes the risk of spills, exposure, and reaction with incompatible materials.
-
Action : Store the container in a well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, bases, or reducing agents.[11][15][16] Ensure the container is within secondary containment to control any potential leaks.
Step 5: Final Disposal The final step is to arrange for the removal of the hazardous waste by trained professionals.
-
Causality : Hazardous waste must be disposed of through a licensed facility in compliance with all local, state, and federal regulations. Landfill disposal of halogenated organic compounds is strictly prohibited in many jurisdictions.[18]
-
Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][17]
Emergency Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid creating dust.[15]
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[14]
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, the key to proper disposal lies in its correct identification as a halogenated organic compound. By adhering to the principles of waste segregation, proper containerization, accurate labeling, and compliant storage, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific EHS guidelines, as they represent the definitive authority for waste management in your facility.
References
-
Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Retrieved January 10, 2026, from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 10, 2026, from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 10, 2026, from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Capot Chemical. (2025). MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved January 10, 2026, from [Link]
-
ACS Publications. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 10, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Retrieved January 10, 2026, from [Link]
-
Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 105486-72-4 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.fr [fishersci.fr]
- 15. capotchem.com [capotchem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. Section 729 [ilga.gov]
Lead Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
As a key intermediate in pharmaceutical research and development, Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a reagent that demands meticulous handling. This guide moves beyond mere compliance, providing a procedural framework grounded in scientific causality to ensure your safety. Here, we will detail not just what personal protective equipment (PPE) to use, but why each component is critical, integrating these protocols into a practical, repeatable laboratory workflow.
Hazard Assessment: The Foundation of Your Safety Protocol
While a comprehensive toxicological profile for this compound is not exhaustively documented, data from structurally analogous brominated pyrazole derivatives provide a clear directive for a cautious approach.[1][2] The primary hazards are associated with direct contact and inhalation.[3][4] Adopting a protocol based on these known risks is fundamental to ensuring a self-validating system of safety in your laboratory.
| Anticipated Hazard | GHS Hazard Code | Causality for Protective Measures |
| Skin Irritation | H315 | The brominated heterocyclic structure presents a high likelihood of causing skin irritation upon contact, necessitating robust dermal protection.[3] |
| Serious Eye Irritation | H319 | Direct contact, even from minor splashes or airborne particles, can cause serious damage to the eyes.[3] |
| Respiratory Irritation | H335 | The compound, particularly if handled as a fine powder, may irritate the respiratory tract if inhaled.[3][4] |
| Harmful if Swallowed | H302 | Ingestion of the compound is presumed to be harmful, a common characteristic of many pyrazole derivatives.[3][5] |
Core Protective Equipment (PPE) Protocol
Your PPE is the final and most critical barrier between you and potential exposure. The selection of each component is directly dictated by the hazards identified above.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Primary Protection: Wear chemical safety goggles that provide a full seal around the eyes and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Enhanced Protection: For procedures involving larger quantities (>10g) or a significant risk of splashing, a full-face shield must be worn in conjunction with chemical safety goggles.[2]
Hand Protection
This compound's potential to cause skin irritation necessitates the use of chemical-resistant gloves at all times.
-
For Splash Protection: High-quality nitrile gloves (minimum 5-mil thickness) are suitable for short-term handling where only incidental contact is anticipated.[7] However, nitrile offers poor resistance to some halogenated hydrocarbons.[8] Contaminated gloves must be removed and disposed of immediately.
-
For Extended Handling: For prolonged procedures or immersion, butyl or neoprene gloves are recommended as they generally offer superior protection against halogenated and aromatic compounds.[9][10]
-
Critical Glove Discipline: Always inspect gloves for tears or punctures before use.[4] Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves in the designated hazardous waste container.
Skin and Body Protection
-
A clean, buttoned laboratory coat must be worn to protect your street clothes and underlying skin.
-
Ensure your attire provides full coverage; shorts and open-toed shoes are never appropriate in a laboratory setting. For tasks with a high risk of spillage, a chemically impervious apron or suit should be considered.[1]
Respiratory Protection
The potential for respiratory irritation dictates that this compound must be handled within a certified chemical fume hood to minimize inhalation exposure.[6][11]
-
Engineering Controls: A properly functioning chemical fume hood is the primary method of respiratory protection.
-
Supplemental Protection: If engineering controls are insufficient or if dust is generated outside of a hood, a NIOSH-approved respirator is required. For particulates, a P95 or P100 filter is appropriate. For vapors, an organic vapor cartridge may be necessary.[4]
Standard Operating Procedure: Weighing and Solution Preparation
This step-by-step workflow integrates the core PPE protocol into a common laboratory task, creating a safe and efficient process.
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container) is present.
-
Don PPE: Before handling the chemical, don your lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Weighing: Carefully weigh the desired amount of this compound onto a weigh boat inside the fume hood. Avoid creating dust.
-
Transfer & Dissolution: Gently transfer the solid into the beaker. Slowly add the desired solvent, ensuring the vessel is pointed away from you.
-
Completion: Once the solid is dissolved, cover and label the beaker appropriately.
-
Initial Cleanup: Place the contaminated weigh boat and any used wipes into a designated solid hazardous waste bag within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) before exiting the lab to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]
Caption: Decision workflow for the proper segregation and disposal of waste.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][4]* Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [3][4]* Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [3]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3][4] By integrating this expert-level understanding of hazards with practical, procedural controls, you can handle this compound with confidence and safety, building a deep and trustworthy culture of care in your laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Benchchem. (n.d.). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- InternationalSafety.com. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- InternationalSafety.com. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- University of Minnesota. (n.d.). Gloves - Tables of Properties and Resistances.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- University of Massachusetts Amherst EHS. (n.d.). OSHA Glove Selection Chart.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
- CymitQuimica. (2022, November 3). Safety Data Sheet - Ethyl 5-bromo-1H-pyrazole-3-carboxylate.
- ChemScene. (2025, July 31). Safety Data Sheet - 6-Bromo-2-methylquinoline.
- Capot Chemical. (2025, December 24). MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate.
- Benchchem. (n.d.). Proper Disposal of Phenethyl Bromide: A Guide for Laboratory Professionals.
- Cornell University EHS. (n.d.). Appendix E - Lab Decommissioning Process.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. safetyware.com [safetyware.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
